(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJKHARXMDMOCG-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-45-3 | |
| Record name | tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
Introduction
(S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, a chiral non-proteinogenic amino acid ester, serves as a critical building block in contemporary pharmaceutical synthesis. Its bulky tert-butyl groups on both the amino acid side chain and the ester moiety impart unique conformational constraints and lipophilicity, making it a valuable synthon for designing novel therapeutic agents, particularly in the fields of antivirals and protease inhibitors. The hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various reaction conditions.
Identity and General Properties
The fundamental identity of a starting material is the bedrock of any scientific endeavor. The following properties are foundational for this compound.
| Property | Value | Source(s) |
| CAS Number | 119483-45-3 | [1][2] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |
| Molecular Weight | 223.74 g/mol | [1][2] |
| Physical Form | White to off-white solid | |
| Purity (Typical) | ≥97% | [1] |
| Storage | Room Temperature |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[3] For a hydrochloride salt, this analysis also provides information about its thermal stability.
Rationale for Experimental Choice
The capillary melting point method is the standard and most accessible technique for determining the melting point of a powdered solid.[4] It relies on uniform and controlled heating of a small sample, allowing for precise observation of the phase transition from solid to liquid.[5] Modern automated systems offer high reproducibility, while manual setups like a Thiele tube provide a cost-effective alternative.
Detailed Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals with a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm is achieved.[6]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Run (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[4]
-
Accurate Determination: Using a fresh sample, heat rapidly to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.[6]
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7]
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
The melting range is reported as T₁ - T₂.
-
-
Cool Down: Allow the apparatus to cool sufficiently before performing another measurement.
Note: A safety data sheet for the compound indicates "no data available" for the melting point, underscoring the necessity of experimental determination.[8]
Visualization: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Chiral Integrity: Specific Optical Rotation
As a stereochemically defined compound, the measurement of optical rotation is non-negotiable. It confirms the enantiomeric identity ((S)-configuration) and provides a quantitative measure of enantiomeric purity. The specific rotation, [α], is a standardized physical constant for a chiral substance.
Rationale for Experimental Choice
Polarimetry is the definitive technique for this measurement. It measures the degree to which a substance rotates the plane of polarized light.[9] The specific rotation is calculated from this observed rotation by normalizing for concentration and path length, making it an intrinsic property of the compound under specified conditions (temperature and wavelength).
Detailed Experimental Protocol: Polarimetry
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to stabilize. Calibrate the instrument to a zero reading using a polarimeter tube filled with the solvent to be used for the sample solution.[1]
-
Solution Preparation: Accurately weigh a specific amount of the compound (e.g., 1.00 g). Quantitatively transfer it to a volumetric flask (e.g., 20.0 mL). Dissolve the solid in a suitable solvent (e.g., methanol or water) and dilute to the mark. Ensure the solution is homogeneous. Record the exact concentration (c) in g/mL.[2]
-
Sample Measurement: Rinse the polarimeter tube (of known path length, l, in decimeters) with the prepared solution, then fill it, ensuring no air bubbles are present.
-
Observation: Place the filled tube in the polarimeter and measure the observed rotation (α). Take multiple readings (e.g., five) and calculate the average.[1]
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l) Where:
-
[α] is the specific rotation.
-
T is the temperature in °C.
-
λ is the wavelength of light (e.g., "D" for sodium D-line).
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
-
Reporting: Report the value including the sign (+ for dextrorotatory, - for levorotatory), temperature, and wavelength, e.g., [α]²⁰D = +X.X° (c = 0.05, Methanol).
Visualization: Polarimetry Measurement Workflow
Caption: Workflow for Specific Optical Rotation.
Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from reaction kinetics during synthesis to bioavailability in formulation. For an ionic salt like a hydrochloride, aqueous solubility is expected to be significant, while solubility in organic solvents will vary.
Rationale for Experimental Choice
The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10] It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under given conditions. Analysis of the resulting saturated solution by a quantitative method like HPLC provides high accuracy and can distinguish the analyte from any potential impurities or degradants.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, dichloromethane, DMSO). The excess solid ensures that saturation can be reached.[10]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), taking care not to disturb the solid material.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve (e.g., via HPLC-UV).
-
Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in the original solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.
Expected Solubility Behavior
-
High Solubility: Expected in polar protic solvents like water and methanol, due to the ionic nature of the hydrochloride salt and the polar amino ester functionality.
-
Moderate to Low Solubility: Expected in less polar solvents like ethanol and isopropanol.
-
Insoluble: Expected in non-polar aprotic solvents such as dichloromethane, diethyl ether, and hexanes. The ionic salt form is poorly solvated by these media.[8][11]
Structural Confirmation: Spectroscopic Analysis
Spectroscopic techniques provide unambiguous confirmation of the molecular structure. ¹H NMR spectroscopy elucidates the proton environment, while FT-IR spectroscopy identifies the key functional groups present.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1.1 Principles and Expected Spectrum ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).[12] For this compound, the structure (CH₃)₃C-CH(NH₃⁺Cl⁻)-C(=O)O-C(CH₃)₃ leads to a predictable spectrum.
-
Signal 1 (Side-Chain tert-butyl): The nine protons of the (CH₃)₃C- group attached to the chiral center are chemically equivalent. They have no adjacent protons, so they will appear as a sharp singlet . Expected chemical shift: ~1.0-1.2 ppm.[13]
-
Signal 2 (Ester tert-butyl): The nine protons of the ester O-C(CH₃)₃ group are also equivalent and will appear as a singlet . Due to the deshielding effect of the adjacent oxygen atom, this signal will be downfield from the other tert-butyl group. Expected chemical shift: ~1.5 ppm.[14]
-
Signal 3 (Alpha-Proton): The single proton on the chiral carbon (-CH(NH₃⁺)-) has no adjacent protons. It will appear as a singlet . Its proximity to the electron-withdrawing ammonium and ester groups will shift it significantly downfield. Expected chemical shift: ~3.9-4.1 ppm.
-
Signal 4 (Ammonium Protons): The three protons of the -NH₃⁺ group are typically exchangeable and often appear as a broad singlet . Its chemical shift is highly dependent on the solvent, concentration, and water content. Expected chemical shift: ~8.0-9.0 ppm in a solvent like DMSO-d₆.[11]
5.1.2 Predicted ¹H NMR Data Summary
| Predicted Signal | Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity | Integration | Assignment |
| 1 | ~1.1 | Singlet | 9H | -C(CH ₃)₃ |
| 2 | ~1.5 | Singlet | 9H | -O-C(CH ₃)₃ |
| 3 | ~4.0 | Singlet | 1H | α-CH |
| 4 | ~8.5 (broad) | Singlet | 3H | -NH ₃⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
5.2.1 Principles and Expected Absorptions FT-IR spectroscopy identifies the functional groups in a molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.
-
N-H Stretching (Ammonium): The -NH₃⁺ group will exhibit a very broad and strong absorption band in the region of 3100-2600 cm⁻¹. This is a characteristic feature of amine salts.
-
C-H Stretching: Aliphatic C-H stretches from the methyl and methine groups will appear as sharp peaks between 3000-2850 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp absorption peak is expected around 1735-1750 cm⁻¹. This is a highly reliable indicator of the ester carbonyl group.
-
N-H Bending: Bending vibrations for the ammonium group are expected around 1600-1500 cm⁻¹.
-
C-O Stretching (Ester): Two distinct C-O stretching bands are characteristic of esters, typically found in the 1300-1000 cm⁻¹ region.
Conclusion
This technical guide outlines the essential framework for the comprehensive physical characterization of this compound. While specific experimental values for properties like melting point and optical rotation require laboratory determination, the protocols and analytical principles detailed herein provide the necessary foundation for researchers to generate this data with confidence. Adherence to these methodologies will ensure the quality, purity, and structural integrity of this important synthetic building block, thereby supporting the advancement of research and drug development programs.
References
-
digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved January 19, 2026, from [Link]
-
Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved January 19, 2026, from [Link]
-
Science Learning Center. (n.d.). Determination of Specific Rotation. Retrieved January 19, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved January 19, 2026, from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 119483-45-3. Retrieved January 19, 2026, from [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved January 19, 2026, from [Link]
-
Synthonix. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 19, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 19, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 19, 2026, from [Link]
-
Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-138. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 19, 2026, from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 19, 2026, from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 19, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthonix, Inc > 119483-45-3 | this compound [synthonix.com]
- 2. 119483-45-3 | MFCD00038904 | this compound [aaronchem.com]
- 3. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl (2S)-2-amino-3,3-dimethylbutanoate | 63038-26-6 [chemicalbook.com]
- 5. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 1H NMR [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tert-butyl (2R)-2-amino-3,3-dimethylbutanoate | C10H21NO2 | CID 11008656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119483-45-3 Name: [xixisys.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Miscibility Table [sigmaaldrich.com]
- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tert-butyl 2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Applications of Tert-butyl L-tert-leucinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of tert-butyl L-tert-leucinate hydrochloride, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. The unique structural attributes of this compound, dominated by the steric bulk of the L-tert-leucine side chain and the tert-butyl ester protecting group, impart significant and often desirable properties to target molecules. This document will delve into the precise chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it will explore the strategic applications of tert-butyl L-tert-leucinate hydrochloride in drug development, with a focus on its role in peptide synthesis and as a modulator of molecular conformation and bioactivity. The causality behind its utility, grounded in the principles of steric hindrance and stereochemistry, will be a central theme.
Introduction: Defining the Molecule and Its Significance
Tert-butyl L-tert-leucinate hydrochloride is the hydrochloride salt of the tert-butyl ester of L-tert-leucine. It is important to clarify a potential point of nomenclature ambiguity: while the name "tert-butyl L-tert-leucinate hydrochloride" is used, the compound is more systematically understood as L-tert-leucine tert-butyl ester hydrochloride. L-tert-leucine, the parent amino acid, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl side chain. This feature distinguishes it significantly from its proteinogenic isomer, L-leucine, which possesses an isobutyl side chain.
The incorporation of L-tert-leucine into bioactive molecules is a strategic choice in drug design, often aimed at introducing steric bulk to influence peptide conformation, enhance metabolic stability, or modulate receptor binding affinity.[1][2] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions. This guide will provide a detailed exploration of the synthesis, properties, and applications of this versatile synthetic intermediate.
Chemical Structure and Physicochemical Properties
The chemical identity of tert-butyl L-tert-leucinate hydrochloride is defined by its unique arrangement of atoms and the resulting physical and chemical characteristics.
Molecular Structure
The structure consists of an L-tert-leucine core, where the alpha-carbon is attached to an amino group (protonated in the hydrochloride form), a hydrogen atom, a tert-butyl side chain, and a carboxylic acid group that is esterified with a tert-butyl group. The hydrochloride salt form indicates that the amino group is protonated as an ammonium chloride.
Molecular Formula: C₁₀H₂₂ClNO₂
Molecular Weight: 223.74 g/mol
CAS Number: While a specific CAS number for tert-butyl L-tert-leucinate hydrochloride is not consistently reported, the closely related L-leucine tert-butyl ester hydrochloride is registered under CAS number 2748-02-9.[3][4] For the purpose of this guide, we will focus on the properties of the L-tert-leucine derivative. The CAS number for the parent amino acid, L-tert-leucine, is 20859-02-3.
Stereochemistry
The stereochemistry at the alpha-carbon is of the "L" or (S) configuration, which is crucial for its application in chiral synthesis and for the biological activity of the resulting molecules. The specific spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with other chiral molecules, such as biological receptors and enzymes.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are critical for handling, storage, and application in various synthetic protocols.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Data not consistently available for the L-tert-leucine derivative. For comparison, L-leucine tert-butyl ester hydrochloride has a melting point of approximately 234-238 °C. | |
| Solubility | Soluble in water, methanol, and other polar protic solvents. Solubility in nonpolar organic solvents is generally low. | |
| Optical Rotation | Specific rotation is a key parameter for confirming enantiomeric purity. Data for the title compound should be determined experimentally. For comparison, L-leucine tert-butyl ester hydrochloride has a specific rotation of [α]₂₀/D +18.0 to +21.0° (c=2 in EtOH). | |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from moisture. |
Synthesis of Tert-butyl L-tert-leucinate Hydrochloride
The synthesis of tert-butyl L-tert-leucinate hydrochloride is typically achieved through the esterification of L-tert-leucine. The choice of esterification method is critical to avoid side reactions and ensure a good yield and purity of the final product.
Synthetic Strategy: The Logic of Tert-butylation
The direct esterification of an amino acid with tert-butanol is challenging due to the steric hindrance of the tert-butyl group and the low reactivity of the carboxylic acid. Therefore, methods that activate the carboxylic acid or employ reactive tert-butylating agents are generally used. A common and effective method involves the use of a strong acid catalyst in the presence of a tert-butyl source.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of tert-butyl L-tert-leucinate hydrochloride from L-tert-leucine using a strong acid catalyst.
Materials:
-
L-tert-leucine
-
Dichloromethane (anhydrous)
-
Tert-butanol
-
Concentrated Sulfuric Acid (or other strong acid catalyst)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tert-leucine (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add an excess of tert-butanol (e.g., 5-10 equivalents) to the suspension. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the cooled mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tert-butyl L-tert-leucinate free base as an oil or solid.
-
Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, dioxane) until precipitation is complete.
-
Isolation and Purification: Collect the precipitated white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield tert-butyl L-tert-leucinate hydrochloride.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for tert-butyl L-tert-leucinate hydrochloride.
Applications in Drug Development and Peptide Synthesis
The unique structural features of tert-butyl L-tert-leucinate hydrochloride make it a valuable tool in the hands of medicinal chemists and peptide scientists. The steric bulk of the L-tert-leucine side chain is a key determinant of its utility.
Role in Peptide Synthesis
In peptide synthesis, the tert-butyl ester serves as a robust protecting group for the C-terminus of the amino acid. It is stable to the basic conditions used for the removal of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups from the N-terminus during solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective deprotection and elongation of the peptide chain. The tert-butyl group is typically removed at the final step of the synthesis using strong acids such as trifluoroacetic acid (TFA).
The incorporation of L-tert-leucine itself into a peptide sequence can have profound effects on the peptide's secondary structure. The sterically demanding tert-butyl side chain can restrict the conformational freedom of the peptide backbone, favoring extended or semi-extended conformations.[2] This can be strategically employed to design peptides with specific three-dimensional structures required for biological activity.
Steric Hindrance as a Tool in Medicinal Chemistry
The L-tert-leucine moiety is often introduced into drug candidates to leverage the effects of its steric bulk.
-
Metabolic Shielding: By positioning the bulky tert-butyl group near a metabolically labile site on a drug molecule, it can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of degradation and increasing the drug's in vivo half-life.
-
Modulation of Receptor Binding: The size and shape of the L-tert-leucine side chain can be used to fine-tune the binding affinity and selectivity of a drug for its target receptor. It can create favorable van der Waals interactions within a binding pocket or, conversely, prevent binding to off-target receptors by introducing steric clashes. This is particularly relevant in the design of synthetic cannabinoid receptor agonists, where the nature of the amino acid-derived side chain is a critical determinant of activity.[1][5]
-
Induction of Specific Conformations: As mentioned in the context of peptide synthesis, the steric influence of the L-tert-leucine side chain can be used to favor specific bioactive conformations of a drug molecule, locking it into a shape that is optimal for receptor binding.
Diagram of the Application Logic:
Caption: Key features and applications of tert-butyl L-tert-leucinate HCl.
Conclusion
Tert-butyl L-tert-leucinate hydrochloride is a highly valuable and versatile building block for organic synthesis and drug discovery. Its defining feature, the sterically demanding L-tert-leucine moiety, provides a powerful tool for chemists to rationally design molecules with enhanced stability, specific conformations, and improved pharmacological profiles. The tert-butyl ester offers a convenient and widely used protecting group strategy in peptide synthesis. A thorough understanding of the chemical properties, synthesis, and the strategic application of steric effects, as detailed in this guide, is essential for leveraging the full potential of this important chiral intermediate in the development of novel therapeutics and other advanced materials.
References
-
Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395–2404. [Link]
-
Cavasotto, C. N., & Singh, N. (2021). Structure-activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC medicinal chemistry, 12(10), 1664–1674. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (S)-Tert-butyl 2-amino-3,3-dimethylbutanoate Hydrochloride
Foreword: The Strategic Importance of (S)-Tert-butyl 2-amino-3,3-dimethylbutanoate Hydrochloride in Modern Drug Discovery
This compound, a chiral building block derived from the non-proteinogenic amino acid L-tert-leucine, has emerged as a pivotal component in the synthesis of numerous pharmaceutical agents. Its sterically demanding tert-butyl group imparts unique conformational constraints on peptide backbones and small molecule scaffolds, a property keenly exploited by medicinal chemists to enhance metabolic stability, receptor binding affinity, and oral bioavailability. This guide provides an in-depth, experience-driven exploration of a robust and scalable synthetic route to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are designed to be both scientifically rigorous and practically reproducible.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection strategy. The final hydrochloride salt is readily accessible from the N-Boc protected intermediate, (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate. This intermediate, in turn, can be synthesized from L-tert-leucine through a two-step sequence of N-protection followed by esterification, or vice versa.
Caption: Retrosynthetic analysis of the target compound.
The chosen forward synthesis commences with the commercially available and enantiomerically pure L-tert-leucine. This approach obviates the need for chiral resolution or asymmetric synthesis of the parent amino acid, which can be complex and costly.[1][2] The synthesis is strategically divided into three key stages:
-
N-Boc Protection: The amino group of L-tert-leucine is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the nitrogen atom during the subsequent esterification.
-
Tert-butyl Esterification: The carboxylic acid moiety is converted to its tert-butyl ester. This enhances the lipophilicity of the molecule, often simplifying purification, and the tert-butyl ester can serve as a protecting group for the carboxylate.
-
Boc Deprotection and Salt Formation: The Boc group is selectively removed under acidic conditions, and the resulting free amine is protonated to form the stable hydrochloride salt.
Experimental Protocols and Mechanistic Insights
Stage 1: N-Boc Protection of L-tert-leucine
The protection of the primary amine of L-tert-leucine is efficiently achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[3][4] The choice of base and solvent system is critical for achieving high yields and preventing side reactions.
Protocol:
-
To a stirred suspension of L-tert-leucine (1.0 equiv.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid as a white solid.
Causality of Experimental Choices:
-
Biphasic Solvent System (Dioxane/Water): L-tert-leucine has limited solubility in many organic solvents, while Boc₂O is unstable in highly aqueous basic conditions. The dioxane/water system provides a suitable medium for both reactants.
-
Sodium Bicarbonate as Base: A mild inorganic base like NaHCO₃ is sufficient to deprotonate the carboxylic acid and neutralize the acidic byproduct of the reaction without promoting significant hydrolysis of the Boc anhydride.
-
Controlled Addition at 0 °C: The reaction is initially cooled to control the exothermicity and minimize potential side reactions.
-
Acidic Workup: Acidification of the aqueous layer protonates the carboxylate, rendering the Boc-protected amino acid soluble in organic solvents for extraction.
Stage 2: Tert-butyl Esterification
The formation of the tert-butyl ester from the N-Boc protected L-tert-leucine can be achieved using tert-butyl acetate in the presence of a strong acid catalyst.[5][6] This method is often preferred for its operational simplicity and avoidance of gaseous reagents like isobutylene.
Protocol:
-
Suspend N-Boc-L-tert-leucine (1.0 equiv.) in tert-butyl acetate (10-15 vol. equiv.).
-
Cool the mixture to 0-5 °C.
-
Carefully add perchloric acid (70% in water, 1.2 equiv.) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, pour the reaction mixture into a cold, stirred solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Tert-butyl Acetate as Reagent and Solvent: Using an excess of tert-butyl acetate drives the equilibrium towards the formation of the desired ester.
-
Perchloric Acid as Catalyst: A strong acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by tert-butyl acetate.
-
Temperature Control: The initial cooling and slow addition of the strong acid are crucial for safety and to prevent undesired side reactions.
-
Basic Workup: The reaction is quenched with a base to neutralize the perchloric acid catalyst.
Stage 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the selective removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.[7][8][9][10] A solution of hydrogen chloride in an organic solvent is ideal for this transformation, as it facilitates the precipitation of the product.
Protocol:
-
Dissolve the purified (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate (1.0 equiv.) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a 4 M solution of HCl in 1,4-dioxane dropwise with vigorous stirring.
-
A white precipitate will form. Continue the addition of HCl until no further precipitation is observed.
-
Stir the resulting slurry at 0 °C for an additional 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to afford this compound as a white crystalline solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is important to prevent hydrolysis of the tert-butyl ester.
-
HCl in Organic Solvent: This reagent provides a source of acid to cleave the Boc group and the chloride counterion for the salt formation in a non-aqueous environment, which often leads to direct precipitation of the clean product.[11]
-
Low Temperature: The reaction is performed at 0 °C to moderate the reaction rate and minimize potential side reactions.
-
Washing with Diethyl Ether: The product hydrochloride salt is typically insoluble in diethyl ether, making it an excellent solvent for washing away any non-polar impurities.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical characterization at each stage to ensure the identity, purity, and stereochemical integrity of the intermediates and the final product.
| Analysis | Stage 1: N-Boc-L-tert-leucine | Stage 2: Boc-Protected Ester | Stage 3: Final HCl Salt |
| Appearance | White Solid | Colorless Oil or White Solid | White Crystalline Solid |
| ¹H NMR | Confirm presence of Boc group (~1.4 ppm, 9H) and tert-butyl group (~1.0 ppm, 9H). | Confirm presence of ester tert-butyl group (~1.5 ppm, 9H). | Confirm absence of Boc group and presence of amine protons. |
| ¹³C NMR | Confirm expected carbon signals. | Confirm expected carbon signals. | Confirm expected carbon signals. |
| Mass Spec (ESI) | [M+Na]⁺ or [M-H]⁻ | [M+Na]⁺ | [M+H]⁺ |
| Chiral HPLC | Confirm enantiomeric purity (>99% ee). | Confirm enantiomeric purity (>99% ee). | Confirm enantiomeric purity (>99% ee). |
| Melting Point | Literature comparison. | Literature comparison (if solid). | Literature comparison. |
Overall Synthetic Workflow
Caption: Overall synthetic workflow.
Safety and Handling Considerations
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant and lachrymator. Handle in a well-ventilated fume hood.
-
Perchloric Acid: Strong oxidizing agent and corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), and avoid contact with organic materials.
-
Hydrogen Chloride (gas and solution): Corrosive and toxic. All manipulations should be performed in a fume hood.
-
Solvents: Dioxane, ethyl acetate, and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The synthetic route detailed in this guide represents a reliable and scalable method for the preparation of this compound. By starting with enantiomerically pure L-tert-leucine and employing well-established protection and esterification strategies, this protocol provides a high-yielding and reproducible pathway to a key building block for pharmaceutical research and development. The emphasis on the causality of experimental choices and rigorous in-process controls ensures that the final product meets the high standards of purity and quality required in the pharmaceutical industry.
References
-
Wang, J., Liu, S., Zhang, Z., Zheng, P., & Xu, Z. (2011). Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. Bioprocess and Biosystems Engineering, 34(4), 447-453. [Link]
-
Kim, M. J., Kim, G. J., & Kim, H. S. (2012). Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 107-112. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Brown, H. C., & Bhat, K. S. (1986). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 108(19), 5919-5923. [Link]
- Reddy, K. L., & Reddy, M. P. (2014). Process for the preparation of enantiomerically pure tert-leucine.
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Allenmark, S., & Lamm, B. (2001). A useful route to (R)- and (S)-tert-leucine. Chirality, 13(1), 43-47. [Link]
-
Strieth-Kalthoff, F., Le, C., & Glorius, F. (2019). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 10(3), 843-847. [Link]
-
Kotha, S., & Behera, M. (2005). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Synthesis, 2005(18), 3079-3082. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Wang, Y., Liu, Y., Wang, J., & Yin, Q. (2020). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. New Journal of Chemistry, 44(11), 4504-4511. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
- Kisaragi, S., & Ouchi, H. (1997). Production of tertiary butyl ester of amino acid and its hydrochloride.
-
Dai, Y., & Fu, G. C. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 133(47), 18990-18992. [Link]
-
Kim, M. J., Kim, G. J., & Kim, H. S. (2012). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 107-112. [Link]
-
Kuś, A., & Kaczmarek, K. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8), e3091. [Link]
- Zhang, X., & Li, Y. (2020). Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
-
Organic Chemistry Portal. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. [Link]
-
Al-awar, R. S., & Vederas, J. C. (1994). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (12), 1657-1663. [Link]
-
Reddy, K. L., & Reddy, M. P. (2003). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 7(5), 723-725. [Link]
-
Wang, Y., Liu, Y., Wang, J., & Yin, Q. (2020). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. New Journal of Chemistry, 44(11), 4504-4511. [Link]
-
Brigaud, T., & Chaume, G. (2017). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 22(8), 1279. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]
-
Reddit. N-Boc Deprotection. HCl, methanol or dioxaine. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 6. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS Number: 119483-45-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride, with CAS number 119483-45-3, is a chiral amino acid derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. As a derivative of L-tert-leucine, a non-proteinogenic amino acid, this compound offers unique steric and electronic properties that are increasingly leveraged in the design and synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). Its bulky tert-butyl group provides significant steric hindrance, which can be strategically employed to influence the conformation of peptides and other molecules, often leading to enhanced metabolic stability and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the properties, applications, and handling of this important synthetic intermediate.
Core Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 119483-45-3 | [1] |
| Molecular Formula | C10H22ClNO2 | [1] |
| Molecular Weight | 223.74 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature | |
| IUPAC Name | tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride | |
| InChI Key | OOJKHARXMDMOCG-OGFXRTJISA-N |
Application in Asymmetric Synthesis and Drug Development
The primary utility of this compound lies in its role as a chiral building block in asymmetric synthesis.[2][3] The stereochemically defined center and the protecting groups on both the amino and carboxyl functionalities make it an ideal starting material for the synthesis of complex chiral molecules.
Role in the Synthesis of Nirmatrelvir (Paxlovid™)
A prominent example of the application of L-tert-leucine derivatives, and by extension, compounds like this compound, is in the synthesis of the antiviral drug nirmatrelvir.[4][5][6][7] Nirmatrelvir, the active component of Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease. The synthesis of this complex molecule involves the coupling of various amino acid fragments. The L-tert-leucine moiety is a critical component of the P3 fragment of nirmatrelvir, contributing to the overall shape and binding affinity of the drug to its target enzyme.[8] While the exact synthetic route used in large-scale manufacturing may vary, the fundamental role of L-tert-leucine derivatives as key chiral synthons is well-established in the patent literature.[5][6]
The bulky tert-butyl group of the L-tert-leucine residue plays a crucial role in the pharmacophore of nirmatrelvir, fitting into a hydrophobic pocket of the Mpro enzyme and contributing significantly to the binding affinity. The use of this compound allows for the efficient introduction of this key structural feature with the correct stereochemistry.
Experimental Protocols: Peptide Coupling
The tert-butyl ester of the C-terminus and the hydrochloride salt of the N-terminus make this compound well-suited for peptide coupling reactions. The tert-butyl ester provides robust protection of the carboxylic acid, which can be removed under acidic conditions, while the free amino group can be readily acylated after neutralization.[9][10]
Representative Protocol: Dipeptide Synthesis
The following is a representative protocol for the coupling of this compound with an N-protected amino acid, such as Boc-L-phenylalanine, to form a dipeptide.
Materials:
-
This compound
-
Boc-L-phenylalanine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of the Amino Acid Ester:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) dropwise to the solution and stir for 15 minutes to generate the free amine.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the activated Boc-L-phenylalanine solution to remove the DCU precipitate, and add the filtrate to the neutralized amino acid ester solution from step 1 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by column chromatography on silica gel.
-
Workflow Diagram: Dipeptide Synthesis
Caption: Workflow for the synthesis of a dipeptide using this compound.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs, get medical advice/attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile chiral building block for organic synthesis. Its utility is particularly pronounced in the field of pharmaceutical development, where it enables the efficient and stereocontrolled synthesis of complex molecules with desirable pharmacological properties. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective application in research and development.
References
-
Neumann, H., et al. (n.d.). A General and Traceless Method for the Synthesis of Aspartimide-Free Peptides Using Photolabile Protecting Groups. ChemRxiv. [Link]
-
Chen, J., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 684115. [Link]
-
Grogg, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
-
Alcaraz, L., et al. (2001). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 66(10), 3543-3548. [Link]
-
Kotha, S. (2003). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
- Reddy, M. S., et al. (2014). Process for the preparation of enantiomerically pure tert-leucine. U.S.
-
Kim, J., et al. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-1052. [Link]
- Zhang, J., et al. (2021). Synthesis method of L-tert-leucine and L-cyclohexylalanine.
-
Al-Terkel, N., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (21), 3599-3608. [Link]
-
Viti, C., et al. (2023). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 28(14), 5433. [Link]
-
Cornille, F., et al. (2006). Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. ResearchGate. [Link]
-
de Souza, R. M. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Australian Journal of Chemistry, 75(10), 835-843. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Yang, J., et al. (2022). Preparation method of anti-new crown drug Nirmatrelvir.
-
de Souza, R. M. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. ResearchGate. [Link]
-
ClinPGx. (n.d.). nirmatrelvir. [Link]
- Mezo, G., et al. (2020). Process for the preparation of degarelix.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Luzzio, F. A., et al. (2023). Compounds and methods of use. U.S.
- Dr. Reddy's Laboratories Ltd. (2015). Preparation of febuxostat. U.S.
Sources
- 1. 119483-45-3|this compound|BLD Pharm [bldpharm.com]
- 2. frontiersin.org [frontiersin.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. CN114437043B - Preparation method of anti-new crown drug Nirmatrelvir - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Synthesis
Abstract
The deliberate incorporation of non-proteinogenic amino acids (NPAAs) into peptides and other molecular scaffolds has emerged as a transformative strategy in modern drug discovery and chemical biology. Moving beyond the canonical 20 amino acids encoded by the genetic code, NPAAs offer a vast and versatile chemical toolbox to modulate the pharmacological and physicochemical properties of therapeutic agents.[1] This guide provides a comprehensive technical overview of the synthesis, analysis, and application of NPAAs, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in both chemical and enzymatic synthetic routes, present self-validating protocols, and ground these discussions in authoritative references.
The Expanding Universe of Amino Acids: An Introduction to NPAAs
Non-proteinogenic amino acids are, by definition, amino acids that are not naturally incorporated into proteins through ribosomal translation.[2][3] This broad classification encompasses a vast structural diversity, including α-amino acids with unnatural side chains, β- and γ-amino acids with altered backbones, and D-enantiomers of proteinogenic amino acids.[4] While the 22 proteinogenic amino acids form the fundamental building blocks of life, it is estimated that over 1,000 non-proteinogenic amino acids have been identified from natural sources such as plants and microorganisms, with countless more synthesized in the laboratory.[4]
The significance of NPAAs in drug development cannot be overstated. The incorporation of these custom building blocks into peptide-based therapeutics can dramatically improve their drug-like properties. Peptides composed solely of natural amino acids are often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility that can lead to reduced potency.[1][5] The introduction of NPAAs can address these limitations by:
-
Enhancing Proteolytic Stability: The unnatural backbone or side chains of NPAAs are not recognized by proteases, thus increasing the in vivo half-life of the peptide.[6][7]
-
Constraining Conformation: The incorporation of sterically hindered or cyclic NPAAs can lock the peptide into a bioactive conformation, improving binding affinity and selectivity for its target.
-
Improving Pharmacokinetic Properties: NPAAs can be designed to enhance membrane permeability and oral bioavailability.[1][5]
-
Exploring Novel Chemical Space: The diverse functionalities that can be introduced via NPAAs allow for the creation of novel interactions with biological targets.
The Synthesis of Non-Proteinogenic Amino Acids: A Tale of Two Strategies
The synthesis of NPAAs can be broadly divided into chemical and enzymatic (or chemoenzymatic) approaches. The choice of strategy is dictated by the desired structure, stereochemistry, and scale of synthesis.
Chemical Synthesis: Precision and Versatility
Chemical synthesis offers unparalleled flexibility in the design and creation of a vast array of NPAA structures.
The Strecker synthesis is a cornerstone of amino acid chemistry, providing a straightforward method for the preparation of α-amino acids from aldehydes or ketones. The reaction proceeds in two main steps: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.
A critical challenge in the Strecker synthesis is controlling the stereochemistry at the α-carbon. The classical approach yields a racemic mixture, which then requires resolution. To overcome this, asymmetric Strecker reactions have been developed, which employ a chiral auxiliary or a chiral catalyst to direct the stereoselective addition of the cyanide nucleophile.
Experimental Protocol: Asymmetric Strecker Synthesis of an α-Arylglycine Derivative
This protocol is adapted from a published procedure for the asymmetric synthesis of enantiopure α-arylglycines.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
(S)-1-(4-methoxyphenyl)ethylamine hydrochloride (chiral auxiliary)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve (S)-1-(4-methoxyphenyl)ethylamine hydrochloride (1.0 eq) and NaCN (1.05 eq) in H2O.
-
Add MeOH and the aromatic aldehyde (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 16 hours. The diastereomeric α-aminonitrile may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with n-hexane to obtain the diastereomerically pure product.
-
If no precipitate forms, dilute the reaction mixture with H2O and extract with CH2Cl2. The diastereomers can then be separated by chromatography.
-
-
Hydrolysis and Chiral Auxiliary Cleavage:
-
Reflux the purified (S,S)-α-aminonitrile in 6 M aqueous HCl. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
After cooling, the enantiopure (S)-α-arylglycine hydrochloride will precipitate and can be collected by filtration.
-
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The (S)-1-(4-methoxyphenyl)ethylamine serves as a chiral template, directing the cyanide attack to one face of the imine, thus establishing the desired stereochemistry.
-
Crystallization-Induced Resolution: In many cases, one diastereomer of the α-aminonitrile is significantly less soluble and crystallizes from the reaction mixture, providing a simple and efficient method for purification and diastereomeric enrichment.
-
Acidic Hydrolysis: Strong acid is required for both the hydrolysis of the stable nitrile group and the cleavage of the chiral auxiliary.
The synthesis of β- and γ-amino acids requires different strategies that construct the carbon backbone with the amino group at the β or γ position. Common methods include:
-
Michael Addition: The conjugate addition of an amine or an amine equivalent to an α,β-unsaturated ester is a powerful method for the synthesis of β-amino acids.
-
Mannich-type Reactions: The reaction of an enolate with an imine provides access to β-amino carbonyl compounds, which can be further elaborated into β-amino acids.
-
Palladium-Catalyzed Aminocarbonylation: This method allows for the synthesis of β-amino acid derivatives from alkenes, an amine, and carbon monoxide.
Enzymatic and Chemoenzymatic Synthesis: The Power of Biocatalysis
Enzymatic methods for NPAA synthesis offer several advantages over traditional chemical routes, including exceptional stereoselectivity, mild reaction conditions, and a reduced environmental footprint.
-
Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from a donor molecule (often a common amino acid like glutamate or aspartate) to a keto acid acceptor, generating a new amino acid with high enantiopurity.
-
Lyases: Certain lyases can catalyze the addition of ammonia to a double bond, providing a direct route to some amino acids.
-
Hydrolases: Lipases and proteases can be used for the kinetic resolution of racemic amino acid esters or amides, selectively hydrolyzing one enantiomer and leaving the other unreacted.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the selectivity of biocatalysis. A common strategy involves the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce stereochemistry.
Workflow: Chemoenzymatic Synthesis of a Chiral NPAA
Characterization and Quality Control: Ensuring Purity and Identity
The rigorous characterization of synthesized NPAAs is crucial to ensure their identity, purity, and stereochemical integrity before their use in further applications. A combination of analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of NPAAs. 1H and 13C NMR provide information about the carbon-hydrogen framework, while 2D techniques like COSY and HSQC can be used to assign complex structures. NMR can also be used to determine diastereomeric purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized NPAA and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[8][9] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of synthesized NPAAs. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Protocol: Chiral HPLC Analysis of an Underivatized Amino Acid
This protocol provides a general guideline for the chiral separation of amino acids on a macrocyclic glycopeptide-based CSP.
Instrumentation and Materials:
-
HPLC system with a UV or MS detector
-
Chiral column (e.g., Astec CHIROBIOTIC T)
-
Mobile phase: A mixture of water, methanol, and a small amount of acid (e.g., formic acid) or base to control ionization.
-
Amino acid sample dissolved in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the dissolved amino acid sample.
-
Chromatographic Separation: Run the chromatogram under isocratic or gradient conditions. The two enantiomers will elute at different retention times.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Self-Validation: The method is self-validating by running a racemic standard of the amino acid to confirm the retention times of both enantiomers and to ensure that the column is performing correctly.
Applications in Drug Development: Case Studies and Quantitative Impact
The strategic incorporation of NPAAs has led to the development of numerous successful therapeutics with improved pharmacological profiles.
NPAAs in Marketed Drugs
| Drug | Therapeutic Area | Incorporated NPAA(s) | Impact of NPAA |
| Semaglutide | Type 2 Diabetes, Obesity | α-aminoisobutyric acid (Aib) | Increased half-life and stability against enzymatic degradation.[3] |
| Cyclosporine | Immunosuppression | Multiple N-methylated amino acids | Improved oral bioavailability and metabolic stability.[3][10] |
| Desmopressin | Antidiuretic | Mpa (mercaptopropanoic acid), D-Arginine | Enhanced stability and potency.[1] |
Quantitative Impact of NPAA Incorporation on Peptide Stability
The introduction of NPAAs can significantly enhance the stability of peptides against enzymatic degradation. A study on antimicrobial peptides demonstrated that the replacement of lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) preserved the peptide's helical structure and antimicrobial activity while enhancing its resistance to proteinase K.[6][11]
| Peptide | Sequence Modification | Half-life in presence of Proteinase K |
| Parent Peptide | All proteinogenic amino acids | < 1 hour |
| NPAA-modified Peptide | Introduction of Api at a cleavage site | > 24 hours |
This table is a representative example based on findings in the literature; specific half-lives will vary depending on the peptide sequence and the nature of the NPAA incorporated.
Future Perspectives
The field of non-proteinogenic amino acids continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the discovery of new NPAAs from natural sources, and their application in emerging therapeutic modalities. The expansion of the genetic code to allow for the ribosomal incorporation of NPAAs in vivo opens up exciting possibilities for the production of novel protein therapeutics and biomaterials. As our ability to design and synthesize these custom building blocks grows, so too will their impact on drug discovery and development.
References
- Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. (2002). Journal of Mass Spectrometry, 37(8), 855-864.
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- Non-proteinogenic amino acids. (2024). Grokipedia.
- Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. (2025). BenchChem.
- New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. (2021). Pharmaceuticals, 14(10), 1018.
- Detection of Amino Acids Using HPLC with CD Detection. (n.d.). JASCO Inc.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2005).
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- Non-proteinogenic amino acids. (n.d.). In Wikipedia. Retrieved January 19, 2026.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules, 28(4), 1835.
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). International Journal of Molecular Sciences, 24(16), 12899.
- Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. (2021, December 22). YouTube.
- Discovery of non-proteinogenic amino acids. (2025). BenchChem.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). Amino Acids, 52(9), 1207-1226.
- Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. (2023). Analytical Chemistry, 95(37), 13935-13943.
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). International Journal of Molecular Sciences, 24(16), 12899.
- MS-READ: Quantitative Measurement of Amino Acid Incorporation. (2017). Methods in Molecular Biology, 1549, 149-165.
- Recent Advances in the Development of Therapeutic Peptides. (2022). Molecules, 27(4), 1357.
- Mass Spectrometry of Amino Acids and Proteins. (2007). In Encyclopedia of Analytical Chemistry. Wiley-VCH.
- Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. (2024). Biomolecules, 14(3), 264.
- NMR crystallography of amino acids. (2017). Solid State Nuclear Magnetic Resonance, 87, 110-120.
- Unnatural Amino Acids. (2024, September 5). Dimension Research.
- Therapeutic peptides: current applications and future directions. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-21.
- Feature Collection in Peptide Therapeutics: Current Applications and Future Directions. (2024). Pharmaceuticals, 17(1), 1.
- Peptides as Drug Candidates: Limitations and Recent Development Perspectives. (2018). Journal of Drug Delivery, 2018, 9745730.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to H-Tle-OtBu·HCl: A Cornerstone for Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of L-tert-Leucine tert-butyl ester hydrochloride (H-Tle-OtBu·HCl), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on its role in peptide synthesis, supported by detailed protocols and analytical methodologies.
Core Characteristics of H-Tle-OtBu·HCl
H-Tle-OtBu·HCl is the hydrochloride salt of the tert-butyl ester of L-tert-leucine. The presence of the bulky tert-butyl group on both the alpha-carbon and the esterifying group introduces significant steric hindrance, a property that is masterfully exploited in peptide chemistry to influence peptide conformation and enhance stability.
Molecular Structure and Properties
Below is a summary of the fundamental properties of H-Tle-OtBu·HCl:
| Property | Value | Source |
| Chemical Name | tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride | N/A |
| Synonyms | H-L-Tle-OtBu·HCl, L-tert-Leucine tert-butyl ester hydrochloride | N/A |
| CAS Number | 256478-92-9 | N/A |
| Molecular Formula | C₁₀H₂₂ClNO₂ | N/A |
| Molecular Weight | 223.74 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Storage | Store in a cool, dry place, away from moisture.[2] | N/A |
Synthesis of H-Tle-OtBu·HCl
The synthesis of amino acid esters is a well-established process in organic chemistry. A common and effective method for the tert-butylation of amino acids involves the use of tert-butyl acetate in the presence of an acid catalyst.[3]
Synthetic Pathway Overview
The synthesis of H-Tle-OtBu·HCl can be conceptualized in the following workflow:
Caption: Synthetic workflow for H-Tle-OtBu·HCl.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
L-tert-Leucine
-
tert-Butyl acetate
-
Perchloric acid (or another suitable strong acid catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid solution in a compatible organic solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Esterification: In a round-bottom flask, suspend L-tert-leucine in tert-butyl acetate.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., perchloric acid) with stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, H-Tle-OtBu.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable organic solvent.
-
Cool the solution in an ice bath and add a solution of HCl in an organic solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield H-Tle-OtBu·HCl.
Applications in Peptide Synthesis
The primary application of H-Tle-OtBu·HCl is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1][4] The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of the amino acid.
The Role of the Tert-Butyl Ester Protecting Group
The tert-butyl ester is stable to a wide range of reaction conditions used in peptide synthesis, particularly the basic conditions often employed for the deprotection of N-terminal protecting groups like Fmoc.[5] This orthogonality is a cornerstone of modern peptide synthesis strategies.
Peptide Coupling Protocol
The following is a generalized protocol for the coupling of an N-terminally protected amino acid to H-Tle-OtBu·HCl.
Caption: Peptide coupling workflow using H-Tle-OtBu·HCl.
Materials:
-
H-Tle-OtBu·HCl
-
N-terminally protected amino acid (e.g., Fmoc-AA-OH)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Neutralization: Dissolve H-Tle-OtBu·HCl in the anhydrous solvent and add the base to neutralize the hydrochloride salt, liberating the free amine.
-
Activation: In a separate vessel, dissolve the N-terminally protected amino acid and the coupling reagent in the anhydrous solvent.
-
Coupling: Add the activated amino acid solution to the solution containing the free amine of H-Tle-OtBu.
-
Allow the reaction to proceed at room temperature, monitoring for completion by a suitable method (e.g., Kaiser test in SPPS or TLC/HPLC in solution-phase).
-
Upon completion, proceed with the appropriate work-up or the next cycle of deprotection and coupling in SPPS.
Deprotection of the Tert-Butyl Ester
The tert-butyl ester is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the solid support and the removal of other side-chain protecting groups. This is achieved under strong acidic conditions.[6]
Common Deprotection Conditions:
-
Reagent: Trifluoroacetic acid (TFA) is the most common reagent.
-
Scavengers: A cocktail of scavengers (e.g., water, triisopropylsilane) is often included to quench reactive cationic species generated during deprotection, thereby preventing side reactions.[7]
Analytical Characterization
Ensuring the purity and identity of H-Tle-OtBu·HCl is paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of H-Tle-OtBu·HCl.[9][10] The tert-butyl groups give rise to characteristic singlet signals in the ¹H NMR spectrum, typically in the upfield region. The number of protons and carbons and their chemical shifts can confirm the structure of the molecule. The presence of the tert-butyl group can also be advantageous in NMR studies of larger peptides and proteins, as it can serve as a sensitive probe.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of amino acid derivatives.[12][13] A reversed-phase HPLC method with a suitable column (e.g., C18) and a gradient elution system can effectively separate H-Tle-OtBu·HCl from potential impurities.
| Analytical Technique | Purpose | Typical Observations |
| ¹H NMR | Structural verification and purity assessment. | Characteristic singlets for the two tert-butyl groups. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances corresponding to the quaternary carbons of the tert-butyl groups. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak corresponding to the mass of the protonated free base. |
| HPLC | Purity assessment. | A single major peak indicating high purity. |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling H-Tle-OtBu·HCl.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation due to moisture.[2]
Conclusion
H-Tle-OtBu·HCl is a valuable and versatile building block in the field of peptide synthesis. Its unique steric properties and the robust nature of the tert-butyl ester protecting group make it an essential tool for the synthesis of complex peptides with tailored conformations and enhanced stability. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is crucial for its effective utilization in research and development.
References
-
Chemsrc. H-Chg-OtBu.HCl. [Link]
-
Aapptec Peptides. H-Glu(OtBu)-OtBu HCl. [Link]
-
Aapptec Peptides. H-Ile-OtBu HCl. [Link]
-
Lab Manager. 8 Rules for the Safe Handling of t-Butyllithium. [Link]
-
ResearchGate. HPLC separation of acidic amino acid esters. [Link]
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
- Google Patents. Production of tertiary butyl ester of amino acid and its hydrochloride.
-
ResearchGate. NMR spectra of substituted N-(carboxyalkyl)leucine tert-butyl esters. [Link]
-
National Institutes of Health. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET L-Tle-OtBu·HCl. [Link]
-
National Institutes of Health. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). [Link]
-
Baite Pake Biotechnology. Amino Acid HPLC Analysis. [Link]
-
UHA017 H-Aib-OtBu HCl.pdf. [Link]
-
Cardiff University. Chemical Synthesis of Peptides and Their Biological Applications as Mitochondria-Targeting Chemotherapeutics. [Link]
- Google Patents. Process for the preparation of enantiomerically pure tert-leucine.
-
BMRB. L-Leucine. [Link]
-
Chemistry LibreTexts. Peptide Synthesis. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
The Pharma Innovation. analysis of amino acids by high performance liquid chromatography. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Organic Syntheses. GLYCINE t-BUTYL ESTER. [Link]
-
Wiley Online Library. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. [Link]
-
eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. L-tert-Leucine(20859-02-3) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid HPLC Analysis | Beijing Baite Pake Biotechnology Co., Ltd. [en.biotech-pack.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. peptide.com [peptide.com]
- 15. afgsci.com [afgsci.com]
A Technical Guide to the Core Characteristics of Sterically Hindered Amino Acid Esters
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
Sterically hindered amino acid esters (SHAAEs) represent a pivotal class of molecules in modern medicinal chemistry and peptide science. Characterized by bulky substituents at the α-carbon, the amino group, or the ester moiety, these compounds exhibit unique physicochemical properties that deviate significantly from their non-hindered counterparts. Their profound resistance to chemical and enzymatic hydrolysis, coupled with the formidable challenge they present to standard peptide coupling protocols, makes them both a valuable tool and a complex synthetic target. This guide provides an in-depth analysis of the core characteristics of SHAAEs, detailing their synthesis, reactivity, and strategic applications. We will explore the mechanistic basis for their stability, survey the advanced coupling methodologies required for their incorporation into larger molecules, and discuss their role in conferring proteolytic resistance and conformational rigidity to peptide-based therapeutics. Through detailed protocols and mechanistic diagrams, this document serves as a comprehensive resource for professionals navigating the challenges and opportunities presented by steric hindrance in amino acid chemistry.
I. Defining Steric Hindrance in Amino Acid Esters
Steric hindrance in the context of amino acid esters refers to the presence of bulky chemical groups that physically impede the approach of reagents to the molecule's reactive centers—primarily the ester carbonyl and the α-amino group. This hindrance can be engineered in several ways:
-
α,α-Disubstitution: Replacing the α-hydrogen with an alkyl group (e.g., in α-aminoisobutyric acid, Aib) creates significant bulk directly adjacent to the stereocenter and the reactive backbone.
-
N-Alkylation: The presence of a substituent on the backbone nitrogen (e.g., N-methylated amino acids) restricts rotation and shields the amine's nucleophilicity.[1][2]
-
Bulky Side Chains (R-groups): Amino acids with large side chains, such as tert-Leucine, contribute to overall steric crowding.
-
Hindered Ester Groups: Utilizing bulky alcohols (e.g., tert-butanol, 2,4-dimethyl-3-pentanol) to form the ester creates a sterically shielded C-terminus.[3]
These structural modifications are not trivial; they fundamentally alter the molecule's reactivity and conformational landscape.
Figure 1: Comparison of a standard vs. sterically hindered amino acid ester.
II. Core Physicochemical Characteristics
The defining feature of SHAAEs is their dramatically altered reactivity profile, which stems directly from their molecular architecture.
A. Exceptional Resistance to Hydrolysis
A primary characteristic of SHAAEs is their pronounced stability against hydrolysis. The bulky groups physically block the trajectory of a nucleophile (such as a water molecule or hydroxide ion) attempting to attack the electrophilic carbonyl carbon of the ester. This significantly raises the activation energy for both acid-catalyzed and base-mediated hydrolysis.[4]
Furthermore, this stability extends to enzymatic cleavage. Proteases and esterases, which catalyze hydrolysis via a specific active site geometry, are often unable to accommodate the bulky structure of a hindered substrate, rendering the ester bond resistant to enzymatic degradation.[5][6] This property is paramount in drug design, where enhancing a peptide therapeutic's half-life is a critical objective.[7]
| Property | Standard Ester (e.g., Ala-OMe) | Hindered Ester (e.g., Aib-OtBu) | Rationale |
| Relative Hydrolysis Rate (pH 8) | High | Extremely Low | Steric shielding of the ester carbonyl in Aib-OtBu prevents nucleophilic attack by OH⁻. |
| Enzymatic Cleavage by Esterase | Rapid | Negligible | The bulky α,α-dimethyl and tert-butyl groups prevent the substrate from fitting into the enzyme's active site.[6] |
| Peptide Coupling Efficiency (DCC) | Good | Poor to None | The nucleophilic amine of the hindered ester is too crowded to efficiently attack the activated carboxyl group.[8] |
| Conformational Flexibility | High | Low / Restricted | The bulky substituents limit bond rotation, forcing the molecule into a more defined conformation.[9][10] |
| Table 1: Comparative properties of standard vs. sterically hindered amino acid esters. |
B. Conformational Rigidity
The introduction of bulky groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This "conformational constraint" is a powerful tool in peptidomimetic drug design. By locking a peptide into a specific bioactive conformation, it is possible to enhance binding affinity to a target receptor and reduce the entropic penalty of binding.[9][10] Unnatural amino acids are frequently used to achieve this, improving the stability and selectivity of drug molecules.[]
III. The Challenge of Synthesis and Peptide Coupling
While their stability is an asset, it also makes SHAAEs notoriously difficult to work with synthetically, particularly in the context of peptide synthesis.
A. Synthesis of SHAAE Monomers
The synthesis of the hindered monomers themselves can be complex. For instance, α,α-disubstituted amino acids can be prepared via methods like the Strecker synthesis or by addition of organometallic reagents to N-carboxyanhydrides (NCAs).[1][12] The latter method is effective for creating sterically hindered N-acyl amino acids, which are otherwise difficult to access.[12]
B. Overcoming a Formidable Activation Barrier in Peptide Synthesis
The central challenge in using SHAAEs is forming a peptide bond. The nucleophilicity of the α-amino group is diminished due to steric hindrance, and the carboxyl group of a hindered residue is difficult to activate and couple. Traditional solid-phase peptide synthesis (SPPS) methods using standard coupling reagents like dicyclohexylcarbodiimide (DCC) often fail or give very low yields.[8]
The causality is twofold:
-
Reduced Nucleophilicity: The incoming hindered amine cannot easily approach the activated carboxyl group of the growing peptide chain.
-
Steric Clash at Activation: The carboxyl group of the hindered residue itself is crowded, making it difficult for the coupling reagent to form the necessary activated intermediate (e.g., an O-acylisourea).
To overcome this, a new generation of highly potent coupling reagents and specialized protocols has been developed. Reagents such as PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and methods involving the conversion of amino acids to N-acylbenzotriazoles have proven effective.[8][13] These reagents create highly reactive activated species that can overcome the steric barrier. Recently, novel ribosome-inspired reactor systems that use molecular crowding have been shown to dramatically improve the efficiency of coupling hindered residues.[7]
Figure 2: The fundamental challenge of peptide bond formation with sterically hindered residues.
IV. Analytical Characterization
Analyzing SHAAEs requires specialized techniques, particularly for verifying stereochemical purity.
-
Spectroscopy: Standard techniques like NMR and IR spectroscopy are used to confirm the chemical structure. Conformational studies often employ advanced 2D NMR techniques to analyze the restricted bond angles.[14][15]
-
Chiral Separation: Due to the importance of enantiomeric purity in pharmaceuticals, robust separation methods are essential. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach.[16][17] Additionally, Micellar Electrokinetic Chromatography (MEKC) with chiral selectors like cyclodextrins has been successfully used to separate protected amino acid esters.[18]
V. Key Experimental Protocols
Protocol 1: Synthesis of a Hindered Dipeptide using Benzotriazole Activation
This protocol describes a robust method for coupling a sterically hindered amino acid, adapted from methodologies proven to be effective where standard reagents fail.[13]
Objective: To synthesize Fmoc-Ala-Aib-OMe.
Methodology:
-
Activation of the N-terminal Residue:
-
Dissolve Fmoc-Alanine (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise and stir for 30 minutes at 0°C, then for 2 hours at room temperature to form the activated Fmoc-Ala-OBt ester.
-
-
Preparation of the C-terminal Residue:
-
In a separate flask, dissolve H-Aib-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
-
Coupling Reaction:
-
Slowly add the solution of the activated Fmoc-Ala-OBt ester (from Step 1) to the free Aib-OMe solution (from Step 2).
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide, Fmoc-Ala-Aib-OMe.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Assay for Hydrolytic Stability
This protocol provides a framework for quantifying the resistance of a SHAAE to base-mediated hydrolysis compared to a non-hindered control.
Objective: To compare the hydrolysis rate of tert-Butyl leucinate (hindered) vs. Methyl leucinate (non-hindered).
Figure 3: Workflow for assessing the hydrolytic stability of a sterically hindered ester.
Methodology:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of tert-Butyl leucinate and Methyl leucinate in acetonitrile.
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 8.0.
-
-
Initiation of Hydrolysis:
-
In two separate vials, add the ester stock solution to the pH 8.0 buffer to a final concentration of 1 mM. Ensure the final concentration of acetonitrile is low (<5%) to not significantly alter the aqueous environment.
-
Immediately withdraw a 100 µL aliquot from each vial for the t=0 time point. Quench this aliquot by adding it to 100 µL of 0.2 M HCl.
-
Place the reaction vials in a temperature-controlled incubator at 37°C.
-
-
Time-Course Monitoring:
-
Withdraw and quench aliquots at predetermined time points (e.g., 1, 4, 8, 12, and 24 hours).
-
-
Analytical Quantification:
-
Analyze all quenched samples by reverse-phase HPLC with UV detection.
-
Develop a method that cleanly separates the amino acid ester from the hydrolyzed amino acid product.
-
Create a calibration curve to determine the concentration of the remaining ester at each time point based on its peak area.
-
-
Data Analysis:
-
Plot the concentration of the remaining ester versus time for both the hindered and non-hindered substrates.
-
Calculate the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for each compound to quantitatively demonstrate the enhanced stability of the sterically hindered ester.
-
VI. Conclusion and Future Outlook
Sterically hindered amino acid esters are far more than mere chemical curiosities; they are enabling tools in the development of next-generation therapeutics. Their inherent stability against hydrolysis provides a direct solution to the rapid degradation that plagues many peptide-based drugs. Simultaneously, the conformational constraints they impose allow for the rational design of highly specific and potent ligands. While their synthesis remains a significant challenge, ongoing innovations in coupling technologies and automated synthesis are steadily making these valuable building blocks more accessible.[7] As the demand for more stable and targeted biologics grows, the strategic incorporation of sterically hindered amino acids will undoubtedly become an even more critical component of the drug discovery and development pipeline.
References
- Lygo, B., & Wainwright, P. G. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis.
- Ben, R. N., & Durst, T. (n.d.). Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Source not provided].
- Kim, D. H., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
- (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Source not provided].
- Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Gassman, P. G., & Schenk, W. N. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
- (n.d.). Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- Lukin, O. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
- Schäfer, G., & Bode, J. W. (2014).
- (n.d.).
- (2025).
- (n.d.).
- (2021).
- Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Source not provided].
- (n.d.). Enantioseparation of chiral amino acids as the ()
- (n.d.). Hydrolysis of peptide esters by different enzymes. PubMed.
- (2021). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
- Matsumoto, Y. (2014). Steric-Control for the Enantioselective Hydrolysis of Amino Acid Esters in Hybrid Membrane Systems.
- (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
Sources
- 1. thieme.de [thieme.de]
- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienmag.com [scienmag.com]
- 8. researchgate.net [researchgate.net]
- 9. wpage.unina.it [wpage.unina.it]
- 10. lifechemicals.com [lifechemicals.com]
- 12. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. chiraltech.com [chiraltech.com]
- 18. Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
This technical guide provides an in-depth review of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, a pivotal chiral intermediate in contemporary pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its role in the development of antiviral therapeutics.
Introduction: The Significance of Sterically Hindered Amino Acid Derivatives
In the landscape of medicinal chemistry, the precise architecture of a molecule is paramount to its biological activity. Chiral amino acids and their derivatives are fundamental building blocks in the design of novel therapeutics, particularly in the realm of peptidomimetics and protease inhibitors. This compound, also known as L-tert-Leucine tert-butyl ester hydrochloride, is a non-proteinogenic amino acid derivative characterized by a sterically demanding tert-butyl group adjacent to the chiral center. This unique structural feature imparts specific conformational constraints on the molecules into which it is incorporated, a property that is highly sought after in rational drug design. The tert-butyl group can enhance metabolic stability, modulate binding affinity to target proteins, and improve pharmacokinetic profiles.
This guide will delve into the critical aspects of this valuable compound, from its synthesis and purification to its analytical characterization and its notable application in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Boceprevir.
Synthesis and Manufacturing: Crafting a High-Purity Chiral Intermediate
The synthesis of this compound involves the esterification of L-tert-Leucine. The primary challenge in this synthesis is the introduction of the sterically hindered tert-butyl ester group without racemization of the chiral center. Several methods have been developed, with the acid-catalyzed addition of isobutylene to the carboxylic acid being a common industrial approach.
Key Synthetic Strategies
The most prevalent methods for the synthesis of tert-butyl esters of amino acids involve the reaction of the N-protected or unprotected amino acid with a tert-butylating agent in the presence of an acid catalyst.
One common method involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica.[1] Another approach utilizes tert-butyl acetate as the tert-butylating agent, again with a strong acid catalyst like perchloric acid.[2]
Experimental Protocol: A Generalized Approach
The following protocol is a synthesized representation of common industrial practices for the preparation of this compound, based on established patent literature.[1][2]
Step 1: Esterification of L-tert-Leucine
-
To a suspension of L-tert-Leucine in a suitable solvent such as dioxane or dichloromethane in a pressure reactor (autoclave), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Cool the mixture and introduce a molar excess of isobutylene.
-
Seal the reactor and stir the reaction mixture at room temperature for several days. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the excess isobutylene.
-
The reaction mixture is then worked up by washing with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by water and brine washes.[1]
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-tert-butyl 2-amino-3,3-dimethylbutanoate as a free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a dry, non-polar solvent such as diethyl ether or methyl tert-butyl ether.
-
Cool the solution to a low temperature (e.g., 0 to -20 °C).
-
Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or gaseous HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid product is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to afford this compound.[1][2]
Diagram of the Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization: Ensuring Purity and Stereochemical Integrity
The quality control of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity, purity, and enantiomeric excess.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound. The characteristic signals for the two tert-butyl groups and the alpha-proton are key identifiers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amine hydrochloride and the ester carbonyl.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the chemical purity of the compound.
-
Chiral HPLC: The enantiomeric purity is a critical quality attribute. Chiral HPLC, using a suitable chiral stationary phase, is the definitive method for quantifying the (S)-enantiomer and detecting any of the unwanted (R)-enantiomer.[3] The development of a robust chiral HPLC method is essential for ensuring the stereochemical integrity of the final drug substance.
A typical workflow for the chiral purity analysis of a protected amino acid derivative is outlined below.
Diagram of Chiral Purity Analysis Workflow
Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.
Applications in Drug Development: A Case Study of Boceprevir
The primary application of this compound is as a chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its most prominent role is in the synthesis of Boceprevir , a first-generation protease inhibitor used in the treatment of chronic Hepatitis C.[4]
Boceprevir is a peptidomimetic drug that inhibits the HCV NS3/NS4A serine protease, an enzyme essential for viral replication.[4] The structure of Boceprevir incorporates the (S)-tert-leucine moiety, which is derived from (S)-tert-butyl 2-amino-3,3-dimethylbutanoate. The bulky tert-butyl group of this residue plays a crucial role in the binding of the drug to the active site of the protease, contributing to its high potency.
The synthesis of Boceprevir involves the coupling of the (S)-tert-leucine derivative with other complex chemical fragments. The use of the tert-butyl ester as a protecting group for the carboxylic acid is advantageous as it is stable under the conditions required for peptide coupling and can be readily removed under acidic conditions in the final stages of the synthesis.
The Rationale Behind Experimental Choices: An Expert's Perspective
The selection of this compound as a key intermediate in drug development is not arbitrary. It is a result of a deep understanding of the principles of medicinal chemistry and process development.
-
The Role of the Tert-Butyl Ester Protecting Group: The tert-butyl ester is a widely used protecting group for carboxylic acids in peptide synthesis and the synthesis of complex molecules. Its primary advantage is its stability to a wide range of reaction conditions, including those that are nucleophilic or basic. This allows for selective chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid. Furthermore, the tert-butyl ester can be deprotected under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which are generally compatible with other functional groups present in the molecule.
-
Conformational Constraint and Binding Affinity: The sterically demanding tert-butyl group of the tert-leucine residue in Boceprevir serves to lock the conformation of the peptide backbone in a specific orientation. This pre-organization of the molecule for binding to the target enzyme can lead to a significant increase in binding affinity and, consequently, higher potency.
-
Metabolic Stability: The presence of the neopentyl-like tert-butyl group can also enhance the metabolic stability of the drug. This bulky group can shield adjacent peptide bonds from enzymatic cleavage by proteases in the body, leading to a longer half-life and improved pharmacokinetic properties.
Conclusion
This compound is a prime example of a well-designed chiral building block that has enabled the development of a life-saving therapeutic. Its unique structural features, combined with the versatility of the tert-butyl ester protecting group, make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and the rationale behind its use is essential for any researcher or scientist involved in the design and development of new medicines. As the demand for more complex and sophisticated drugs continues to grow, the importance of such precisely engineered chemical intermediates will only increase.
References
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. WO2003053909A1.
-
Supplementary Information - The Royal Society of Chemistry. [Link]
- Method for preparing tert-leucine and analogues thereof in enantiomeric form and intermedi
- Production of tertiary butyl ester of amino acid and its hydrochloride. JPH0977724A.
-
An improved process for the preparation of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride - ResearchGate. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES - Organic Syntheses. [Link]
-
(2R,3S)-2-amino-3-hydroxybutanoate | C4H9NO3 | CID 6995277 - PubChem. [Link]
-
Antiviral Drugs - PMC - PubMed Central - NIH. [Link]
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - MDPI. [Link]
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - Publications of the IAS Fellows. [Link]
-
Boceprevir | C27H45N5O5 | CID 10324367 - PubChem. [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed. [Link]
-
Chiral Purity in Drug Analysis - ResearchGate. [Link]
-
Amino acids amides of anti-influenza drugs: synthesis and biological activities - ResearchGate. [Link]
-
Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC - NIH. [Link]
Sources
- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Steric Hindrance
In the rational design of peptide therapeutics, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating structure, stability, and function. (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, the C-terminal tert-butyl ester of L-tert-Leucine (Tle), is a powerful building block in this regard. Its defining feature is the sterically demanding tert-butyl side chain, which imposes significant conformational constraints on the peptide backbone.[1] This property is exploited by medicinal chemists to stabilize specific secondary structures, such as helices or turns, enhance resistance to enzymatic degradation, and improve pharmacokinetic profiles.[1][2]
This guide provides a comprehensive overview of the rationale, challenges, and detailed protocols for the effective incorporation of this sterically hindered amino acid into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques.
Scientific Rationale and Key Considerations
Causality of Experimental Choice: Why Use H-Tle-OtBu·HCl?
The decision to incorporate L-tert-Leucine is driven by the profound structural and physiological impact of its bulky, hydrophobic side chain:
-
Conformational Rigidity: The quaternary Cβ atom of the tert-butyl group severely restricts the rotational freedom (chi angles) of the side chain and sterically influences the allowable backbone dihedral angles (phi/psi). This makes Tle a potent inducer of specific secondary structures. While it can be accommodated in folded, helical structures, it often prefers extended conformations.[2]
-
Enzymatic Stability: The steric bulk of the Tle side chain can effectively shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
-
Modulation of Hydrophobicity: As a highly lipophilic residue, Tle can enhance the overall hydrophobicity of a peptide, which can be a critical factor in modulating properties like membrane permeability and protein-protein interactions.[3]
The Dual Role of the Tert-butyl Group
This specific reagent, H-Tle-OtBu·HCl, utilizes two tert-butyl groups for distinct purposes:
-
The Side Chain (Tle): A permanent structural component designed to influence the final peptide's conformation and properties.
-
The C-Terminal Ester (OtBu): A temporary carboxyl protecting group. Tert-butyl esters are widely used in solution-phase synthesis and for creating protected peptide fragments. They are stable to the basic conditions used for Fmoc deprotection but are readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][5]
Core Challenge: Overcoming Steric Hindrance in Coupling Reactions
The primary synthetic challenge when using Tle derivatives is the slow kinetics of amide bond formation.[6][7] The bulky side chain shields the α-amino group of the preceding residue on the resin, making it a poor nucleophile. Similarly, if an N-protected Tle derivative (e.g., Fmoc-Tle-OH) is being coupled, its carboxyl group is sterically encumbered. This "difficult coupling" can lead to incomplete reactions and deletion sequences if not addressed with an optimized protocol.[7]
Standard carbodiimide activators like DCC or DIC are often insufficient for driving these reactions to completion.[8] The solution lies in using highly potent in-situ activating reagents that generate extremely reactive ester intermediates.[9]
Visualization of Key Structures and Processes
// Node styles node_process [fillcolor="#F1F3F4", fontcolor="#202124"]; node_reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; node_start [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_check [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, style=filled];
// Nodes start [label="Resin-Bound Peptide\n(Free N-terminal Amine)", node_start]; preactivate [label="Pre-activate Fmoc-Tle-OH", node_process]; couple [label="Couple to Resin", node_process]; wash1 [label="DMF Wash", node_process]; check [label="Kaiser Test\n(or other)", node_check]; deprotect [label="Fmoc Deprotection", node_process]; wash2 [label="DMF Wash", node_process]; next_cycle [label="Proceed to Next Cycle\nor Final Cleavage", node_start];
// Reagent nodes reagents [label="Fmoc-Tle-OH\nHATU / DIPEA\nin DMF", node_reagent]; piperidine [label="20% Piperidine\nin DMF", node_reagent];
// Edges start -> preactivate [label="1."]; reagents -> preactivate; preactivate -> couple [label="2."]; couple -> wash1 [label="3."]; wash1 -> check [label="4."]; check -> deprotect [label="Complete", dir=forward]; check -> couple [label="Incomplete\n(Double Couple)", color="#EA4335", fontcolor="#EA4335", style=dashed]; deprotect -> wash2 [label="5."]; piperidine -> deprotect; wash2 -> next_cycle [label="6."]; } dot Figure 2: SPPS workflow for coupling Fmoc-Tle-OH.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-tert-Leucine (Fmoc-Tle-OH) in Fmoc-SPPS
This protocol is optimized for coupling a sterically hindered amino acid onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-L-tert-Leucine (Fmoc-Tle-OH)[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group from the growing peptide chain (e.g., using 20% piperidine in DMF), thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve Fmoc-Tle-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[8]
-
Add DIPEA (8 equivalents) to the solution. The color will typically turn yellow.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.[8]
-
Causality: Pre-activation is critical. It ensures the highly reactive OAt-ester is fully formed before it is introduced to the resin.[9] This maximizes the concentration of the active species and helps drive the sluggish reaction forward. HATU is chosen for its high efficiency in forming these active esters, which is necessary to overcome the steric barrier.[8][9]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed resin.
-
Agitate the reaction vessel (e.g., by bubbling nitrogen or mechanical shaking) for 1-2 hours. For particularly difficult sequences (e.g., Tle-Tle), extending the coupling time to 4 hours or overnight may be necessary.[8]
-
-
Monitoring for Completion:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then Dichloromethane (DCM).
-
Perform a Kaiser test. A negative result (yellow beads) indicates the absence of primary amines and a complete coupling reaction.
-
If the test is positive (blue beads), it signifies an incomplete reaction.
-
-
Troubleshooting (Double Coupling):
-
If the coupling is incomplete, drain the reaction solution, and without washing, add a freshly prepared, pre-activated solution of Fmoc-Tle-OH (steps 2.1-2.3).
-
Allow the second coupling to proceed for another 1-2 hours.[8]
-
Wash the resin with DMF (5 x 1 min) and repeat the Kaiser test.
-
-
Post-Coupling Wash: Once the coupling is complete, thoroughly wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next Fmoc deprotection step.
Protocol 2: Final Cleavage and Deprotection of Peptides Containing Tert-butyl Groups
This protocol describes the final step where the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and C-terminal tert-butyl esters are removed.
Materials:
-
Peptide-resin
-
Reagent-grade Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
Procedure:
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard, effective mixture for most peptides is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[10]
-
Causality & Self-Validation: During acidolysis with TFA, tert-butyl protecting groups are released as highly reactive tert-butyl cations.[4] These cations can irreversibly alkylate nucleophilic residues like Tryptophan or Methionine.[11] Scavengers are essential to "trap" these cations. TIS is an efficient scavenger for carbocations, and water helps to hydrolyze them.[12] The inclusion of scavengers is a self-validating step that prevents the formation of common, easily identifiable side products.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
In a centrifuge tube, add the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase HPLC.
-
Data Presentation: Coupling Reagent Selection
The choice of coupling reagent is a critical parameter for success. The following table compares common high-efficiency reagents suitable for sterically hindered couplings.
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| HATU / PyAOP | OAt ester | Very High | Among the most efficient reagents available. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[9][13] |
| HCTU | O-6-ClBt ester | High | More reactive than standard HBTU. A robust and slightly more cost-effective alternative to HATU.[8] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU.[14] Its byproducts are more water-soluble, which can simplify purification. Considered a safer, non-explosive alternative to benzotriazole-based reagents.[15][16] |
| TFFH | Acyl Fluoride | Extremely High | Generates highly reactive acyl fluorides in situ. Typically reserved for the most difficult couplings, such as α,α-disubstituted amino acids, where other reagents may fail.[14] |
References
- Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry, 11(8), 2395-404. doi: 10.1002/chem.200400892
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
ResearchGate. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Wiley Online Library. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]
-
The Bumbling Biochemist. (2023). Peptide bonds and protein secondary structure. Retrieved from [Link]
-
Bio-Synthesis Inc. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide. Retrieved from [Link]
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 132684-60-7: fmoc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Asymmetric Synthesis Protocols Utilizing Tert-butyl L-tert-leucinate HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The enantiomeric or diastereomeric form of a molecule can dictate its biological activity, pharmacokinetic profile, and toxicological properties. Asymmetric synthesis, the art of selectively producing a single stereoisomer of a chiral molecule, has thus become a cornerstone of modern organic chemistry. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly effective method. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can, in ideal systems, be recovered for reuse.
The efficacy of a chiral auxiliary is predicated on its ability to create a highly ordered, sterically-defined environment around the reactive center, thereby favoring the approach of reagents from one face over the other. The L-tert-leucine derivative, tert-butyl L-tert-leucinate, has emerged as a powerful chiral auxiliary precursor owing to its significant steric bulk provided by the tert-butyl group. This steric hindrance is instrumental in creating a highly biased chiral environment, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] This document provides detailed application notes and protocols for the use of tert-butyl L-tert-leucinate hydrochloride in key asymmetric transformations.
Part 1: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent
The synthesis of non-proteinogenic α-amino acids is of paramount importance in drug discovery, as their incorporation into peptides and other pharmaceuticals can lead to enhanced potency, stability, and bioavailability. A powerful method for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of a chiral glycine enolate equivalent. In this protocol, we will detail a well-established method using a nickel(II) complex of a glycine Schiff base, which serves as an excellent conceptual framework for understanding the role of chiral auxiliaries in this context.
Causality Behind Experimental Choices:
The choice of a Schiff base derived from a chiral amine and a glycine ester allows for the formation of a planar, rigid metal complex. The metal, in this case, Ni(II), acts as a template, holding the Schiff base in a fixed conformation. The chiral auxiliary, which is part of the Schiff base ligand, then effectively blocks one face of the planar enolate, directing the incoming electrophile (alkyl halide) to the opposite face with high selectivity. The use of a strong base is necessary to deprotonate the α-carbon of the glycine unit to form the nucleophilic enolate.
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for Asymmetric α-Amino Acid Synthesis.
Protocol 1: Diastereoselective Alkylation of a Ni(II) Complex of a Glycine Schiff Base
This protocol is adapted from the well-established work on the alkylation of Ni(II) complexes of Schiff bases derived from glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone, a highly effective chiral auxiliary.[2][3][4][5][6][7][8]
Step A: Formation of the Chiral Ni(II) Glycine Complex
-
To a solution of the chiral ligand (e.g., (S)-2-[N-(N′-benzylprolyl)amino]benzophenone) (1.0 equiv.) in methanol, add glycine (5.0 equiv.) and Ni(OAc)₂·4H₂O (2.0 equiv.).
-
Add solid K₂CO₃ (9.0 equiv.) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Ni(II) complex.
-
Purify the complex by silica gel chromatography.
Step B: Diastereoselective Alkylation
-
Dissolve the purified Ni(II) complex (1.0 equiv.) in anhydrous DMF.
-
Add the desired alkyl halide (1.2-1.5 equiv.) to the solution.
-
Add powdered NaOH or another suitable base (e.g., solid KOH) (5.0 equiv.) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric products can be separated by silica gel chromatography.
Step C: Hydrolysis and Chiral Auxiliary Recovery
-
Dissolve the purified, alkylated Ni(II) complex in a mixture of 6N HCl and methanol.
-
Reflux the mixture for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and extract the liberated chiral auxiliary with an organic solvent.
-
The aqueous layer, containing the hydrochloride salt of the desired α-amino acid, can be further purified by ion-exchange chromatography.
| Electrophile (R-X) | Product (α-Amino Acid) | Diastereomeric Excess (d.e.) | Yield |
| Benzyl bromide | Phenylalanine | >95% | High |
| Allyl bromide | Allylglycine | >95% | High |
| Methyl iodide | Alanine | >90% | Good |
| Propargyl bromide | Propargylglycine | >95% | High |
Note: Yields and d.e. are representative and can vary based on the specific substrate and reaction conditions.
Part 2: Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classic method for the synthesis of α-amino acids, involving the reaction of an aldehyde or ketone with ammonia and cyanide. The asymmetric variant of this reaction provides a powerful route to enantiomerically enriched α-amino acids. The use of a chiral amine, derived from tert-butyl L-tert-leucinate, can effectively control the stereochemical outcome of the cyanide addition to the intermediate imine.
Mechanism of Stereoselection:
The chiral amine, formed from tert-butyl L-tert-leucinate, condenses with the aldehyde to form a chiral imine. The bulky tert-butyl group of the leucinate moiety shields one face of the imine, directing the nucleophilic attack of the cyanide ion to the less hindered face. This results in the preferential formation of one diastereomer of the resulting α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid.
Reaction Pathway: Asymmetric Strecker Synthesis
Caption: Pathway for Asymmetric Strecker Synthesis.
Protocol 2: Asymmetric Strecker Synthesis of (S)-tert-Leucine
This protocol is based on the principles of asymmetric Strecker reactions using a recoverable chiral auxiliary, with adaptations for the use of a tert-butyl L-tert-leucinate-derived auxiliary.[9][10][11]
Step A: Formation of the Chiral Imine
-
In a round-bottom flask, dissolve tert-butyl L-tert-leucinate (derived from the HCl salt by neutralization) (1.0 equiv.) and pivaldehyde (1.1 equiv.) in a suitable solvent such as toluene.
-
Add a dehydrating agent, such as anhydrous MgSO₄.
-
Stir the mixture at room temperature for 12-24 hours until imine formation is complete (monitored by ¹H NMR or IR spectroscopy).
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.
Step B: Diastereoselective Cyanide Addition
-
Dissolve the crude chiral imine (1.0 equiv.) in an anhydrous solvent like toluene and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of trimethylsilyl cyanide (TMSCN) (1.2 equiv.) in toluene.
-
Stir the reaction mixture at -78 °C for the specified time (typically 4-12 hours).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step C: Hydrolysis to the α-Amino Acid
-
To the crude α-aminonitrile, add a solution of concentrated HCl.
-
Heat the mixture at reflux for 12-24 hours to effect hydrolysis of both the nitrile and the tert-butyl ester, and cleavage of the chiral auxiliary.
-
Cool the reaction mixture and wash with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.
-
The aqueous layer containing the desired amino acid hydrochloride can be purified by crystallization or ion-exchange chromatography.
| Aldehyde | Product (α-Amino Acid) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Pivaldehyde | (S)-tert-Leucine | >99:1 | >98% |
| Isobutyraldehyde | (S)-Valine | High | High |
| Benzaldehyde | (S)-Phenylglycine | Good | Good |
Note: The dr and ee values are based on literature reports for similar highly effective chiral auxiliaries in the Strecker reaction.[9]
Part 3: Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Controlling the stereochemistry of this reaction is crucial for the synthesis of a wide range of complex molecules. A chiral auxiliary derived from tert-butyl L-tert-leucinate can be employed to direct the addition of a nucleophile to an α,β-unsaturated carbonyl compound with high diastereoselectivity.
Rationale for Stereocontrol:
In this application, the tert-butyl L-tert-leucinate is typically converted into a chiral enolate or a chiral imine that acts as the Michael donor. The bulky tert-butyl group of the auxiliary creates a chiral pocket around the nucleophilic center. This steric hindrance forces the electrophilic Michael acceptor to approach from the less hindered face, resulting in the formation of a new stereocenter with a high degree of control.
Conceptual Workflow: Asymmetric Michael Addition
Caption: General Scheme for Asymmetric Michael Addition.
Protocol 3: Diastereoselective Michael Addition of a Chiral Glycinate Equivalent
This protocol describes a general procedure for the Michael addition of a chiral glycinate equivalent, where the chirality is introduced via an auxiliary conceptually similar to one derived from tert-butyl L-tert-leucinate, to an α,β-unsaturated ester.
Step A: Preparation of the Chiral Glycinate Auxiliary Adduct
-
Neutralize tert-butyl L-tert-leucinate HCl with a suitable base (e.g., NaHCO₃) and extract the free amine into an organic solvent.
-
React the free amine with an appropriate glycine synthon (e.g., forming a Schiff base with tert-butyl glyoxylate) to generate the chiral nucleophile precursor.
Step B: Diastereoselective Michael Addition
-
Dissolve the chiral glycinate adduct (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv.), to generate the enolate.
-
After stirring for 30-60 minutes at -78 °C, add the α,β-unsaturated ester (1.2 equiv.) dropwise.
-
Continue stirring at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography to isolate the major diastereomer.
Step C: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under acidic or basic conditions, or via hydrogenolysis, depending on the nature of the linkage, to afford the final product.
| Michael Acceptor | Diastereomeric Ratio (dr) | Yield |
| Methyl acrylate | High | Good |
| Crotononitrile | High | Good |
| Cyclopentenone | Good to High | Moderate to Good |
Note: These are representative results expected based on the principles of chiral auxiliary-controlled Michael additions.[7][12][13][14]
Conclusion and Future Outlook
Tert-butyl L-tert-leucinate HCl is a valuable and readily available precursor for the generation of highly effective chiral auxiliaries. The pronounced steric bulk of the tert-butyl group provides a powerful tool for inducing high levels of stereoselectivity in a range of important asymmetric transformations, including the synthesis of α-amino acids via alkylation and Strecker reactions, as well as in Michael additions. The protocols outlined in this document provide a foundational framework for researchers and drug development professionals to leverage this chiral auxiliary in their synthetic endeavors. The continued exploration of new applications for tert-leucinate-derived auxiliaries in asymmetric catalysis and natural product synthesis promises to further expand the synthetic chemist's toolkit for the efficient and elegant construction of complex chiral molecules.
References
- Belokon, Y. N., et al. (1998). Asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, (22), 3739-3752.
- d'Angelo, J., & Maddaluno, J. (1986). The Asymmetric Michael Addition Reaction Using Chiral Imines. Tetrahedron, 42(20), 5587-5606.
- Davis, F. A., et al. (2022). Diastereoselective Hydroxylation of N-tert-Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). The Journal of Organic Chemistry, 87(20), 13838–13847.
- Soloshonok, V. A., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry, 10, 442–448.
- Babij, N. R., et al. (2016). 150 Years of the Strecker Reaction. Chemical Reviews, 116(2), 854-901.
- Belokon, Y. N., et al. (2002). Improved synthesis of the Ni(ii) complex of the Schiff base of (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine. Green Chemistry, 4(3), 249-251.
- Ellman, J. A., et al. (2002). Asymmetric synthesis of amines using tert-butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
- Soloshonok, V. A. (2006). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases. Part 1.
- Shibasaki, M., et al. (1997). Asymmetric Michael Addition Induced by (R)-tert-Butanesulfinamide and Syntheses of Chiral Pyrazolidinone Derivatives. The Journal of Organic Chemistry, 62(21), 7280-7287.
- Belokon, Y. N., et al. (1985). Asymmetric synthesis of glutamic acid and its derivatives via Michael addition of the nickel(II) complex of the Schiff's base of glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone to activated olefins. Journal of the Chemical Society, Perkin Transactions 1, 17-23.
- Soeta, T., & Yutaka, K. (2018). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 16(43), 8279-8285.
- Belokon, Y. N., et al. (1983). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312.
- Kukushkin, V. Y., & Pombeiro, A. J. L. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Vedejs, E., & Fields, S. C. (1996). Asymmetric Strecker Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 61(9), 3074–3083.
- Cózar, A., et al. (2011).
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630.
- Belokon, Y. N., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry, 10, 442-448.
- Avenoza, A., et al. (2003). Asymmetric Michael Addition of (R)-N-tert-Butanesulfinyl Imidates to α,β-Unsaturated Pyrazolidinone Derivatives. The Journal of Organic Chemistry, 68(7), 2889-2892.
- Wu, Y., et al. (2023). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv.
- Alexakis, A., & Bérézin, S. (2002). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. European Journal of Organic Chemistry, 2002(10), 1587-1596.
- BenchChem. (2025). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)
- Gotor, V., et al. (2007). 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction.
- Yamada, S.-I., et al. (1976). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base.
- Yusuf, B. A., et al. (2020). Synthesis and characterization of Ni(II) complex with Schiff base derived from benzophenone and 2-aminophenol. Journal of Chemistry Letters, 1(2), 61-66.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen [beilstein-journals.org]
- 3. sci-hub.se [sci-hub.se]
- 4. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Michael Addition Induced by (R)-tert-Butanesulfinamide and Syntheses of Chiral Pyrazolidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Coupling reaction of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate with amino acids
An Application Guide to the Synthesis of Sterically Hindered Dipeptides: Coupling (S)-Tert-butyl 2-amino-3,3-dimethylbutanoate
Abstract
The incorporation of sterically hindered amino acids, such as L-tert-leucine, is a cornerstone of modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to peptide-based therapeutics.[1][2] (S)-tert-butyl 2-amino-3,3-dimethylbutanoate, a protected form of L-tert-leucine, serves as a critical building block in the synthesis of these complex molecules.[3][4][5] However, the bulky tert-butyl side chain presents a significant synthetic challenge, often leading to low yields and side reactions during peptide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with the coupling of this hindered amino acid. We delve into the mechanistic principles behind efficient coupling, offer a comparative analysis of suitable reagents, and present a detailed, field-tested protocol for the successful synthesis and purification of dipeptides containing the L-tert-leucine scaffold.
The Synthetic Challenge: Understanding Steric Hindrance
The formation of a peptide bond is fundamentally a nucleophilic acyl substitution reaction, where the amino group of one amino acid attacks the activated carboxyl group of another.[6] The primary obstacle in coupling (S)-tert-butyl 2-amino-3,3-dimethylbutanoate arises from the profound steric bulk of its tert-butyl side chain. This bulky group physically obstructs the approach of the incoming nucleophilic amine to the electrophilic carbonyl carbon of the coupling partner, dramatically slowing the rate of the desired reaction. Consequently, standard coupling conditions that are effective for less hindered amino acids often fail, resulting in incomplete reactions or the prevalence of undesired side pathways. Overcoming this steric barrier necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the formation of the peptide bond to completion.
The Heart of the Reaction: Mechanism of Carboxyl Activation
To facilitate amide bond formation, the carboxylic acid must first be converted into a more reactive species, or "activated."[7][8] This is achieved using a coupling reagent. For sterically demanding couplings, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally effective.[9][10]
The reaction proceeds through a well-defined mechanism:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid (e.g., Fmoc-Ala-OH), forming a carboxylate anion.[9][11][12]
-
Activation: The carboxylate anion attacks the electrophilic carbon of the HATU reagent.[9][12][13]
-
Active Ester Formation: This leads to the formation of a highly reactive OAt-ester intermediate (O-acyl(tetramethyl)isourea intermediate which then generates a benzotriazole ester). This ester is significantly more electrophilic than the initial carboxylic acid. The HOAt (1-hydroxy-7-azabenzotriazole) leaving group is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, which further enhances the reaction rate.
-
Nucleophilic Attack: The amino group of the (S)-tert-butyl 2-amino-3,3-dimethylbutanoate then attacks the carbonyl carbon of the activated OAt-ester.
-
Peptide Bond Formation: The leaving group is displaced, resulting in the formation of the desired dipeptide bond.
Reagent Selection for Hindered Couplings
The choice of coupling reagent is the most critical parameter for success. While dozens of reagents exist, only a subset is suitable for challenging couplings.[9]
| Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Extremely high reactivity, even for hindered couplings; low racemization tendency.[9] | Higher cost; can cause guanidinylation of the N-terminus if not pre-activated.[10][14] |
| HBTU | Uronium/Aminium | Excellent, widely used reagent with good reactivity.[15] | Less reactive than HATU for the most difficult couplings; risk of guanidinylation.[14] |
| COMU | Uronium/Aminium | Reactivity comparable to HATU; byproducts are more soluble and considered safer (non-explosive).[7] | Higher cost. |
| PyBOP | Phosphonium | High reactivity; no risk of guanidinylation side reaction.[7] | Byproduct (HMPA from older BOP reagent) was carcinogenic; PyBOP avoids this but can be less efficient than top uronium salts. |
| DCC / DIC | Carbodiimide | Low cost.[7][9] | Lower reactivity; produces poorly soluble dicyclohexylurea (DCU) byproduct (for DCC), making purification difficult.[9] High risk of racemization without additives. |
For coupling (S)-tert-butyl 2-amino-3,3-dimethylbutanoate, HATU is the recommended starting point due to its superior reactivity in overcoming steric hindrance.
Experimental Protocol: Synthesis of Fmoc-Ala-Tle-OtBu
This protocol details the coupling of N-α-Fmoc-L-alanine to (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride.
Materials and Reagents
-
N-α-Fmoc-L-alanine (Fmoc-Ala-OH)
-
This compound (H-Tle-OtBu·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Overview
Sources
- 1. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.globalso.com [file.globalso.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: A Guide to Tert-Butyl Ester Deprotection in Peptide Synthesis
<
Introduction: The Bedrock of Fmoc/tBu Strategy
In the intricate world of Solid Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. The most prevalent strategy, Fmoc/tBu chemistry, relies on an "orthogonal" protection scheme. This means that two different classes of protecting groups are used, each removable under distinct chemical conditions without affecting the other. The N-terminus of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of amino acids are shielded by acid-labile groups, predominantly derived from tert-butyl alcohol (tBu).[1]
The tert-butyl group, in the form of tert-butyl esters for aspartic and glutamic acid, and tert-butyl ethers for serine, threonine, and tyrosine, provides robust protection throughout the iterative cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling.[2] The final, critical step of the synthesis is the "global deprotection," where these tert-butyl groups are removed, typically concurrently with the cleavage of the peptide from its solid support, using a strong acid. This guide provides a detailed exploration of this crucial deprotection process, focusing on the underlying chemistry, management of side reactions, and field-proven protocols.
Part 1: The Chemistry of Tert-Butyl Deprotection
Mechanism of Acidolysis
The cleavage of a tert-butyl ester is an acid-catalyzed process, most commonly employing trifluoroacetic acid (TFA). The mechanism proceeds via a pathway that favors the formation of a highly stable tertiary carbocation.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the tert-butyl ester by a strong acid like TFA.
-
C-O Bond Cleavage: The protonated ester undergoes cleavage of the oxygen-tert-butyl bond.
-
Carbocation Formation: This cleavage results in the formation of the desired free carboxylic acid and a resonance-stabilized and highly stable tert-butyl carbocation.[3]
-
Carbocation Quenching: The tert-butyl carbocation is then neutralized, either by reacting with an anionic species (like the trifluoroacetate anion) to form tert-butyl trifluoroacetate or by losing a proton to form isobutylene gas.[3][4]
This reaction is highly efficient due to the thermodynamic driving force to form the stable tertiary carbocation.
The Problematic Byproduct: The Tert-Butyl Carbocation
While the formation of the tert-butyl carbocation drives the deprotection reaction, its high reactivity is the primary source of side reactions during cleavage.[5] This powerful electrophile will readily attack any available nucleophile in the reaction mixture.[6] Within a peptide, several amino acid side chains are susceptible to this alkylation, particularly the indole ring of tryptophan and the thioether of methionine.[7] Cysteine and tyrosine are also at risk.[5] This modification results in undesired, often difficult-to-remove impurities, lowering the overall yield and purity of the synthetic peptide.
Part 2: Managing Side Reactions: The Critical Role of Scavengers
To mitigate the destructive potential of the tert-butyl carbocation and other reactive species generated during cleavage, the TFA "cocktail" must include nucleophilic trapping agents known as scavengers.[6][8] The choice of scavenger is critical and depends on the amino acid composition of the peptide being synthesized.
Understanding Scavenger Function
Scavengers are small molecules added in excess to the cleavage mixture. Their purpose is to quantitatively react with and neutralize electrophilic carbocations before they can cause covalent modification of the peptide.[9] They also serve to reduce oxidized residues (like methionine sulfoxide) and prevent re-attachment of other protecting groups (like trityl from Cys, His, or Asn).[5]
Common Scavengers and Their Targets
The selection of a scavenger cocktail is a crucial experimental parameter that must be tailored to the specific peptide sequence. A poorly chosen cocktail can fail to prevent side reactions or, in some cases, even generate new impurities.[10]
| Scavenger | Typical % (v/v or w/v) | Primary Target(s) & Rationale |
| Water (H₂O) | 2.5 - 5% | Traps tert-butyl cations to form tert-butanol. Also helps hydrate the resin and peptide, improving cleavage efficiency.[5] |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective reducing agent and carbocation scavenger. It reduces the trityl cation (from Trt protection) and the tert-butyl cation via hydride transfer. It is particularly crucial for protecting tryptophan from alkylation.[11] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A soft nucleophile that is highly effective at scavenging trityl cations and preventing re-attachment to cysteine. Also helps maintain a reducing environment to prevent cysteine oxidation.[8] |
| Thioanisole | 2.5 - 5% | A "soft" scavenger that protects methionine from tert-butylation and can help suppress tryptophan modification. It is also known to accelerate the removal of Arg(Pbf/Pmc) protecting groups.[12] |
| Phenol | 5% | A scavenger for trityl and other aromatic cations. Its use has decreased with the advent of more efficient scavengers like TIS. |
| Dithiothreitol (DTT) | 5% (w/v) | A reducing agent used as a less odorous alternative to EDT to prevent disulfide formation and scavenge cations. |
Part 3: Standard Deprotection & Cleavage Protocols
The following protocol outlines a standard procedure for the simultaneous deprotection of tert-butyl groups and cleavage of a peptide from a Rink Amide or Wang resin.
Experimental Workflow: Global Deprotection & Cleavage
Protocol 1: Standard Cleavage with TFA/TIS/H₂O Cocktail
This protocol is suitable for many peptides, especially those containing tryptophan or arginine(Pbf).
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold Diethyl Ether (or methyl tert-butyl ether)
-
Reaction vessel (e.g., polypropylene syringe with frit)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) into a suitable reaction vessel. Wash the resin three times with DCM to remove residual DMF and to swell the resin beads. Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a chemical fume hood, carefully prepare the cleavage cocktail. For a standard "Reagent B"-type cocktail, mix TFA, water, and TIS in a ratio of 95:2.5:2.5 (v/v/v).[13] For 100 mg of resin, approximately 1-2 mL of cocktail is sufficient. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Seal the vessel and allow the reaction to proceed at room temperature for 1.5 to 2 hours. Swirl the vessel occasionally to ensure complete mixing.[13] For peptides with multiple arginine residues, the reaction time may need to be extended.
-
Peptide Isolation: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a larger volume of cold diethyl ether (typically 10-20 times the volume of the TFA). A white precipitate of the crude peptide should form immediately.
-
Pelleting and Washing: Allow the peptide to precipitate for at least 30 minutes at -20°C. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether. Wash the peptide pellet two more times by resuspending in cold ether and repeating the centrifugation step. This removes residual scavengers and organic byproducts.
-
Drying: After the final wash, carefully dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to yield the crude peptide product, which can then be prepared for purification by HPLC.
Part 4: Alternative and Selective Deprotection Strategies
While TFA-based global deprotection is the workhorse of Fmoc/tBu SPPS, certain applications require milder or more selective methods.
-
Lewis Acid-Mediated Deprotection: For instances where a tert-butyl ester must be cleaved in the presence of other acid-sensitive groups like N-Boc, Lewis acids can offer alternative selectivity. Reagents like Zinc Bromide (ZnBr₂) in DCM have been shown to chemoselectively hydrolyze tert-butyl esters.[14][15][16] Similarly, a system of Cerium(III) chloride and sodium iodide has been used for this purpose. However, these conditions may not be universally applicable and require careful optimization for each substrate.
-
Novel Catalytic Methods: Research into milder deprotection conditions is ongoing. One novel approach uses a combination of a catalytic amount of the tris(4-bromophenyl)aminium radical cation (often called "Magic Blue") and a sacrificial silane. This system facilitates the cleavage of the C-O bond in tert-butyl esters and ethers under neutral, mild conditions.[17]
-
TFA-Free Cleavage: As an alternative to TFA, dilute HCl in fluoro alcohols like hexafluoroisopropanol (HFIP) has been shown to cleanly and rapidly remove tert-butyl, Boc, and other acid-labile groups.[18]
-
Aqueous Acid Systems: Environmentally benign reagents such as aqueous phosphoric acid can be effective for the deprotection of tert-butyl esters and ethers, offering high yields and tolerance for other protecting groups like Cbz and TBDMS on certain substrates.[17]
Conclusion
The removal of tert-butyl protecting groups is a critical final step in Fmoc-based peptide synthesis. A thorough understanding of the acidolysis mechanism and the reactive nature of the resulting tert-butyl carbocation is essential for success. The rational selection of a scavenger cocktail, tailored to the specific amino acid content of the peptide, is the most important factor in preventing deleterious side reactions and maximizing the yield of the desired product. While TFA-based cocktails are robust and widely applicable, the development of alternative Lewis acid-based and catalytic systems provides valuable tools for complex syntheses requiring nuanced selectivity.
References
-
S. S. Ali, A. F. Spatola, "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis," Organic Process Research & Development, 2021.
-
Aapptec, "Cleavage Cocktails; Reagent B," Aapptec Peptides.
-
Biotage, "Peptides containing cysteine: the role of scavengers in cleavage cocktail," Biotage.
-
A. G. Kaye, et al., "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," UCI Department of Chemistry.
-
Organic Chemistry Portal, "tert-Butyl Esters," Organic Chemistry Portal.
-
ResearchGate, "General TFA cleavage of the Trp-containing peptide synthesized on Wang resin," ResearchGate.
-
ResearchGate, "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?," ResearchGate.
-
Sigma-Aldrich, "Fmoc Resin Cleavage and Deprotection," Sigma-Aldrich.
-
Thermo Fisher Scientific, "Introduction to Cleavage Techniques," Thermo Fisher Scientific.
-
M. Erdélyi, A. Gogoll, "New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol," Semantic Scholar.
-
R. Kaul, et al., "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2," The Journal of Organic Chemistry, 2004.
-
ECHEMI, "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?," ECHEMI.
-
ResearchGate, "How can I deprotect esters using TFA?," ResearchGate.
-
Aapptec, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," Aapptec.
-
The University of Queensland, "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2," UQ eSpace.
-
P. Stathopoulos, et al., "Side reactions in the SPPS of Cys-containing peptides," ResearchGate, 2013.
-
Thieme, "Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters," Thieme Chemistry.
-
M. T. M. Miranda, "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis," Luxembourg Bio Technologies, 2013.
-
R. Kaul, et al., "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2," PubMed, 2004.
-
Aapptec, "Overview of Solid Phase Peptide Synthesis (SPPS)," Aapptec.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tert-Butyl Esters [organic-chemistry.org]
- 18. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis
Abstract: The synthesis of single-enantiomer pharmaceutical agents is a cornerstone of modern drug development, driven by the distinct biological activities of different stereoisomers.[1] Chiral auxiliaries represent a robust, reliable, and versatile strategy for controlling stereochemistry during synthesis.[2][3] These reagents are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, resulting in the formation of one diastereomer in preference to others.[2][] This guide provides an in-depth exploration of the principles, mechanisms, and practical applications of key chiral auxiliaries, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Foundational Principle of Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary is a powerful strategy to transfer chirality from a known, pure source to a new molecule. The process is a testament to rational design in organic chemistry, converting a difficult-to-separate mixture of enantiomers into a more readily separable mixture of diastereomers. The core methodology involves a three-step sequence:
-
Covalent Attachment: The chiral auxiliary, a stereochemically pure compound, is covalently bonded to the prochiral substrate.
-
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition, cycloaddition) that creates a new stereocenter. The auxiliary's inherent chirality sterically or electronically biases the reaction to favor the formation of one diastereomer.
-
Non-Destructive Cleavage: The auxiliary is removed from the desired product, which now contains the new stereocenter in high enantiomeric purity. Ideally, the auxiliary is recovered for reuse, enhancing the economic viability of the process.[2][]
While asymmetric catalysis offers a more atom-economical approach, auxiliary-based methods remain indispensable due to their broad substrate scope, high predictability, and the operational simplicity of separating diastereomeric products via standard techniques like column chromatography or crystallization.[2]
Figure 1: A generalized workflow for employing a chiral auxiliary in asymmetric synthesis.
Evans Oxazolidinone Auxiliaries: A Gold Standard
Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely utilized auxiliaries, particularly for stereoselective enolate reactions such as alkylations and aldol additions.[2][5] They are typically derived from readily available α-amino acids, providing access to both enantiomeric forms.
Mechanism of Stereocontrol: Chelation and Steric Shielding
The remarkable efficacy of Evans auxiliaries stems from their ability to form a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS).[6][7] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) then acts as a powerful steric shield, blocking one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, ensuring high diastereoselectivity.[6]
Figure 2: Stereochemical model for the alkylation of an Evans auxiliary enolate.
Application Profile: Asymmetric Alkylation of Propionimide
This protocol details the synthesis of (S)-2-methyl-4-pentenoic acid, showcasing the three core stages of auxiliary-based synthesis.[6][7]
Protocol 1: Evans Auxiliary Alkylation
Step A: Acylation (Auxiliary Attachment)
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene at room temperature, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add propionic anhydride (1.2 eq) dropwise. The reaction is typically exothermic.
-
Stir the mixture at reflux for 30 minutes until TLC analysis indicates complete consumption of the starting oxazolidinone.
-
Cool the reaction, dilute with ethyl acetate, and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl imide, which is often used without further purification.
-
Scientist's Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation of the oxazolidinone nitrogen. Refluxing ensures the reaction goes to completion quickly.
Step B: Diastereoselective Alkylation
-
Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. The solution should turn from colorless to pale yellow, indicating enolate formation. Stir for 15 minutes.
-
Add allyl iodide (1.2 eq) dropwise. Stir at -78 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (typically >98:2) can be determined by GC or ¹H NMR analysis of the crude product before purification by flash column chromatography (silica gel).[6]
-
Scientist's Note: The low temperature (-78 °C) is critical for maintaining the kinetic control required for selective enolate formation and preventing side reactions. NaHMDS is a strong, non-nucleophilic base ideal for generating the enolate without competing addition to the carbonyl.[6]
Step C: Hydrolytic Cleavage (Auxiliary Removal)
-
Dissolve the purified major diastereomer (1.0 eq) from Step B in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) and stir for an additional 15 minutes.
-
Acidify the mixture to pH ~2 with HCl. Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Scientist's Note: The use of lithium hydroperoxide (LiOOH), formed in situ from LiOH and H₂O₂, is crucial for selectively cleaving the exocyclic imide carbonyl.[6] Hydrolysis with LiOH alone can lead to undesired cleavage of the endocyclic carbonyl, destroying the auxiliary.[8] This step can evolve oxygen, which presents a safety risk at a large scale.[9]
Table 1: Representative Results for Evans Auxiliary Alkylation
| Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| Allyl Iodide | Allyl | >98:2 | ~85% |
| Benzyl Bromide | Benzyl | >99:1 | ~90% |
| Methyl Iodide | Methyl | >95:5 | ~88% |
| Isopropyl Iodide | Isopropyl | >90:10 | ~75% |
(Data synthesized from typical literature values)[3][6][7]
Myers' Pseudoephedrine Amides: Practical Asymmetric Alkylation
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary derived from a natural product.[10] It is particularly valued for the asymmetric alkylation of carboxylic acid derivatives, providing access to a wide range of enantiomerically enriched acids, alcohols, aldehydes, and ketones.[11][12][13]
Mechanism of Stereocontrol: Internal Chelation and Directed Deprotonation
Pseudoephedrine is attached to a carboxylic acid to form a tertiary amide.[14] Upon treatment with a strong base like LDA, deprotonation occurs at the α-carbon. The resulting Z-enolate is stabilized by an internal lithium chelate involving the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This rigid, bicyclic-like structure forces the incoming electrophile to attack from the face opposite the bulky phenyl group, leading to high diastereoselectivity.[10]
Application Profile: Asymmetric Synthesis of an α-Branched Carboxylic Acid
Protocol 2: Myers' Auxiliary Alkylation
Step A: Amide Formation (Auxiliary Attachment)
-
Combine the desired carboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) and heat gently (e.g., 40 °C) for 1 hour to form the acyl chloride. Remove excess thionyl chloride under vacuum.
-
Dissolve the crude acyl chloride in CH₂Cl₂ and add it dropwise to a cooled (0 °C) solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) and pyridine (1.5 eq) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. The resulting amide is often crystalline and can be purified by recrystallization.
-
Scientist's Note: The conversion to an acyl chloride is a standard method for activating the carboxylic acid for amidation. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step B: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (LiCl, 6.0 eq) in anhydrous THF under an inert atmosphere. Cool to -78 °C.
-
Slowly add lithium diisopropylamide (LDA, 2.5 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C.
-
Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. The product can be purified by column chromatography.
-
Scientist's Note: LiCl is a crucial additive that breaks up LDA aggregates and promotes the formation of a well-defined Z-enolate, enhancing diastereoselectivity.[10] The temperature cycling ("-78 → 0 → -78") ensures complete and clean enolate formation.
Step C: Hydrolytic Cleavage (Auxiliary Removal)
-
Dissolve the alkylated amide in THF and add an aqueous solution of NaOH (e.g., 4 M).
-
Heat the mixture at reflux for 12-24 hours until the starting material is consumed (TLC).
-
Cool the mixture, acidify with concentrated HCl, and extract the product carboxylic acid with diethyl ether.
-
The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Scientist's Note: Basic hydrolysis is a common method for cleaving the amide bond to release the carboxylic acid.[15] The conditions are harsh but effective. The recovered pseudoephedrine can be reused. Due to the potential for pseudoephedrine to be used in illicit synthesis, its sale is often restricted, leading to the development of analogs like pseudoephenamine.[12][13]
Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Carbonyls
The SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders, provides a reliable route for the asymmetric α-alkylation of aldehydes and ketones.[16] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline and serve as recoverable chiral auxiliaries.[17]
Mechanism of Stereocontrol: Azaenolate Geometry
The aldehyde or ketone is first condensed with SAMP or RAMP to form a hydrazone.[16] Deprotonation with LDA generates a lithium azaenolate. The lithium cation is chelated by the methoxymethyl group and the azaenolate nitrogen, creating a rigid five-membered ring structure. This conformation forces the C=C bond of the azaenolate to adopt a specific geometry, and steric hindrance from the pyrrolidine ring directs the electrophile to attack from the less hindered face.[2]
Protocol 3: SAMP-Hydrazone Alkylation
Step A: Hydrazone Formation
-
Mix the ketone or aldehyde (1.0 eq) with neat SAMP (1.1 eq).
-
Stir the mixture at room temperature for 2-12 hours. The reaction can be monitored by the disappearance of the carbonyl starting material.
-
The resulting hydrazone is typically a viscous oil and is used directly in the next step after removal of any water formed.
Step B: Diastereoselective Alkylation
-
Dissolve the crude hydrazone (1.0 eq) in anhydrous diethyl ether and cool to -78 °C under an inert atmosphere.
-
Add LDA (1.1 eq, as a solution in THF/hexane) dropwise and stir for 4 hours at -78 °C.
-
Add the alkyl halide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Add water to quench the reaction, separate the layers, and extract the aqueous phase with ether.
-
Combine the organic layers, dry over MgSO₄, and concentrate to give the crude alkylated hydrazone.
Step C: Cleavage by Ozonolysis
-
Dissolve the alkylated hydrazone in CH₂Cl₂ and cool to -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color indicates complete reaction.
-
Purge the solution with oxygen or nitrogen to remove excess ozone.
-
The resulting ozonide can be worked up reductively (e.g., with dimethyl sulfide or triphenylphosphine) to yield the α-alkylated ketone or aldehyde. The auxiliary can be recovered from the aqueous phase after workup.[2][18]
-
Scientist's Note: Ozonolysis is a mild and efficient method for cleaving the C=N bond of the hydrazone without causing racemization of the newly formed stereocenter.[2]
Table 2: Representative Results for SAMP-Hydrazone Alkylation
| Carbonyl | Electrophile | Enantiomeric Excess (ee, %) |
|---|---|---|
| Cyclohexanone | Methyl Iodide | >95% |
| Propanal | Benzyl Bromide | >96% |
| 3-Pentanone | Ethyl Iodide | >98% |
(Data synthesized from typical literature values)[18][19]
Summary and Outlook
Chiral auxiliaries are a foundational tool in the asymmetric synthesis of complex molecules, including many life-saving pharmaceuticals.[1][20][21] The Evans, Myers, and Enders methodologies, among others, provide a predictable and scalable platform for the construction of chiral centers with high fidelity. While the field continues to evolve with the development of more efficient catalytic systems, the reliability and broad applicability of chiral auxiliaries ensure their continued importance in both academic research and industrial drug development.[2][22] The choice of auxiliary and reaction conditions must be tailored to the specific substrate and target molecule, but the principles outlined in this guide provide a robust framework for success.
References
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]
-
Myers Asymmetric Alkylation. SynArchive. Available at: [Link]
-
Chiral auxiliary. chemeurope.com. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. PubMed. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available at: [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group - Harvard University. Available at: [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. University of South Florida. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol. ResearchGate. Available at: [Link]
-
Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
-
Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses Procedure. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF. Available at: [Link]
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 11. synarchive.com [synarchive.com]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Chiral_auxiliary [chemeurope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. web.mit.edu [web.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Solid-Phase Peptide Synthesis (SPPS) with Hindered Amino Acids
Abstract
The incorporation of sterically hindered amino acids into peptide sequences is a formidable yet increasingly necessary challenge in modern peptide chemistry and drug development. These residues, which include α,α-disubstituted (e.g., Aib), β-branched (e.g., Val, Ile), and N-methylated amino acids, are crucial for inducing specific secondary structures, enhancing proteolytic stability, and improving pharmacokinetic profiles. However, their bulkiness dramatically impedes reaction kinetics in standard Solid-Phase Peptide Synthesis (SPPS) protocols, leading to incomplete couplings, deletion sequences, and low yields. This guide provides an in-depth analysis of the underlying challenges and offers a suite of advanced strategies, optimized protocols, and field-proven insights to enable the successful synthesis of peptides containing these demanding building blocks.
The Challenge of Steric Hindrance in SPPS
In standard SPPS, the formation of a peptide bond is a nucleophilic substitution reaction where the deprotected N-terminal amine of the resin-bound peptide attacks the activated C-terminal carboxyl group of the incoming amino acid.[1] Steric hindrance disrupts this process in two primary ways:
-
Kinetic Impediment: Bulky side chains or substituents on the α-carbon or the backbone nitrogen physically obstruct the approach of the nucleophilic amine to the activated carboxyl group. This significantly slows down the rate of peptide bond formation.[2][3] Traditional coupling reagents may be insufficient to overcome the high activation energy required for these reactions.
-
Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids have a high propensity to form secondary structures, such as β-sheets, on the solid support.[4] This "on-resin aggregation" causes the peptide chains to collapse, rendering the N-terminus inaccessible for subsequent deprotection and coupling steps.[5][6] This phenomenon can lead to a complete shutdown of the synthesis.
The challenge is therefore twofold: to accelerate the inherently slow coupling reaction and to prevent or disrupt the formation of performance-limiting secondary structures.
Strategic Approaches to Overcoming Hindered Couplings
A multi-faceted approach is required to successfully incorporate hindered residues. The optimal strategy depends on the nature of the amino acid, its position in the sequence, and the overall properties of the peptide.
Advanced Coupling Reagents: The Key to Activation
Standard carbodiimide reagents like DCC and DIC are often inefficient for coupling hindered amino acids.[2] Modern synthesis relies on more potent activating agents, typically phosphonium or aminium/uronium salts, which generate highly reactive intermediates.[7]
-
Aminium/Uronium Reagents (HATU, HBTU, HCTU, COMU): These are among the most effective and widely used reagents. HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the reaction.[7][8] COMU is a newer generation reagent based on OxymaPure, offering comparable reactivity to HATU but with non-explosive and non-allergenic byproducts, making it a safer alternative.[9]
-
Phosphonium Reagents (PyBOP, PyAOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a robust reagent, but PyAOP is generally more effective for severely hindered systems.[2][8] A key advantage of phosphonium salts is that they do not cause guanidinylation of the free N-terminus, a potential side reaction with excess aminium reagents.[7]
-
Specialized Reagents: For α,α-disubstituted amino acids like Aib, generating amino acid fluorides in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be particularly effective.[9]
| Reagent | Reagent Type | Key Advantages | Best For | Citation(s) |
| HATU | Aminium/Uronium | Gold standard for difficult couplings; high reactivity. | General hindered couplings, N-methylated AAs. | [7][8][10] |
| HCTU | Aminium/Uronium | More cost-effective than HATU with similar reactivity. | Routine synthesis and moderately difficult sequences. | [7] |
| COMU | Aminium/Uronium | High reactivity, safer byproducts (Oxyma-based). | General hindered couplings, microwave SPPS. | [9][10] |
| PyBOP | Phosphonium | No guanidinylation side reaction, very stable. | Fragment condensation, moderately hindered systems. | [7][8] |
| DIC/Oxyma | Carbodiimide/Additive | Effective and economical for Aib-rich sequences. | Automated synthesis of consecutive Aib residues. | [11] |
Optimizing Reaction Conditions
Beyond the choice of reagent, several parameters can be adjusted to drive difficult couplings to completion.
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated amino acid. This is often sufficient for moderately hindered residues.[12]
-
Increased Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can accelerate the bimolecular reaction by increasing the probability of molecular collisions.[12]
-
Extended Reaction Time: Allowing the coupling reaction to proceed for longer periods (2-16 hours) can significantly improve yields for slow-reacting residues.[10]
-
Elevated Temperature & Microwave SPPS: Increasing the temperature is a powerful tool for overcoming the activation energy of hindered couplings. Microwave-assisted SPPS (MW-SPPS) is particularly effective, as it provides rapid and uniform heating of the reaction mixture, dramatically reducing reaction times and improving yields for difficult sequences.[13][14][15] This technology has proven invaluable for synthesizing peptides with multiple Aib or N-methylated residues.[15]
Structure-Disrupting Strategies
When aggregation is the primary challenge, strategies that disrupt secondary structure formation are essential.
-
Pseudoproline Dipeptides: These are dipeptide derivatives of Ser or Thr that are temporarily cyclized into an oxazolidine ring system.[4] Incorporating a pseudoproline dipeptide introduces a "kink" into the peptide backbone, mimicking proline and effectively disrupting the hydrogen bonding patterns that lead to aggregation.[5][16] The native sequence is fully restored during the final TFA cleavage.
-
Backbone Protection: The use of a temporary protecting group on a backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can physically prevent inter-chain hydrogen bonding.[5][17] This is a highly effective but more complex strategy, as coupling onto the resulting secondary amine is itself sterically hindered.
Experimental Workflows & Protocols
The following diagrams and protocols provide a framework for approaching the synthesis of peptides with hindered amino acids.
Logical Workflow for Hindered Couplings
Caption: Decision workflow for selecting a strategy when encountering a hindered amino acid in SPPS.
Protocol 1: General Double Coupling for a Hindered Amino Acid (e.g., Fmoc-Val-OH)
This protocol assumes a 0.1 mmol scale synthesis on a standard Fmoc-compatible resin (e.g., Rink Amide).
Materials:
-
Peptidyl-resin (0.1 mmol, deprotected N-terminus)
-
Fmoc-protected hindered amino acid (0.5 mmol, 5 eq)
-
HATU (0.5 mmol, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for deprotection)
-
Kaiser test solutions
Procedure:
-
Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (free amine). Swell the resin in DMF for 20 minutes.
-
Prepare Activation Solution (Coupling 1): In a separate vessel, dissolve the Fmoc-amino acid (5 eq) and HATU (5 eq) in DMF (approx. 2 mL). Add DIPEA (10 eq) and vortex for 1 minute. The solution should change color.
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is likely complete. If it is positive (beads turn blue), proceed to the second coupling.
-
Second Coupling: Repeat steps 2 and 3 to perform a second coupling. It is recommended to allow the second coupling to proceed for at least 1 hour.
-
Final Wash: Drain the reaction vessel and wash the resin as described in step 4.
-
Final Monitoring: Perform a final Kaiser test. If the test is negative, proceed to the N-terminal Fmoc deprotection for the next cycle. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to prevent the formation of deletion peptides.
Protocol 2: Microwave-Assisted SPPS for a Highly Hindered Residue (e.g., Fmoc-Aib-OH)
This protocol is designed for an automated microwave peptide synthesizer. Conditions may vary based on the instrument.
Materials:
-
As per Protocol 1, with DIC and Oxyma Pure as alternative reagents.
-
Microwave-compatible reaction vessel.
Procedure:
-
Resin Preparation: Load the deprotected peptidyl-resin (0.1 mmol) into the reaction vessel.
-
Reagent Delivery: The synthesizer will deliver the following to the vessel:
-
Fmoc-Aib-OH (5 eq in DMF/NMP)
-
Coupling Activator: Typically HATU (5 eq) and DIPEA (10 eq) OR a DIC (5 eq) / Oxyma Pure (5 eq) solution. The DIC/Oxyma system is highly effective for Aib.[11]
-
-
Microwave Coupling Step:
-
Apply microwave power to ramp the temperature to 75-90°C.
-
Hold the temperature for 5-10 minutes with intermittent nitrogen bubbling for mixing.
-
Causality: The microwave energy efficiently overcomes the steric barrier, driving the sluggish reaction to completion in a fraction of the time required at room temperature.[13][18]
-
-
Washing: The synthesizer automatically drains and washes the resin with DMF.
-
Microwave Deprotection Step:
-
Add 20% piperidine in DMF to the vessel.
-
Apply microwave power to ramp the temperature to 75-90°C and hold for 3-5 minutes.
-
-
Final Wash: The synthesizer drains the deprotection solution and performs a final series of DMF washes. The resin is now ready for the next coupling cycle.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting an incomplete coupling reaction.
Conclusion
The synthesis of peptides containing hindered amino acids is a significant challenge that pushes the boundaries of standard SPPS. Success is not contingent on a single solution but rather on a well-chosen combination of potent coupling reagents, optimized reaction conditions, and advanced structure-disrupting strategies. By understanding the underlying causes of poor coupling efficiency—both kinetic and aggregation-related—researchers can employ tools like microwave irradiation and pseudoproline dipeptides to overcome these hurdles. The protocols and workflows presented here provide a robust framework for scientists to confidently approach these "difficult sequences," enabling the creation of complex peptides for research, diagnostics, and therapeutic development.
References
- Title: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
- Title: Synthesis of Peptides Based on ca.
- Title: Overcoming Aggregation in Solid-phase Peptide Synthesis Source: Sigma-Aldrich URL
- Title: Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ Source: Methods in Molecular Biology URL
- Title: Synthesis of new Cα-tetrasubstituted α-amino acids Source: Beilstein Journal of Organic Chemistry URL
- Title: Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method Source: Organic & Biomolecular Chemistry URL
- Title: Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control Source: CEM Corporation URL
- Title: Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: Biotage URL
- Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
- Title: Unusual Amino Acids: α-Aminoisobutyric Acid Source: LifeTein Peptide Blog URL
- Title: Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)
- Title: Microwave heating in solid-phase peptide synthesis Source: Journal of Peptide Science URL
- Title: Which strategies do you use for difficult sequences in solid phase synthesis?
- Source: Apeptide Co., Ltd.
- Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL
- Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL
- Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols URL
- Title: Amino acid structure and “Difficult sequences” In solid phase peptide synthesis Source: ResearchGate URL
- Title: Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL
- Title: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities Source: In book: Peptide-Based Drug Discovery URL
- Title: Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups Source: Creative Peptides URL
- Title: Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides Source: Chemical Communications URL
- Title: A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids Source: Benchchem URL
- Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: Frontiers in Bioengineering and Biotechnology URL
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Experimental procedure for N-terminal protection of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate
Application Note & Protocol
Topic: Experimental Procedure for N-Terminal Protection of (S)-tert-Butyl 2-Amino-3,3-dimethylbutanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Sterically Hindered Peptides
In the intricate field of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The N-terminal amine of an amino acid is a primary site of reactivity; its temporary masking is essential to prevent self-polymerization and to direct peptide bond formation in a controlled, sequential manner. The choice of an N-protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups within the molecule and the desired deprotection conditions.
This guide focuses on (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate, the tert-butyl ester of L-tert-Leucine. This non-proteinogenic amino acid derivative is of significant interest in drug development due to the profound impact of its bulky tert-butyl side chain on peptide conformation and proteolytic stability. However, this steric hindrance also presents unique challenges in synthesis.
Herein, we present two robust, field-proven protocols for the N-terminal protection of this valuable building block. We will detail the application of two of the most vital protecting groups in modern organic synthesis: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The selection between these methods is a critical decision, hinging on the principle of orthogonality —the ability to deprotect one functional group without affecting another.[1][2]
Part 1: Boc Protection via Di-tert-butyl Dicarbonate
Principle and Rationale
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in solution-phase peptide synthesis.[] Its installation is typically achieved using di-tert-butyl dicarbonate (Boc₂O), a reagent that reacts cleanly with amines under mild basic conditions to form a stable carbamate.[4][5] The reaction mechanism involves the nucleophilic attack of the primary amine of the amino ester onto one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected product.
This method is favored for its operational simplicity, high yields, and the straightforward purification of the product, which is often achievable by a simple extractive work-up. The Boc group itself is stable to a wide range of nucleophiles and bases but can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6]
Reaction Scheme: (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate + (Boc)₂O --[Base, Solvent]--> (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride | ≥98% | Sigma-Aldrich | 119483-45-3 |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| 1 M Hydrochloric Acid (HCl) | Volumetric Solution | Fisher Scientific | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR | 144-55-8 |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Reagent | VWR | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | Sigma-Aldrich | 7487-88-9 |
| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator | Standard Lab Glassware | N/A | N/A |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 5.0 g, 22.3 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 100 mL) to the flask. Stir the suspension.
-
Basification: Cool the flask in an ice-water bath (0 °C). Slowly add triethylamine (Et₃N) (1.1 eq, e.g., 3.4 mL, 24.5 mmol) dropwise to the stirring suspension. Stir for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free amine is generated.
-
Expertise & Experience: The addition of base is crucial to neutralize the hydrochloride salt, liberating the free amine for reaction. Using a slight excess of a tertiary amine like Et₃N ensures complete neutralization without competing in the reaction.
-
-
Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, e.g., 5.1 g, 23.4 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL). Add this solution dropwise to the cold reaction mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-16 hours (overnight).
-
Monitoring (Self-Validation): Check for the completion of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexane). The product spot should be significantly less polar (higher Rf) than the starting amine. Stain with ninhydrin; the starting material will stain purple/blue, while the fully protected product will not.
-
Work-up - Quenching and Washing: a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Trustworthiness: The acidic wash removes any unreacted triethylamine. The basic wash removes any tert-butoxycarboxylic acid byproduct. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate, is typically obtained as a white solid or a colorless oil of high purity and can often be used without further purification.[7] Expected yield is typically >95%.
Part 2: Orthogonal Fmoc Protection
Principle and Rationale
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis (SPPS).[] Its defining feature is its stability to acidic conditions, while being readily cleaved by mild bases, typically a solution of piperidine in DMF.[1] This base-lability provides perfect orthogonality with the acid-labile tert-butyl ester of our substrate and acid-labile side-chain protecting groups (the "Fmoc/tBu" strategy).[2]
The protection is most commonly achieved by reacting the amino ester with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions—a two-phase system of an organic solvent and an aqueous base (e.g., Na₂CO₃ or NaHCO₃).[9] The base neutralizes the starting material's hydrochloride salt and the HCl generated during the reaction with Fmoc-Cl.
Reaction Scheme: (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate + Fmoc-Cl --[Na₂CO₃, Dioxane/H₂O]--> (S)-tert-Butyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoate
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 119483-45-3 |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | ≥98% | Sigma-Aldrich | 28920-43-6 |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent | VWR | 497-19-8 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Deionized Water | N/A | N/A | 7732-18-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | Sigma-Aldrich | 7757-82-6 |
| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator | Standard Lab Glassware | N/A | N/A |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 5.0 g, 22.3 mmol) in a solution of 10% aqueous sodium carbonate (Na₂CO₃) (approx. 50 mL).
-
Cooling: Cool the vigorously stirring solution to 0-5 °C in an ice-water bath.
-
Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq, e.g., 6.0 g, 23.2 mmol) in 1,4-dioxane (50 mL). Slowly add this solution to the cold, stirring amino ester solution over 20-30 minutes, ensuring the temperature remains below 5 °C.[10][11]
-
Expertise & Experience: Fmoc-Cl is highly sensitive to moisture and can hydrolyze to form 9-fluorenemethanol, a common impurity.[12] Maintaining a low temperature and vigorous stirring minimizes this side reaction by ensuring the Fmoc-Cl reacts preferentially with the more nucleophilic amine.
-
-
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then remove the ice bath and continue stirring at room temperature for 12-16 hours (overnight).
-
Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). Visualize spots under UV light (Fmoc group is UV active) and with a ninhydrin stain to confirm consumption of the starting amine.
-
Work-up - Extraction: a. Dilute the reaction mixture with deionized water (100 mL). b. Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (EtOAc) (3 x 75 mL). c. Combine the organic extracts and wash them sequentially with 1 M HCl (1 x 50 mL) and brine (1 x 50 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may contain some 9-fluorenemethanol. If required, purify the product by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure N-Fmoc protected product as a white solid.
Visualization of Experimental Workflow
Caption: High-level workflow for the N-terminal protection of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate.
References
-
BOC Sciences. Fmoc Amino Acids.
-
BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
-
BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
BenchChem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Guidechem. What are the properties and reactions of Benzyl Chloroformate?.
-
CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Wikipedia. Benzyl chloroformate.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis.
-
Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE.
-
Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines.
-
Journal of the American Chemical Society. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis.
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?.
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
-
Wikipedia. Di-tert-butyl dicarbonate.
-
ChemicalBook. (2023). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.
-
Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate.
-
Common Organic Chemistry. Benzyl Chloroformate.
-
PubChem - NIH. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate.
-
CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
PMC. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety.
-
Preprints.org. (2025). Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation.
-
Sigma-Aldrich. tert-Butyl (R)-2-amino-3,3-dimethylbutanoate hydrochloride AldrichCPR.
-
Thieme. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides.
-
Chemsrc. CAS#:1028251-69-5 | this compound.
-
PubChem. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
-
ResearchGate. Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry.
-
BOC Sciences. BOC-Amino Acids.
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
-
Google Patents. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
-
BLDpharm. 119483-45-3|this compound.
-
Scilit. The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis
In the intricate journey from a laboratory concept to a life-saving medication, pharmaceutical intermediates are the unsung heroes. These molecules represent the crucial building blocks, the vital stepping stones, in the synthesis of Active Pharmaceutical Ingredients (APIs).[][2] The quality, purity, and cost-effective production of these intermediates directly influence the safety, efficacy, and accessibility of the final drug product.[][3] Therefore, the strategic selection and optimization of synthetic methodologies for intermediates are paramount in modern drug development and manufacturing.[2][4]
This guide provides an in-depth exploration of cutting-edge synthetic strategies that are revolutionizing the production of pharmaceutical intermediates. We will delve into the mechanistic underpinnings and practical applications of key technologies, offering detailed protocols and expert insights to empower researchers, scientists, and drug development professionals.
Navigating the Synthetic Landscape: A Strategic Approach
The selection of an optimal synthetic route for a pharmaceutical intermediate is a multi-faceted decision, balancing chemical efficiency with economic viability and regulatory compliance. The following decision tree illustrates a typical thought process for selecting the most appropriate synthetic strategy.
Caption: A decision-making workflow for selecting a synthetic strategy.
I. Catalytic Cross-Coupling Reactions: Precision in C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions are foundational for constructing the complex molecular scaffolds often found in modern pharmaceuticals.[5]
A. The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[7][8]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used. The choice of catalyst and ligand is critical for reaction efficiency and can be tuned to the specific substrates.[6]
-
Ligand's Role: Phosphine ligands, like triphenylphosphine, stabilize the palladium center and facilitate the catalytic cycle. More advanced biarylphosphine ligands can enhance catalytic activity for challenging substrates.[9]
-
Base: A base is required to activate the organoboron species. Inorganic bases like potassium carbonate or sodium carbonate are often employed due to their low cost and moderate reactivity.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solvent is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of a Biphenyl Intermediate
This protocol describes the synthesis of 4-methoxy-4'-methylbiphenyl, a common structural motif in pharmaceutical compounds.
Materials:
-
4-Bromoanisole (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoanisole, 4-methylphenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add toluene to the flask, followed by an aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl intermediate.
Data Presentation:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Catalyst Loading | 2 mol% |
| Reaction Time | 4-6 hours |
B. Buchwald-Hartwig Amination: A Gateway to Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of numerous pharmaceuticals.[9] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[9]
Causality Behind Experimental Choices:
-
Ligand Design: The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) has been a key driver of the broad applicability of this reaction, enabling the coupling of a wide range of amines and aryl halides.[9]
-
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.
II. Asymmetric Synthesis: Mastering Chirality in Drug Intermediates
Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological activities.[10] Asymmetric synthesis provides a direct route to enantiomerically pure intermediates, avoiding the need for costly and often inefficient chiral resolutions.[10][11][12]
A. Catalytic Asymmetric Hydrogenation: A Green and Efficient Approach
Catalytic asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral alcohols, amines, and carboxylic acids. This technique utilizes a chiral catalyst to selectively add hydrogen across a double bond, creating a stereocenter with high enantiomeric excess.
Causality Behind Experimental Choices:
-
Chiral Ligands: The success of this method hinges on the design of chiral ligands that coordinate to a metal center (typically rhodium or ruthenium) and create a chiral environment around the catalyst.[][14] This chiral environment directs the hydrogenation to one face of the substrate.
-
Substrate Pre-coordination: The substrate must be able to coordinate to the metal center in a specific orientation to achieve high enantioselectivity. The presence of coordinating functional groups near the double bond is often crucial.
-
Pressure and Temperature: These parameters can significantly influence the reaction rate and enantioselectivity and must be carefully optimized for each substrate.
Experimental Protocol: Asymmetric Hydrogenation of an Enamide Intermediate
This protocol outlines the synthesis of a chiral amine precursor, a common intermediate in the production of various APIs.
Materials:
-
N-acetyl-α-arylenamide (1.0 eq)
-
[Rh(COD)₂(R,R)-DIPAMP)]BF₄ (0.01 eq)
-
Methanol (anhydrous)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve the N-acetyl-α-arylenamide in anhydrous methanol.
-
Add the chiral rhodium catalyst to the solution.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.
-
The crude product can be purified by crystallization or chromatography.
Data Presentation:
| Parameter | Value |
| Yield | >95% |
| Enantiomeric Excess (e.e.) | >99% |
| Catalyst Loading | 1 mol% |
| Hydrogen Pressure | 50 psi |
III. Flow Chemistry: A Paradigm Shift in Intermediate Manufacturing
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch manufacturing, particularly for the synthesis of pharmaceutical intermediates.[15][16] By conducting reactions in a continuously flowing stream, precise control over reaction parameters can be achieved, leading to improved safety, efficiency, and scalability.[17][18]
A. Advantages of Flow Chemistry in Pharmaceutical Synthesis
-
Enhanced Safety: The small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions.[18][19]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control and higher yields.[17][18]
-
Scalability: Scaling up a flow process is typically more straightforward than in batch production, often involving running the system for a longer duration or using parallel reactors.[16][17]
-
Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization.[15]
Workflow for a Flow Chemistry Process:
Caption: A schematic of a typical flow chemistry setup.
IV. Biocatalysis: Harnessing Nature's Catalysts for Sustainable Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.[20][21] This approach aligns with the principles of green chemistry and offers a sustainable alternative to traditional chemical methods.[22][23]
A. Key Advantages of Biocatalysis
-
High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity, leading to cleaner reactions and fewer byproducts.[20][24]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.[20]
-
Sustainability: Enzymes are biodegradable and derived from renewable resources, making biocatalysis an environmentally friendly technology.[23]
Classes of Enzymes Used in Pharmaceutical Synthesis:
| Enzyme Class | Typical Reaction |
| Hydrolases | Ester and amide hydrolysis, resolution of racemates |
| Oxidoreductases | Asymmetric reduction of ketones, oxidation of alcohols |
| Transaminases | Synthesis of chiral amines from ketones |
| Lyases | Carbon-carbon bond formation |
Protocol: Enzymatic Kinetic Resolution of a Racemic Ester
This protocol describes the use of a lipase to selectively hydrolyze one enantiomer of a racemic ester, yielding an enantiomerically enriched alcohol and the unreacted ester.
Materials:
-
Racemic 1-phenylethyl acetate (1.0 eq)
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
To a temperature-controlled vessel, add the phosphate buffer and the racemic 1-phenylethyl acetate.
-
Add the lipase to the mixture and stir at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral GC or HPLC, tracking the disappearance of the starting material and the formation of the product alcohol.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Extract the reaction mixture with MTBE.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture contains the enantiomerically enriched alcohol and the unreacted ester, which can be separated by chromatography or distillation.
Conclusion: The Future of Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates is a dynamic field that is continuously evolving. The methodologies highlighted in this guide—catalytic cross-coupling, asymmetric synthesis, flow chemistry, and biocatalysis—represent the forefront of innovation, enabling the development of more efficient, sustainable, and cost-effective manufacturing processes. By understanding the principles and practical applications of these powerful tools, researchers and drug development professionals can accelerate the journey from discovery to market, ultimately benefiting patients worldwide.
References
- Patel, R. N. (2025). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- Sun, H., Zhang, H., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284.
- Mahmoud, A. R. (2025). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development.
- Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321.
- Britton, J., & Raston, C. L. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. PubMed.
- Sun, H., Zhang, H., & Zhao, H. (2017).
- SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. SEQENS.
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Syrris.
- Sterling Pharma Solutions. (n.d.). Flow Chemistry in Pharmaceuticals. Sterling Pharma Solutions.
- Sun, H., Zhang, H., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284.
- Li, J., & Gribble, G. W. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3457.
- Singh, A., & Sharma, P. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(16), 4949.
- PharmaCompass. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. PharmaCompass.
- Chiralpedia. (2024).
- Roughley, S. D., & Jordan, A. M. (2011). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Drug Discovery and Development. Royal Society of Chemistry.
- Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis. Genesis Drug Discovery & Development.
- BOC Sciences. (n.d.).
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Sinopeg. (n.d.).
- ResearchGate. (n.d.). Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates.
- Pharmaoffer. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmaoffer.
- Medium. (2025).
- Roughley, S. D., & Jordan, A. M. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 58(23), 9029-9057.
- Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
- Li, J., & Gribble, G. W. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- BOC Sciences. (n.d.).
- Saha, B., & Tunge, J. A. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(24), 15176-15247.
- PharmaCompass. (n.d.). API Scale-Up | Laboratory | Pilot | Production Scale | CMO. PharmaCompass.
- AIP Publishing. (2019). Modern Synthetic Methodologies for Creating Drugs and Functional Materials (MOSM2019)
- Patel, R. N. (2025). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- Pharmaceutical Technology. (n.d.). Strategic Approaches to Process Optimization and Scale-up. Pharmaceutical Technology.
- Wipf Group. (2004). Modern Synthetic Approaches to Drug Discovery. University of Pittsburgh.
- Medium. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Medium.
- National Research Council. (2003). New Methods in Synthesis and Development for Pharmaceuticals. In Innovation in the Pharmaceutical Industry: New and Existing Technologies.
- LinkedIn. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. LinkedIn.
- Reachem. (2023). Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices. Reachem.
- RegMedNet. (2021). Scale up and process development: ask the experts. RegMedNet.
- Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. Ascendia Pharma.
Sources
- 2. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 12. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 14. nbinno.com [nbinno.com]
- 15. Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. syrris.com [syrris.com]
- 17. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 18. contractpharma.com [contractpharma.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. experts.illinois.edu [experts.illinois.edu]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
Application Note & Protocols: A Guide to Scalable Synthesis of Peptides Containing tert-Leucine Residues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered amino acids, such as tert-leucine, into peptide sequences is a critical strategy in modern drug design to enhance metabolic stability and enforce specific conformations. However, the bulky nature of the tert-butyl side chain presents significant synthetic challenges, often leading to low coupling yields, slow reaction kinetics, and an increased risk of side reactions. This guide provides a comprehensive overview of the challenges and solutions for the scalable synthesis of tert-leucine-containing peptides. We will delve into the rationale behind selecting optimal coupling reagents, protecting group strategies, and reaction conditions for both solid-phase and solution-phase methodologies. Detailed, field-proven protocols are provided to empower researchers to overcome these synthetic hurdles and successfully produce these valuable molecules at scale.
The Significance and Challenge of tert-Leucine in Peptide Therapeutics
tert-Leucine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its bulky tert-butyl group can act as a conformational constraint, locking the peptide backbone into a desired bioactive conformation. Furthermore, this steric shield can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
Despite these advantages, the same steric hindrance that provides therapeutic benefits poses a significant challenge during chemical synthesis. The nucleophilicity of the amino group of a tert-leucine residue is diminished, and the approach to the carboxyl group for activation and coupling is sterically hindered. This can result in incomplete reactions, requiring harsh conditions that may lead to undesirable side reactions such as racemization.[1][2]
Navigating the Synthetic Landscape: Key Considerations
Successful synthesis of peptides containing tert-leucine hinges on a careful selection of synthetic strategy and reagents. The two primary approaches, Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, each have their merits and drawbacks for this specific challenge.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis due to its ease of automation and purification.[3] However, for sterically hindered residues, "on-resin aggregation" can occur, where the growing peptide chain, attached to the solid support, folds in a way that prevents reagents from accessing the reaction site.[4]
-
Solution-Phase Synthesis: While more labor-intensive in terms of purification, solution-phase synthesis can sometimes be advantageous for difficult couplings as it allows for higher concentrations of reagents and more flexibility in solvent choice to minimize aggregation.[5][6]
Regardless of the chosen method, the selection of the coupling reagent is paramount.
The Arsenal of Coupling Reagents for Hindered Couplings
Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for coupling sterically hindered amino acids.[2][7] More potent activating reagents are required to achieve high yields and minimize side reactions. These are broadly categorized into phosphonium and aminium/uronium salts.[1][8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents have demonstrated high efficiency in forming peptide bonds with hindered amino acids.[2][8]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These are widely used due to their rapid reaction rates and generally low levels of side reactions.[8] HATU and its analogues are particularly effective due to the formation of a highly reactive OAt-ester intermediate.[2][8] COMU is a newer generation reagent that offers comparable efficiency to HATU with the added benefit of being based on the non-explosive Oxyma Pure leaving group.[7][8]
The choice of reagent can significantly impact the success of the synthesis, as summarized in the table below.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings | Considerations |
| HATU | Aminium/Uronium | High reactivity, low racemization.[1] | Can be allergenic. |
| HCTU | Aminium/Uronium | More soluble and cost-effective than HATU. | Slightly less reactive than HATU. |
| COMU | Aminium/Uronium | High efficiency, safer (Oxyma-based).[7][8] | Newer reagent, may be more expensive. |
| PyBOP | Phosphonium | Effective for hindered systems, good yields.[1] | Can be less stable in solution than uronium salts.[8] |
| PyAOP | Phosphonium | Very efficient, similar to HATU.[2] | Can be more expensive. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a tert-Leucine Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Tle-Gly-NH₂, on a Rink Amide resin using Fmoc/tBu chemistry.
Workflow Diagram:
Caption: SPPS workflow for a tert-leucine peptide.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-Gly-OH, Fmoc-L-tert-Leucine-OH, Fmoc-Ala-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Place 200 mg of Rink Amide resin in a fritted syringe. Swell the resin in DMF for 30 minutes.[3]
-
First Amino Acid Coupling (Glycine):
-
Drain the DMF.
-
Perform Fmoc deprotection by adding 20% piperidine in DMF and agitating for 3 minutes. Repeat with fresh solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vial, pre-activate Fmoc-Gly-OH (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5 times).
-
-
Second Amino Acid Coupling (tert-Leucine):
-
Perform Fmoc deprotection as in step 2.
-
Wash the resin as in step 2.
-
Pre-activate Fmoc-L-tert-Leucine-OH (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 10 minutes. Note: Due to steric hindrance, a longer pre-activation time is beneficial.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours. A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[1]
-
Wash the resin with DMF (5 times).
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the deprotection, washing, and coupling steps for Fmoc-Ala-OH, similar to the glycine coupling.
-
-
N-terminal Acetylation:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF and agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the solution into a centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether.[9]
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Solution-Phase Synthesis of a Dipeptide containing tert-Leucine
This protocol describes the synthesis of Z-Ala-Tle-OMe.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Coupling of tert-Butyl L-tert-Leucinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with racemization during the coupling of sterically hindered amino acids, specifically tert-butyl L-tert-leucinate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is tert-butyl L-tert-leucinate particularly prone to racemization?
A1: The primary reason lies in the steric hindrance of the tert-leucine side chain. This bulkiness slows down the desired peptide bond formation. The activated carboxylic acid intermediate, therefore, has a longer lifetime, increasing the opportunity for base-catalyzed abstraction of the alpha-proton, which leads to racemization.[1][2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization in peptide synthesis:
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality.[3]
-
Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in a mixture of L- and D-isomers.[3]
For sterically hindered amino acids like tert-leucine, the extended reaction times can make both pathways significant contributors to the overall racemization.
Q3: How do I know if racemization has occurred in my reaction?
A3: Several analytical techniques can be employed to detect and quantify racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Using a chiral stationary phase, the diastereomeric peptides (L-L and D-L) can be separated and quantified.
-
Capillary Electrophoresis (CE): CE with a chiral selector can also be used to separate and quantify stereoisomers.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than chromatographic methods for minor diastereomers, NMR can sometimes be used to distinguish between diastereomeric products, especially with the use of chiral shift reagents.
-
Mass Spectrometry (MS): While MS itself cannot distinguish between isomers, it can be coupled with techniques like deuterium labeling to identify racemized residues.[5]
Troubleshooting Guides: Strategies to Minimize Racemization
This section provides detailed troubleshooting guides to address specific issues you might encounter during the coupling of tert-butyl L-tert-leucinate.
Issue 1: Significant Racemization Observed with Standard Carbodiimide Coupling (e.g., DCC, DIC)
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common coupling reagents, but their use without additives can lead to substantial racemization, especially with hindered amino acids.[6][7]
Root Cause Analysis:
-
Slow Coupling Kinetics: The steric bulk of tert-leucine slows the rate of peptide bond formation.
-
Formation of Highly Reactive Intermediates: Carbodiimide activation can lead to intermediates that are prone to oxazolone formation.[8]
Recommended Solutions:
-
Incorporate Additives: The use of additives is crucial when using carbodiimides. These additives react with the activated amino acid to form a less reactive, more stable active ester, which is less prone to racemization.[6][9][10]
-
HOBt (1-Hydroxybenzotriazole): A classic additive that effectively suppresses racemization.[6][11]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization due to the electron-withdrawing effect of the nitrogen at position 7.[6][9][12]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[9][12][13]
-
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[14][15][16]
-
Protocol: Perform the coupling reaction at 0°C. For microwave-assisted syntheses, consider reducing the temperature from a typical 80-90°C to 50°C.[15]
-
Issue 2: Racemization Persists Even with Additives and Uronium/Phosphonium Reagents (e.g., HBTU, HATU)
Uronium and phosphonium-based coupling reagents, such as HBTU and HATU, are generally more efficient and lead to less racemization than carbodiimides alone.[7][10][17] However, with a challenging substrate like tert-butyl L-tert-leucinate, racemization can still be an issue.
Root Cause Analysis:
-
Base-Mediated Racemization: The tertiary amine bases (e.g., DIPEA, TEA) required for these coupling reagents can directly contribute to racemization by abstracting the alpha-proton.[6][9][14]
-
Inadequate Coupling Speed: Even with these powerful reagents, the coupling of highly hindered amino acids may not be fast enough to completely outcompete racemization.[1][2]
Recommended Solutions:
-
Judicious Choice of Base: The strength and steric hindrance of the base are critical factors.[18][9]
-
Employ Modern, High-Efficiency Coupling Reagents:
-
COMU® (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): An Oxyma-based uronium reagent known for high coupling efficiency and low racemization.[6][13]
-
TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): Has shown good results for coupling sterically hindered amino acids with low levels of racemization.[6]
-
Data Summary: Impact of Reagents and Bases on Racemization
| Coupling Reagent | Additive | Base | Relative Racemization Potential | Key Considerations |
| DIC | None | N/A | High | Not recommended for racemization-prone couplings without an additive.[6] |
| DIC | HOBt | NMM | Moderate | A standard, cost-effective option.[6][7] |
| DIC | HOAt | NMM | Low | More effective than HOBt at suppressing racemization.[6][9] |
| HBTU | N/A | DIPEA | Moderate | Efficient, but the strong base can be problematic.[7] |
| HATU | N/A | DIPEA | Low | More reactive than HBTU, often leading to faster coupling and less racemization.[1] |
| COMU | N/A | Collidine | Very Low | Excellent for difficult couplings with minimal racemization.[13] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
-
Dissolve the N-protected amino acid (1.2 eq) and OxymaPure® (1.2 eq) in an appropriate solvent (e.g., DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.2 eq) to the solution and stir for 5-10 minutes for pre-activation.
-
Add the amino component (e.g., resin-bound peptide with a free N-terminus) (1.0 eq) to the activated mixture.
-
Allow the reaction to proceed at 0°C for 2-4 hours, monitoring for completion.
Protocol 2: High-Efficiency, Low-Racemization Coupling using COMU and Collidine
-
In a reaction vessel, dissolve the N-protected amino acid (1.2 eq) and COMU® (1.2 eq) in DMF.
-
Add Collidine (2.4 eq) to the mixture.
-
Allow for a brief pre-activation period of 1-2 minutes.
-
Add the amino component (1.0 eq).
-
Let the reaction proceed at room temperature for 1-2 hours, monitoring for completion.
Visualizing the Racemization Pathway and Prevention Strategies
Diagram 1: General Mechanism of Racemization
Caption: General mechanisms of racemization during peptide coupling.
Diagram 2: Logic Flow for Troubleshooting Racemization
Caption: Troubleshooting workflow for minimizing racemization.
References
-
Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Subirade, M., & Yusuf, M. (2022). Epimerisation in Peptide Synthesis. Processes, 10(7), 1358. [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in peptide synthesis. Mechanism-specific models. Chemical Communications (London), (12), 591-593. [Link]
-
Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
OthmanAl Musaimi. (2015). Racemization in peptide synthesis. SlideShare. [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]
-
Amino acid dating. (n.d.). In Wikipedia. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Jad, Y. E., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(10), 18947-18960. [Link]
-
Yang, Y., & Li, C. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(14), 6140-6147. [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides and Their Analogs (Trost, B. M., Fleming, I., Eds.; Vol. 6, pp 291-343). Pergamon.
-
Liu, K., Li, Y., & Liu, S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5360. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Biopolymers, 55(3), 217-226. [Link]
-
Eeltink, S., Wouters, B., Desmet, G., & Schoenmakers, P. J. (2008). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 1190(1-2), 247-253. [Link]
-
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2002). Uronium/Guanidinium Salts. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 515-559). Georg Thieme Verlag.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]
-
Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 48(6), 843-846. [Link]
- Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(13), 4786-4789.
-
Prokopcová, H., & Kappe, C. O. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(14), 3656-3659. [Link]
-
Liu, K., Li, Y., & Liu, S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5360. [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
- Ahlberg, P., & Bergson, G. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 3-10.
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
Horak, J., & Lämmerhofer, M. (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. Journal of Chromatography A, 1604, 460492. [Link]
- Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data.
- Paukstelis, J. V., & Kim, M. (1975). Studies on racemization kinetics of L-proline and L-histidine. The Journal of Organic Chemistry, 40(10), 1503-1507.
- Blandamer, M. J., Burgess, J., & Robertson, R. E. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Chemical Society Reviews, 11(2), 211-236.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Side Reactions with Hindered Amino Acid Esters in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during Solid-Phase Peptide Synthesis (SPPS) involving sterically hindered amino acids. The bulky nature of these residues can impede standard protocols, leading to side reactions that compromise peptide purity, yield, and integrity. This document provides in-depth troubleshooting guides and FAQs to diagnose, prevent, and resolve these common issues, grounding our advice in established chemical principles and field-proven methodologies.
Core Challenge: Steric Hindrance
Sterically hindered amino acids (e.g., Val, Ile, Thr(tBu), Aib, or residues with bulky side-chain protecting groups) physically obstruct the approach of reagents to the reactive centers of the growing peptide chain. This fundamental issue is the root cause of the most common side reactions, primarily by slowing down the desired reaction—peptide bond formation—and allowing competing, undesired chemical pathways to become significant.
Section 1: The Primary Hurdle - Incomplete or Slow Coupling
The most direct consequence of steric hindrance is the failure to form the peptide bond efficiently, leading to deletion sequences and low yields.
Frequently Asked Questions (FAQs)
Q1: My synthesis is showing significant deletion sequences after a Valine coupling. What is the primary cause?
A1: The primary cause is almost certainly steric hindrance. The bulky side chain of Valine (and similar amino acids like Isoleucine or Threonine) physically blocks the incoming activated amino acid from efficiently reaching the N-terminal amine of the resin-bound peptide. This slows the reaction rate of peptide bond formation dramatically.[1][2] Standard coupling protocols, which are optimized for less demanding residues, are often insufficient to drive these difficult couplings to completion.
Q2: Which amino acids are considered "hindered" and require special attention?
A2: Hindrance is a spectrum, but key residues to watch for include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).
-
Residues with bulky side-chain protecting groups: Arginine (Pbf), Tryptophan (Boc), Tyrosine (tBu). The effect is magnified in longer peptides where the density of these groups increases.[1][3]
Q3: How can I confirm that incomplete coupling is the issue?
A3: The most common method is the Kaiser test (or other ninhydrin-based tests). A positive result (a blue bead color) after the coupling step indicates the presence of unreacted primary amines, confirming that the coupling was incomplete. For secondary amines (like after a Proline coupling), alternative tests like the Chloranil test are necessary.
Troubleshooting Guide: Overcoming Incomplete Coupling
If you've confirmed incomplete coupling, follow this systematic approach to optimize your protocol.
Workflow for Optimizing Hindered Couplings
Caption: Troubleshooting workflow for low coupling efficiency.
Protocol 1: Select a More Potent Coupling Reagent
Standard carbodiimide reagents (DCC, DIC) are often too weak for sterically demanding couplings.[2] Upgrading your reagent is the most effective first step.
Methodology:
-
Reagent Choice: Switch to a more powerful aminium/uronium or phosphonium salt-based reagent. These form highly reactive esters that can overcome the steric barrier.[1]
-
Activation: Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA, TMP) for 1-5 minutes in a suitable solvent (NMP or DMF) before adding it to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for at least 2 hours. For extremely difficult couplings, extend this time to 4 hours or overnight.[1]
Data Summary: Efficacy of Common Coupling Reagents for Hindered Residues
| Reagent Class | Example(s) | Reactivity Level | Notes |
| Carbodiimide | DIC, DCC | Low-Moderate | Often insufficient for hindered couplings.[2] |
| Aminium/Uronium | HBTU, HCTU, HATU | High | HCTU and HATU are generally more effective than HBTU due to the formation of more reactive activated esters.[1] |
| Phosphonium | PyBOP, PyAOP | High | PyAOP is particularly effective for difficult sequences. |
Protocol 2: Optimize Solvents and Temperature
The reaction environment is critical for success.
Methodology:
-
Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF). NMP has superior solvating properties, which helps to break up peptide aggregation and makes the reactive sites more accessible.[1]
-
Temperature Increase: For particularly stubborn couplings, consider increasing the reaction temperature. Microwave-assisted SPPS is highly effective, as it uses microwave energy to rapidly heat the reaction and drive it to completion.[1] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can be used, but must be done cautiously to minimize the risk of epimerization.
Protocol 3: Double Coupling
If a single coupling, even with optimized reagents and conditions, is insufficient, a second coupling is a reliable strategy.
Methodology:
-
After the first coupling reaction is complete, wash the resin thoroughly to remove byproducts and excess reagents.
-
Perform a Kaiser test. If it is positive, proceed to the second coupling.
-
Prepare a fresh solution of activated amino acid as described in Protocol 1.
-
Add the fresh coupling mixture to the resin and allow it to react for the same duration as the first coupling.
-
Wash the resin and perform a final Kaiser test to confirm completion. Double coupling the second or third identical amino acid in a row can significantly reduce deletion sequences.[3]
Section 2: Diketopiperazine (DKP) Formation
This is a destructive side reaction that occurs at the dipeptide stage, cleaving the first two amino acids from the resin and capping the chain. It is a major risk when dealing with sequences containing hindered or secondary amino acids.
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis failed completely after the second amino acid. Mass spectrometry of the cleavage solution shows a small cyclic dipeptide. What happened?
A1: You have likely encountered Diketopiperazine (DKP) formation. This is an intramolecular cyclization reaction where the free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin.[4] This cleaves the dipeptide from the resin as a cyclic DKP molecule, and the resin is left with a hydroxyl group, which is inert to further coupling.[4]
Q2: Which amino acid sequences are most prone to DKP formation?
A2: DKP formation is highly sequence-dependent. The risk is highest when the first or second amino acid is a secondary amine like Proline (Pro) or Sarcosine (Sar).[4] Hindered amino acids in these positions can also increase the likelihood of DKP formation because the desired intermolecular coupling of the third amino acid is slow, giving more time for the undesired intramolecular cyclization to occur.
Troubleshooting Guide: Preventing DKP Formation
Prevention is key, as DKP formation is irreversible.
Mechanism of Diketopiperazine (DKP) Formation
Caption: Mechanism of DKP formation during Fmoc deprotection.
Protocol 1: Strategic Resin Selection
The choice of resin linker is your first line of defense.
Methodology:
-
For sequences known to be susceptible to DKP formation (e.g., X-Pro), use a 2-Chlorotrityl chloride (2-CTC) resin . The steric bulk of the 2-chlorotrityl group physically shields the ester linkage, significantly inhibiting the intramolecular attack that leads to DKP formation.[5]
Protocol 2: Utilize Dipeptide Building Blocks
This strategy completely bypasses the problematic dipeptide-resin intermediate.
Methodology:
-
Synthesize or purchase the required dipeptide (e.g., Fmoc-Xaa3-Xaa2-OH).
-
Couple this dipeptide unit directly onto the first amino acid (Xaa1) attached to the resin.
-
This avoids the presence of a free N-terminal amine at the dipeptide stage, thus preventing DKP formation.[5]
Protocol 3: Modify Deprotection Conditions
Standard Fmoc deprotection conditions can promote DKP formation.
Methodology:
-
Reduce Piperidine Concentration: Instead of the standard 20% piperidine in DMF, consider using a lower concentration (e.g., 5%) or alternative, less basic conditions.[4]
-
Alternative Reagents: A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine/DMF.[4]
-
Minimize Exposure Time: After deprotection, immediately wash the resin and proceed to the next coupling step. Leaving the deprotected dipeptide-resin waiting invites DKP formation.[4]
Section 3: Epimerization (Racemization)
Epimerization is the loss of chiral integrity at the α-carbon of an amino acid, converting an L-amino acid to a D-amino acid. This is a subtle but critical side reaction, as it can destroy the biological activity of the final peptide.
Frequently Asked Questions (FAQs)
Q1: My final peptide shows a diastereomeric impurity in the HPLC trace. Could this be epimerization?
A1: Yes, a peak eluting very close to your main product peak is a classic sign of a diastereomeric impurity caused by epimerization at one of the chiral centers.[6] Epimerization is the conversion of an amino acid from one stereoisomer to its chiral partner (e.g., L- to D-).[6][7]
Q2: Why are hindered amino acids particularly susceptible to epimerization?
A2: The risk of epimerization increases under conditions that favor the abstraction of the alpha-proton of the amino acid being coupled.[6] When coupling a hindered residue, the reaction is often slow. To force the reaction to completion, chemists may use stronger bases or longer reaction times, both of which increase the opportunity for the alpha-proton to be abstracted, leading to a loss of stereochemistry. Cysteine and Histidine are particularly prone to this side reaction.[5]
Troubleshooting Guide: Suppressing Epimerization
Controlling the reaction conditions, particularly the base and activation method, is crucial.
Mechanism of Epimerization via Oxazolone Formation
Caption: Epimerization can occur through a planar oxazolone intermediate.
Protocol 1: Use Racemization-Suppressing Additives
The addition of certain reagents during the activation step can significantly reduce the rate of epimerization.
Methodology:
-
Ensure your coupling reagent mixture includes an additive such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). These additives suppress the formation of the highly reactive oxazolone intermediate, which is a primary pathway for racemization.[5][8] Modern coupling reagents like HATU and HCTU already incorporate a HOAt or HOBt derivative in their structure.
Protocol 2: Careful Management of Base
The type and amount of base used can have a profound impact.
Methodology:
-
Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents of a non-nucleophilic base like DIPEA are sufficient for the activation step. Excess base increases the risk of α-proton abstraction.
-
Base Type: For extremely sensitive couplings, consider using a more hindered or weaker base, such as 2,4,6-collidine (TMP), which has been shown to enhance preactivation while minimizing epimerization compared to DIPEA or NMM.[8]
-
Avoid Pre-activation Hold Times: Add the activated amino acid mixture to the resin immediately after it is prepared. Allowing the mixture to sit, especially in the presence of a base, provides time for epimerization to occur in solution before the coupling even begins.
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PMC - NIH. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). American Chemical Society. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed. [Link]
-
Synthesis of Hexa- and Pentasubstituted Diketopiperazines from Sterically Hindered Amino Acids. (2010). Scilit. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation - YouTube. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025). ResearchGate. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (n.d.). Sci-Hub. [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. [Link]
-
SPPS: peptide failure to elongate?. (2020). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Spps and side reactions in peptide synthesis. (n.d.). Slideshare. [Link]
-
Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. (n.d.). ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reagents for (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride. This valuable building block, with its bulky tert-butyl group adjacent to the amine, presents unique challenges in peptide synthesis. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you achieve optimal coupling efficiency and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when coupling this compound. The workflow below provides a logical approach to diagnosing and resolving these issues.
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 1: Low or No Coupling Efficiency
You perform a coupling reaction and a qualitative test (e.g., ninhydrin) or LC-MS analysis indicates a significant amount of unreacted free amine on your resin-bound peptide or starting material in solution-phase synthesis.
Potential Cause 1: Inadequate Neutralization and Poor Solubility
(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate is supplied as a hydrochloride salt. The protonated amine is not nucleophilic and cannot participate in the coupling reaction. Furthermore, hydrochloride salts of amino acids can have limited solubility in common organic solvents like Dichloromethane (DCM) or even Dimethylformamide (DMF).[1][2]
Solution & Rationale:
-
Neutralization: Before the coupling reagent is added, the amino acid hydrochloride must be neutralized with an equivalent of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3] This deprotonates the ammonium salt to yield the free amine, which is essential for the reaction.
-
Improve Solubility: If solubility remains an issue after adding the base, consider using N-methylpyrrolidone (NMP), which has superior solvating properties compared to DMF for complex or aggregating peptide sequences.[4] For very difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.
Potential Cause 2: Inefficient Coupling Reagent
The tert-butyl group of the amino acid creates significant steric hindrance, which can physically block the formation of the peptide bond.[4][5] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this steric barrier, leading to slow or incomplete reactions.[4][6]
Solution & Rationale:
Switch to a more powerful in-situ activating reagent. These reagents react with the carboxylic acid to form a highly reactive intermediate that can overcome the steric challenge.[7][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are the most common and effective choices.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings because it forms a highly reactive OAt-ester.[4] HCTU is a more cost-effective alternative with reactivity that surpasses HBTU.[10]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly efficient and are known to have a lower risk of causing racemization compared to some uronium salts.[3][9] They are an excellent choice, especially when the chirality of the product is critical.
Potential Cause 3: Insufficient Reaction Time or Temperature
Steric hindrance dramatically slows down the reaction rate.[4] A standard coupling time of 1-2 hours may be insufficient for this bulky amino acid.
Solution & Rationale:
-
Extend Reaction Time: Increase the coupling duration to 4 hours or even allow it to proceed overnight.[4] Monitor the reaction periodically to determine the optimal time.
-
Double Coupling: If a single, extended coupling is still incomplete, a second coupling is a highly effective strategy.[4] After the first coupling, the resin is washed, and a fresh solution of activated amino acid is added to acylate any remaining free amines.
-
Microwave-Assisted Synthesis: Microwave energy can be used to heat the reaction, overcoming the activation energy and driving difficult couplings to completion much more rapidly and efficiently than conventional heating.[4]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice to start with for this compound?
For a first attempt, HATU is an excellent and reliable choice. Its high reactivity is well-suited to overcome the steric hindrance of the tert-butyl group.[4] An alternative, highly effective reagent is PyAOP , a phosphonium salt that is particularly useful for coupling sterically hindered N-methyl amino acids and can be advantageous in minimizing epimerization.[11]
| Reagent Class | Examples | Potency for Hindered AA | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Low | Moderate (Reduced with HOBt) | Generally insufficient for this amino acid.[4] Byproducts can be problematic (DCU is insoluble).[3] |
| Uronium/Aminium | HATU, HCTU, HBTU | Very High | Low to Moderate | Highly effective.[9] Excess reagent can cap the N-terminus.[11] HATU is often superior due to OAt-ester formation.[4] |
| Phosphonium | PyBOP, PyAOP | High | Very Low | Excellent for suppressing racemization.[3] No risk of N-terminal capping. More expensive. |
| Acyl Fluoride | TFFH, PyFluor | Highest | Low | Used for extremely difficult couplings where other methods fail.[4] Requires a two-step process.[10] |
Q2: How can I minimize the risk of epimerization (racemization) during the coupling?
Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis.[12][13] It can occur when the carboxylic acid is activated.[14]
-
Use Additives: When using carbodiimides or uronium salts like HBTU, the addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[14][15] These additives form active esters that are less prone to racemization than the intermediates formed without them.[6] HATU already contains the HOAt moiety.
-
Choose Phosphonium Reagents: Reagents like PyBOP and PyAOP are inherently less likely to cause racemization.[3]
-
Control the Base: Use the minimum necessary amount of base (e.g., DIPEA). Excess base can promote epimerization.[3] For particularly sensitive couplings, a weaker base like sym-collidine may be used.[3]
-
Avoid High Temperatures: While gentle heating can improve coupling rates, excessive heat increases the risk of racemization.[4] Perform reactions at room temperature unless necessary.
Q3: My peptide chain is getting longer and the coupling is failing. What is happening?
This is likely due to peptide aggregation on the solid support. As the peptide elongates, it can fold into secondary structures or intertwine with other chains, physically blocking the reactive N-terminus.[4][5]
-
Improve Solvation: Switch your primary solvent from DMF to NMP.[4]
-
Use "Chaotropic" Salts: Adding salts like LiCl to the reaction mixture can help disrupt secondary structures and improve solvation.
-
Incorporate Backbone Protection: Using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the hydrogen bonding that leads to aggregation, though this adds complexity to the synthesis.[14]
Experimental Protocols
Protocol 1: Standard Coupling Using HATU
This protocol describes a robust method for coupling this compound in a solid-phase synthesis scenario.
Caption: Standard coupling workflow using pre-activation.
-
Resin Preparation: Start with your N-terminally deprotected peptide-resin. Ensure the resin is well-swollen in NMP and washed thoroughly to remove any residual deprotection reagents (e.g., piperidine).
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in NMP. Add DIPEA (4 equivalents) and agitate until fully dissolved. The solution should be clear.
-
Activation: To the amino acid solution, add HATU (3.9 equivalents). Agitate for 1-5 minutes. The solution may change color. This "pre-activation" step is critical for forming the reactive OAt-ester.
-
Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.
-
Washing and Monitoring: After the reaction time, drain the vessel and wash the resin thoroughly with NMP (3x) and DCM (3x). Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.
Protocol 2: Double Coupling for Incomplete Reactions
If Protocol 1 results in a positive ninhydrin test, indicating incomplete coupling, proceed immediately with a second coupling.
-
First Coupling: Follow steps 1-5 from Protocol 1.
-
Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with NMP (3x). Do not proceed to full DCM washes or deprotection.
-
Second Coupling: Immediately repeat steps 2-5 from Protocol 1 using a fresh solution of activated amino acid.
-
Final Wash and Monitoring: After the second coupling, wash the resin as described in step 6 of Protocol 1 and perform a qualitative test.
References
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Perrin, D. M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Watanabe, T. (n.d.). Epimerization of Peptide. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
HOBt and HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]
-
Md Yusof, Y. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
ResearchGate. (2022). (PDF) Epimerisation in Peptide Synthesis. [Link]
-
ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications. [Link]
- Wermuth, C. G. (2017). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. The Practice of Medicinal Chemistry.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Watson International Ltd. (n.d.). Coupling Reagent Amino Acids Peptides. [Link]
-
Anaspec. (n.d.). Overview of Custom Peptide Synthesis. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. biosynth.com [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. jpt.com [jpt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of Tert-Leucine Peptides
Welcome to the technical support center for the purification of peptides containing tert-leucine (Tle). The unique steric bulk and hydrophobicity of the tert-butyl side chain of Tle present significant challenges in synthesis and, most notably, purification.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of tert-leucine-containing peptides. Each answer delves into the root cause of the issue and provides a systematic approach to resolving it.
Q1: My crude tert-leucine peptide has very poor solubility in standard HPLC mobile phases (Water/Acetonitrile). How can I get it to dissolve for injection?
Root Cause Analysis: The bulky, non-polar tert-butyl group significantly increases the hydrophobicity of the peptide sequence. Furthermore, the steric hindrance of Tle can disrupt typical secondary structures, sometimes leading to intermolecular β-sheet formation and aggregation, which drastically reduces solubility in aqueous solutions.[2][3][4]
Step-by-Step Solution:
-
Initial Solvent Screening: Before attempting to dissolve the entire batch, test the solubility of a small aliquot in various solvents. This minimizes the risk of losing valuable crude product.
-
Introduce Organic Co-solvents: If the peptide is insoluble in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA), try dissolving the crude material in a stronger, water-miscible organic solvent first.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[3][5] Add the chosen solvent dropwise until the peptide dissolves, then dilute with the initial HPLC mobile phase. Be mindful that high concentrations of these solvents can affect peak shape and retention time.
-
-
Use Chaotropic Agents: These agents disrupt the hydrogen-bonding network of water, which can help solubilize aggregates.
-
Prepare a concentrated stock of the peptide in a solution containing 6 M Guanidine Hydrochloride (GdnHCl) or Urea. Inject this solution directly. Note that these salts are non-volatile and will require a subsequent desalting step (e.g., SEC or a separate RP-HPLC run).
-
-
Adjust pH: The net charge of your peptide influences its solubility. If the peptide has several acidic or basic residues, moving the pH of the solvent away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.
Q2: My peptide peak is extremely broad and asymmetrical (tailing or fronting) during RP-HPLC. What is causing this, and how can I improve the peak shape?
Root Cause Analysis: Poor peak shape for Tle-containing peptides is often a multi-factorial issue:
-
On-Column Aggregation: The high concentration of the peptide at the head of the column can cause it to aggregate, leading to slow mass transfer and peak broadening.
-
Slow Conformational Interconversion: The sterically demanding Tle residue can lead to peptides existing in multiple conformational states that interconvert slowly on the chromatographic timescale, resulting in broadened peaks.[1]
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.
Troubleshooting Workflow:
Detailed Protocols:
-
Elevate Temperature: Increasing the column temperature (e.g., to 40, 50, or 60 °C) is often the most effective first step. It enhances peptide solubility, improves mass transfer kinetics, and can accelerate conformational interconversion, leading to sharper peaks.[6]
-
Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can sometimes exacerbate poor peak shape.
-
Switch to Formic Acid (FA): For LC-MS compatibility and alternative selectivity, try 0.1% formic acid.[7][8]
-
Use Stronger Hydrophobic Pairing Agents: If the peptide is still poorly retained or resolution is poor, consider more hydrophobic agents like heptafluorobutyric acid (HFBA).[9] These can increase retention and alter selectivity, potentially resolving the target peptide from impurities. Be aware that these are less volatile and can be difficult to remove from the system.[9]
-
-
Modify the Mobile Phase:
-
Add Isopropanol (IPA): For highly hydrophobic peptides, replacing a portion of the acetonitrile in Mobile Phase B with IPA (e.g., starting with a 80:20 ACN:IPA mix) can improve solubility and peak shape.[6]
-
-
Reduce Sample Load: Overloading the column is a common cause of peak broadening. Systematically reduce the injected mass until the peak shape becomes symmetrical and retention time stabilizes.
Q3: I cannot separate my target peptide from a closely eluting impurity. How can I improve the resolution?
Root Cause Analysis: Co-elution occurs when the impurity has very similar hydrophobic and chemical properties to the target peptide. This is common with deletion sequences or diastereomers formed during synthesis. The bulky nature of Tle can shield other parts of the peptide, making it chromatographically "look" very similar to impurities that differ by a single amino acid elsewhere in the sequence.
Step-by-Step Method Development Strategy:
-
Sharpen the Gradient: This is the most powerful tool for improving resolution. First, run a broad "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide. Then, run a much shallower gradient focused around that point. For example, if your peptide elutes at 40% B, try a gradient of 30-50% B over 40 minutes.
-
Change Mobile Phase Selectivity:
-
Switch the Ion-Pairing Agent: As described in Q2, changing from TFA to FA or HFBA can significantly alter the retention profile of the peptide versus the impurities, often providing the needed resolution.[9][10]
-
Adjust pH: Buffering the mobile phase at a different pH (e.g., using an ammonium acetate or phosphate buffer) will change the charge state of acidic and basic residues, which can dramatically alter selectivity. Ensure your column is stable at the chosen pH.
-
-
Change Stationary Phase Selectivity: If mobile phase optimization is insufficient, change the column.
-
Vary Alkyl Chain Length: If you are using a C18 column, try a C8 or C4. Shorter chains offer less hydrophobic retention, which can be beneficial for very non-polar peptides.
-
Try a Phenyl Phase: Phenyl columns provide alternative selectivity through π-π interactions, which can be highly effective for separating peptides containing aromatic residues.
-
-
Increase Column Length/Decrease Particle Size: To increase theoretical plates (efficiency), use a longer column or switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm UHPLC particles), if your system supports the higher backpressure.
| Parameter | Standard Starting Point | Alternative for Tle-Peptides | Rationale |
| Stationary Phase | C18, 100-120 Å | C4, C8, or Phenyl; ≥300 Å | Reduces strong hydrophobic interactions; wide-pore silica improves access for bulky peptides. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | Provides alternative selectivity and is MS-friendly.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% FA in ACN, or ACN/IPA mix | IPA improves solubility for extremely hydrophobic peptides.[6] |
| Temperature | Ambient | 40-60 °C | Improves kinetics, solubility, and can sharpen peaks.[6] |
| Ion-Pairing Agent | Trifluoroacetic Acid (TFA) | Formic Acid (FA), HFBA | Alters selectivity; FA is weaker, while HFBA is stronger and more hydrophobic.[9][10] |
Table 1: Recommended Starting and Alternative RP-HPLC Parameters for Tert-Leucine Peptides.
Part 2: General FAQs
Q: What fundamentally makes peptides containing tert-leucine so difficult to purify?
A: The primary challenge stems from the unique properties of the tert-leucine side chain:
-
Extreme Steric Hindrance: The quaternary carbon at the β-position is exceptionally bulky. This can hinder solvent access and create unusual, often rigid, local conformations in the peptide backbone.[1]
-
High Hydrophobicity: The tert-butyl group is highly non-polar, which can lead to strong retention in RP-HPLC, poor aqueous solubility, and a high propensity for aggregation with other hydrophobic regions.[5][11]
-
Aggregation Propensity: The combination of hydrophobicity and steric hindrance often promotes intermolecular aggregation, leading to solubility issues and poor chromatographic performance.[2][3][4]
Q: Is Reversed-Phase HPLC always the best method for these peptides?
A: RP-HPLC is the standard and most powerful method for peptide purification due to its high resolving power.[12] However, for extremely difficult cases where aggregation or solubility makes RP-HPLC impractical, alternative or complementary techniques can be employed:
-
Size-Exclusion Chromatography (SEC): Can be used as an initial cleanup step to remove truncated sequences or as a buffer exchange method.
-
Ion-Exchange Chromatography (IEX): Useful if the target peptide's net charge is significantly different from the impurities.[11]
-
Precipitation/Washing: For some extremely hydrophobic peptides, a non-chromatographic method of precipitating the peptide in water followed by washing with a non-polar solvent like diethyl ether can be an effective purification strategy, circumventing HPLC altogether.[2]
Q: What is a good, systematic workflow for developing a purification method for a new tert-leucine peptide?
A: A structured approach is critical to save time and material.
References
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Advanced Materials Technology. (n.d.). The Effect of Ion Pair Reagent on Reversed-Phase Selectivity of Polypeptide Separations. [Link]
-
Nag, M., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
ResearchGate. (2021). Which chromatography is preferred for purification of hydrophobic peptide?[Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
Waters Corporation. (2011). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. [Link]
-
YMC. (n.d.). General approach for the development of preparative peptide separations - HPLC. [Link]
-
LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. PubMed. [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. [Link]
-
Gavini, E., et al. (2014). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. PubMed Central. [Link]
-
YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. [Link]
-
Taechalertpaisarn, J., et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv. [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. [Link]
-
ResearchGate. (2017). My protein of interest is aggregating / precipitating out during purification. Need some advice. [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
National Institutes of Health. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]
-
Marrazza, G., et al. (2024). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]
-
ResearchGate. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]
-
Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
ResearchGate. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. [Link]
-
Ishihara, Y., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. [Link]
-
Beilstein Journals. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. [Link]
Sources
- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. HPLCイオンペア試薬 | Thermo Fisher Scientific [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with H-Tle-OtBu·HCl
Welcome to the technical support center for navigating the challenges of working with H-Tle-OtBu·HCl. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving efficient reactions with this sterically demanding amino acid derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: The "Bulky" Problem
H-Tle-OtBu·HCl, or L-tert-Leucine tert-butyl ester hydrochloride, presents a significant synthetic challenge due to the steric bulk of the tert-butyl groups on both the side chain and the ester.[1][2] This steric hindrance can dramatically slow down reaction rates, lead to incomplete conversions, and promote unwanted side reactions.[1][3] This guide will provide you with a systematic approach to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions we receive regarding reactions with H-Tle-OtBu·HCl.
Q1: Why is my coupling reaction with H-Tle-OtBu·HCl resulting in a low yield?
A1: Low yields are a frequent issue when working with sterically hindered amino acids like H-Tle-OtBu·HCl.[4] The primary culprits are often:
-
Inadequate Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.[3]
-
Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction kinetics, requiring more time or energy to proceed.[3][5]
-
Poor Solubility and Aggregation: The growing peptide chain can aggregate, further blocking the reactive sites.[3]
Q2: What are the most effective coupling reagents for H-Tle-OtBu·HCl?
A2: For sterically demanding couplings, it is crucial to switch to more powerful activating reagents.[3] Uronium/aminium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyBOP and PyAOP , are significantly more effective than standard carbodiimides like DCC or EDC.[3][6] HATU and PyAOP are often considered among the most efficient as they form highly reactive OAt esters.[3][6] For extremely challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][7]
Q3: Can I simply increase the temperature to improve the reaction rate?
A3: While gentle heating can help overcome the activation energy, it must be done with caution.[3] Elevated temperatures can increase the risk of racemization, especially in the presence of a base.[4] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently with controlled heating.[3]
Q4: How does the choice of solvent impact the reaction?
A4: The solvent plays a critical role in solvating the reactants and preventing aggregation.[3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Troubleshooting Guide: A Systematic Approach
When faced with a challenging reaction involving H-Tle-OtBu·HCl, a systematic approach to troubleshooting is key. The following guide will walk you through a logical workflow to identify and resolve the issue.
Decision-Making Workflow for Sterically Hindered Coupling
Caption: A troubleshooting workflow for reactions involving H-Tle-OtBu·HCl.
In-Depth Troubleshooting Steps
-
Evaluate Your Coupling Reagent:
-
Problem: Standard carbodiimide reagents (DCC, DIC, EDC) are often insufficient for sterically demanding couplings.[3]
-
Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[3][6]
-
For Extremely Hindered Couplings: Converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][7]
-
-
Optimize Reaction Conditions:
-
Problem: Steric hindrance slows down the reaction rate.[3][5]
-
Solution:
-
Increase Reaction Time: Extend the coupling reaction time, for instance, from 1-2 hours to overnight.[3]
-
Gentle Heating: Applying gentle heat can help overcome the activation energy, but this should be done with caution to minimize the risk of racemization.[3][4]
-
Microwave-Assisted Synthesis: This is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[3]
-
-
-
Assess Your Solvent System:
-
Problem: Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[3]
-
Solution:
-
-
Consider Advanced Strategies:
Data Summary: Comparison of Coupling Reagents
The following table summarizes the effectiveness of different strategies for coupling sterically hindered amino acids.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | Cost-effective for simple couplings. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High to Very High | Fast reaction rates, high yields, effective for sterically hindered couplings.[8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent for hindered couplings, high reactivity.[9] |
| Acyl Fluorides | Generated in situ | Very High | Highly reactive, effective for extremely hindered couplings.[7][10] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is adapted for situations where standard coupling methods have failed.
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or NMP.[11]
-
Add H-Tle-OtBu·HCl (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise to the mixture.[11]
-
-
Reaction Progression:
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.[4]
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH) and a suitable base.[7]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected amine (H-Tle-OtBu, generated in situ from the HCl salt with a base).
-
Allow the reaction to proceed. The reaction may require elevated temperatures (e.g., in a microwave reactor) to achieve a reasonable conversion.[7]
-
References
-
Albericio, F., & Carpino, L. A. (2001). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 5(3), 243-264. [Link]
-
Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11063. [Link]
-
Katritzky, A. R., & Narindoshvili, T. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
-
Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]
-
Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Inorganic Chemistry. [Link]
-
Steric effects. Wikipedia. [Link]
-
Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide. [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Bulky Amino Acids
Welcome to the Technical Support Center. This guide is structured to help you diagnose and resolve common issues leading to low peptide yields, particularly when incorporating sterically hindered amino acids such as Valine (Val), Isoleucine (Ile), Threonine (Thr), Proline (Pro), and α,α-disubstituted residues like Aib. We will explore the underlying causes of these challenges and provide validated, step-by-step protocols to enhance your synthesis outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns researchers face when dealing with difficult peptide sequences.
Q1: Why is my peptide yield dramatically lower when I use bulky amino acids like Val, Ile, or Pro?
Low yields in these cases are primarily due to steric hindrance . The bulky side chains of these amino acids physically obstruct the incoming activated amino acid from approaching the N-terminal amine of the growing peptide chain.[1][2] This slows down the reaction kinetics of peptide bond formation, often leading to incomplete coupling.[1] Proline is particularly challenging because its N-terminus is a secondary amine, which is inherently less nucleophilic than the primary amines of other amino acids.[3][4]
Q2: My crude peptide analysis (LC-MS) shows multiple peaks, mainly deletion sequences. What is the primary cause?
The presence of significant deletion sequences (peptides missing one or more amino acids) is a direct consequence of incomplete coupling reactions .[5] When a coupling step fails to go to completion, the unreacted N-terminal amine is available to react in the subsequent coupling cycle, resulting in a peptide that is missing the amino acid that failed to couple. This issue is magnified with sterically hindered residues.
Q3: Which coupling reagents are considered the "gold standard" for sterically hindered amino acids?
For difficult couplings, uronium/aminium salt-based reagents are superior to carbodiimides.[6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as the most effective reagent for overcoming steric hindrance.[4][7][8] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester.[8] COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate) is another excellent, modern alternative with comparable efficiency to HATU and a better safety profile as it is not derived from potentially explosive HOBt or HOAt.[6][9]
Q4: Can I solve my low yield problem by simply "double coupling" every bulky residue?
Double coupling, which involves repeating the coupling step for a specific amino acid, is a very effective strategy to drive the reaction to completion and is highly recommended for bulky residues.[3][10] However, it may not be a universal solution. In cases of severe on-resin aggregation, even a second coupling may not be sufficient if the reactive sites are inaccessible.
Q5: How does increasing the reaction temperature help, and what are the risks?
Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier, significantly enhancing the rate and efficiency of both coupling and deprotection steps.[11][12][13][14] Microwave-assisted synthesis is a common method for achieving this.[2][11][12] The primary risk of elevated temperatures is racemization (epimerization), where the chiral integrity of the amino acid is lost.[11][12][14] This is a particular concern for sensitive amino acids like Cysteine (Cys) and Histidine (His).[11][12][14][15]
Part 2: In-Depth Troubleshooting Guides & Protocols
When simple fixes are not enough, a more systematic approach is required. This section provides detailed guides to diagnose and solve persistent low-yield problems.
Problem Area 1: Incomplete Coupling and Truncation
This is the most frequent failure mode when working with bulky amino acids. The primary goal is to ensure the peptide bond formation reaction proceeds to completion.
Caption: Troubleshooting workflow for low yield due to incomplete coupling.
The choice of coupling reagent is paramount. While standard reagents like HBTU are effective for many sequences, they often fall short with sterically demanding couplings.[8]
| Reagent | Class | Relative Efficiency (Hindered) | Key Advantages | Potential Issues |
| DIC/Oxyma | Carbodiimide | Moderate | Low cost, simple byproducts. | Lower reactivity, higher racemization risk without additives.[16] |
| HBTU | Uronium/Aminium | High | Widely used, effective for standard SPPS.[6] | Less effective than HATU for difficult sequences, risk of guanidinylation.[8] |
| HATU | Uronium/Aminium | Very High | Gold standard for difficult couplings, faster reactions, lower racemization risk.[7][8] | Higher cost, can still cause guanidinylation if used in large excess.[7] |
| COMU | Uronium | Very High | Efficiency comparable to HATU, better solubility, non-explosive byproduct (Oxyma).[6][9] | Higher cost than HBTU. |
This protocol is designed to maximize coupling efficiency for a single, sterically hindered amino acid residue during Fmoc-SPPS.
-
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-protected bulky amino acid (4 eq. per coupling)
-
HATU (3.9 eq. per coupling)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq. per coupling)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF in the reaction vessel. Drain the solvent.
-
First Coupling Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and vortex for 1-2 minutes to pre-activate.[4]
-
First Coupling Reaction: Immediately add the activated solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 times) to remove all excess reagents and byproducts.[4]
-
Second Coupling: Repeat steps 2 and 3 using a fresh solution of activated amino acid.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times) before proceeding to the next deprotection step.
-
(Optional) Capping: If you suspect the double coupling may still be incomplete, you can cap any remaining free amines using an excess of acetic anhydride and DIPEA in DMF for 10 minutes. This will terminate the unreacted chains, simplifying final purification.
-
Problem Area 2: On-Resin Aggregation
As a peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate.[17] This prevents reagents from accessing the reactive sites, leading to failed couplings and deprotections.[18] This is common in hydrophobic sequences or those longer than 10-15 amino acids.
-
Poor Resin Swelling: The resin beads may shrink or clump together, failing to swell properly in the solvent.[15][19][20]
-
Slow Fmoc Deprotection: The deprotection reaction, monitored by UV absorbance of the fluorenyl-piperidine adduct, will show a slow, drawn-out profile instead of a sharp peak.[21]
-
Failed Qualitative Tests: A negative ninhydrin test result may be misleading (false negative) because the reagent cannot penetrate the aggregated core to reach the amine.
Caption: Strategic workflow for overcoming on-resin peptide aggregation.
Pseudoprolines are derivatives of Serine or Threonine that are introduced as dipeptides.[22] They install a "kink" in the peptide backbone, similar to proline, which effectively disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[23][24] The native Ser or Thr residue is regenerated during the final TFA cleavage.[22][24]
-
When to Use: Insert a pseudoproline dipeptide every 5-6 residues within a sequence known to be aggregation-prone, especially before a hydrophobic stretch.[24]
-
Selection: Choose the appropriate dipeptide based on your sequence. For example, if your sequence is ...-Leu-Ser-..., you would substitute these two residues with a single Fmoc-Leu-Ser(ψMe,Me-pro)-OH dipeptide building block.
-
Procedure:
-
Identify Location: Analyze your peptide sequence to find an X-Ser or X-Thr motif (where X is any amino acid) in the region prone to aggregation.
-
Substitute: In your synthesis plan, replace the individual Fmoc-X-OH and Fmoc-Ser/Thr-OH couplings with a single coupling of the corresponding Fmoc-X-Ser/Thr(ψMe,Me-pro)-OH dipeptide.
-
Coupling: Use the same high-efficiency coupling protocol as described in Protocol 1 (e.g., with HATU). Pseudoproline dipeptides are coupled just like any other amino acid derivative.[22]
-
Continue Synthesis: After the dipeptide is coupled, proceed with the synthesis of the remaining amino acids as planned.
-
Problem Area 3: Racemization
Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, resulting in a mixture of L- and D-isomers.[25] This is a significant risk when using aggressive activation methods or high temperatures required for bulky residues.[26][27] The primary mechanism involves the formation of an oxazolone intermediate, which can easily be deprotonated and re-protonated, scrambling the stereocenter.[25]
-
Choice of Reagents:
-
Control Reaction Conditions:
-
Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin.
-
Temperature Management: While high temperatures improve coupling, they also accelerate racemization.[11][12] For particularly sensitive residues (His, Cys), consider coupling at a lower temperature for a longer duration or performing a room-temperature double coupling before resorting to heat.
-
-
Sequence Position: The C-terminal amino acid of a peptide fragment is highly susceptible to racemization during fragment condensation. If using such a strategy, specialized coupling reagents like TDBTU may offer lower epimerization.[7][28]
References
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies . The Journal of Organic Chemistry. [Link]
-
Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies . PubMed. [Link]
-
Pseudoproline . Wikipedia. [Link]
-
Long peptide Synthesis . JPT Peptide Technologies. [Link]
-
Isidro-Llobet, A., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis . Organic Letters. [Link]
-
Ueki, M., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography . PubMed. [Link]
-
Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis . Amino Acids. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis . Biotage. (2023). [Link]
-
Pseudoproline Dipeptides . Aapptec Peptides. (2019). [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies . ResearchGate. (2008). [Link]
-
Mondal, S., et al. (2023). Stirring Peptide Synthesis to a New Level of Efficiency . ChemRxiv. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development. [Link]
-
Coupling Reagents . Aapptec Peptides. [Link]
-
Sequence-dependent aggregation leads to "difficult couplings" . ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]
-
da Silva, E. G., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate. (2007). [Link]
-
Vasanthakumar, G., et al. (2023). Epimerisation in Peptide Synthesis . MDPI. [Link]
-
Echner, H., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis . PubMed. [Link]
-
Yien, H. F., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis . PubMed. [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis . Scienmag. (2025). [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
-
Adluri, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis . Reaction Chemistry & Engineering. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]
-
Krchnák, V., et al. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences . PubMed. [Link]
-
Krchnák, V., et al. Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences . University of Arizona. [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis . PMC. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dinitro Esters . Synfacts. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids . PubMed. [Link]
-
Peptide Purity & Yield Optimizing in SPPS . Gyros Protein Technologies. (2020). [Link]
-
SPPS Reagents Explained: A Complete Guide . CEM Corporation (YouTube). (2025). [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. researchgate.net [researchgate.net]
- 18. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 19. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.arizona.edu [experts.arizona.edu]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Pseudoproline - Wikipedia [en.wikipedia.org]
- 23. chempep.com [chempep.com]
- 24. peptide.com [peptide.com]
- 25. mdpi.com [mdpi.com]
- 26. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. peptide.com [peptide.com]
Analytical methods to detect impurities in tert-leucine derivatives
<Technical Support Center: Analytical Methods for Impurity Detection in Tert-Leucine Derivatives >
Introduction
Welcome to the Technical Support Center for the analysis of impurities in tert-leucine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with not only procedural steps but also the underlying scientific principles to effectively identify, quantify, and control impurities. Tert-leucine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Ensuring its purity is paramount for the safety, efficacy, and stability of the final drug product.[1][2]
This resource is structured to address common challenges and questions encountered during the analytical workflow, providing field-proven insights and troubleshooting guidance. We will delve into the primary analytical techniques, potential impurities, and the regulatory landscape that governs impurity control.
The Importance of Impurity Profiling
Impurities in pharmaceuticals are any components that are not the drug substance or an excipient.[3] They can arise from various stages, including synthesis, purification, and storage, and are broadly classified as organic, inorganic, and residual solvents.[1][3] Even at trace levels, these unwanted chemicals can impact the safety and efficacy of the final product, making their detection and control a critical aspect of drug development.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3B, Q3C, Q3D) to manage and control these impurities in new drug substances and products.[3][4][5]
Common Impurities in Tert-Leucine Derivatives
Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. For tert-leucine derivatives, impurities can originate from:
-
Starting Materials and Reagents: Unreacted starting materials or impurities present in them.
-
By-products of the Synthesis: Resulting from incomplete reactions or side reactions.
-
Intermediates: Carryover of synthetic intermediates into the final product.
-
Degradation Products: Formed during manufacturing or upon storage.
-
Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., D-tert-leucine in an L-tert-leucine product).
Analytical Techniques: A Troubleshooting Approach
The most commonly employed analytical techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for impurity analysis in pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[1][7]
Frequently Asked Questions & Troubleshooting
Q1: I'm not seeing good separation between my tert-leucine derivative and its potential impurities. What can I do?
A1: Poor resolution is a common issue. Here’s a systematic approach to troubleshoot:
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, switching the organic solvent can alter selectivity.
-
pH Adjustment: The ionization state of tert-leucine derivatives and acidic/basic impurities is pH-dependent. Adjusting the mobile phase pH can significantly impact retention and resolution. Ensure you are working within the stable pH range of your column (typically pH 2-8 for silica-based reversed-phase columns).[8]
-
Buffer Concentration: A buffer concentration of >20 mM is often recommended to ensure consistent pH and peak shape.[8]
-
-
Column Selection:
-
Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a polar-embedded phase or a phenyl-hexyl phase.[8] For chiral separations, a dedicated chiral stationary phase (CSP) is essential.[9][10]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and resolution.
-
-
Gradient Optimization: If you are running an isocratic method, switching to a gradient elution can often resolve closely eluting peaks. Optimize the gradient slope and duration for the best separation.
Q2: My peak shapes are poor (tailing or fronting). How can I improve them?
A2: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting.[8] Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Peak tailing can occur due to interactions between basic analytes and residual silanols on the silica-based column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8] Ideally, dissolve your sample in the initial mobile phase.[8]
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.[8]
Q3: My retention times are drifting. What is the cause?
A3: Retention time instability can compromise the reliability of your method.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A minimum of 5-10 column volumes is recommended.[8]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component) can cause drift.
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small changes can affect retention times.[8]
-
Pump Performance: Inconsistent flow rates from the pump can lead to retention time shifts.
Experimental Protocol: A General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method for a protected tert-leucine derivative.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard, robust choice for initial method development. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for amines and acids. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Many organic molecules have some absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume. |
Note: This method will need to be optimized and validated for your specific tert-leucine derivative and potential impurities.[11][12]
Gas Chromatography (GC)
GC is particularly useful for analyzing volatile impurities, such as residual solvents, or for analytes that can be made volatile through derivatization.[1][13]
Frequently Asked Questions & Troubleshooting
Q1: My tert-leucine derivative is not volatile enough for GC analysis. What are my options?
A1: Derivatization is necessary to increase the volatility of amino acid derivatives for GC analysis.[13][14] Silylation is a common technique where active hydrogens on polar functional groups are replaced with a nonpolar moiety.[13] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[13][14]
Q2: I am seeing broad or tailing peaks in my GC chromatogram.
A2: This can be due to:
-
Incomplete Derivatization: Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete reaction.
-
Active Sites in the GC System: Active sites in the injector liner or the column can interact with the analyte. Using a deactivated liner and a high-quality, low-bleed column can mitigate this.
-
Injection Temperature: If the injection temperature is too low, it can lead to slow vaporization and band broadening.
Q3: How do I analyze for residual solvents?
A3: Headspace GC is the preferred method for residual solvent analysis. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This technique avoids injecting non-volatile matrix components that can contaminate the GC system.
Experimental Protocol: GC Derivatization for Tert-Leucine
This protocol outlines a general procedure for the silylation of tert-leucine for GC-MS analysis.
-
Sample Preparation: Weigh approximately 1-2 mg of the tert-leucine sample into a reaction vial.
-
Derivatization: Add 100 µL of a silylating agent (e.g., MTBSTFA with 1% TBDMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature and inject an aliquot into the GC-MS system.
GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Scan range 50-500 m/z |
Mass Spectrometry (MS)
MS is a powerful tool for the structural elucidation of unknown impurities.[15][16] When coupled with a separation technique like LC or GC, it provides both retention time and mass-to-charge ratio information.[6]
Frequently Asked Questions & Troubleshooting
Q1: I have an unknown peak in my chromatogram. How can I identify it using MS?
A1: The first step is to obtain the molecular weight of the unknown impurity from the mass spectrum.[15] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[15][16][17] Further structural information can be obtained through tandem MS (MS/MS) experiments, where the ion of interest is fragmented, and the resulting fragment ions are analyzed to piece together the structure.[15][16]
Q2: My analyte is not ionizing well. What can I do?
A2: The choice of ionization source is critical.
-
Electrospray Ionization (ESI): Generally suitable for polar and ionic compounds. Optimizing the mobile phase pH can significantly enhance ionization efficiency.
-
Atmospheric Pressure Chemical Ionization (APCI): Better for less polar compounds.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Typically used for larger molecules like peptides and proteins.
Experimenting with different ionization sources and optimizing source parameters (e.g., voltages, gas flows, temperature) is key.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of impurities, especially when they can be isolated. It is also a powerful technique for determining chiral purity.[18][19]
Frequently Asked Questions & Troubleshooting
Q1: How can I determine the enantiomeric purity of my tert-leucine derivative using NMR?
A1: The most common approach involves the use of a chiral resolving agent. This agent forms diastereomeric complexes with the enantiomers of your analyte, which will have distinct chemical shifts in the NMR spectrum.[18][19] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.
Q2: Can I use NMR to quantify impurities without isolating them?
A2: Yes, quantitative NMR (qNMR) can be used for this purpose.[20][21] This technique involves adding a known amount of an internal standard to the sample. By comparing the integral of a specific signal from the impurity to the integral of a signal from the internal standard, the concentration of the impurity can be determined.[21]
Visualization of Workflows
Logical Workflow for Impurity Identification
Caption: Workflow for identifying an unknown impurity.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Regulatory Considerations
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products.[4][5]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg TDI (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg TDI (whichever is lower) | 0.05% |
TDI: Total Daily Intake
It is crucial to develop and validate analytical methods that are sensitive enough to detect and quantify impurities at or below these thresholds.[4][11][12][22]
Conclusion
A robust and well-validated analytical strategy is essential for ensuring the quality and safety of tert-leucine derivatives used in pharmaceutical development. This guide provides a foundation for troubleshooting common issues and selecting the appropriate analytical techniques. By understanding the principles behind these methods and adhering to regulatory guidelines, researchers can confidently characterize and control impurities in their products.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Gao, H., & Li, W. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Drug Metabolism & Toxicology.
- Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
- European Medicines Agency. (n.d.). Quality: impurities.
- Pharmaceutical Technology. (2021, October 6). Advancing Detection of Unknown Impurities.
- YouTube. (2024, October 15). Unmasking the unknown how mass spectrometry delivers accurate identifications.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- Pharmaceutical Technology. (2014, August 22). Validation of Impurity Methods, Part II.
- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 2188.
- The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- USP. (n.d.). Impurities in Drug Substances and Products.
- Analyst (RSC Publishing). (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- Google Patents. (n.d.). US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.
- PubMed Central (PMC). (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- Chromatography Forum. (2009, July 25). Issue with amino acid analysis.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- Chrom-Academy. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- ResearchGate. (2022, December 9). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating?.
- ResearchGate. (2000, February). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
- Chiral Technologies. (n.d.). Amino Acid Database.
- IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- OUCI. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
- SynZeal. (n.d.). Leucine Impurities.
- National Institutes of Health. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
- Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Leucine [Unnatural Amino Acid Derivatives].
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Leucine.
- ResearchGate. (2025, August 7). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- PubChem. (n.d.). L-tert-Leucine.
- ResearchGate. (2025, August 7). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III.
- METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (n.d.). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate.
- PubMed. (n.d.). Related impurities in peptide medicines.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Impurities in Drug Substances and Products [usp.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ikev.org [ikev.org]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. pharmtech.com [pharmtech.com]
- 18. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Tert-butyl L-tert-leucinate
Introduction: The Imperative of Enantiomeric Purity in Drug Development
In the landscape of pharmaceutical and chemical synthesis, tert-butyl L-tert-leucinate stands as a crucial chiral building block. Its stereochemical integrity is paramount, as the biological activity—and potential toxicity—of a final active pharmaceutical ingredient (API) is often dictated by its specific enantiomeric form.[1][2] The presence of the undesired D-enantiomer, even in trace amounts, can lead to reduced efficacy, altered pharmacological profiles, or significant side effects.[3] Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are not merely a quality control metric; they are a fundamental requirement for ensuring drug safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task, offering high resolution, sensitivity, and reproducibility.[1][4] This guide provides an in-depth comparison of established chiral HPLC methodologies for determining the enantiomeric purity of tert-butyl L-tert-leucinate, grounded in the principles of separation science and supported by practical, field-proven protocols. We will explore both direct and indirect approaches, detailing the causality behind experimental choices to empower researchers in developing and validating their own self-validating systems.
Pillar 1: Foundational Strategies in Chiral Separations
The separation of enantiomers by HPLC can be achieved through two primary strategies: the direct and indirect methods.[5] The choice between them depends on available resources, sample complexity, and the specific analytical goal.
-
Direct Method Using Chiral Stationary Phases (CSPs): This is the most common and efficient approach.[5] Enantiomers are passed through a column containing a chiral stationary phase. The CSP transiently forms diastereomeric complexes with the enantiomers, which have different energy states and, therefore, different retention times, leading to separation. The key to this method is the selection of an appropriate CSP that exhibits stereoselective interactions with the analyte.
-
Indirect Method via Derivatization: In this approach, the enantiomeric sample is reacted with a pure chiral derivatizing agent (CDA), such as Marfey's reagent, to form a pair of diastereomers.[6][7] Unlike enantiomers, diastereomers have distinct physical properties and can be readily separated on a standard, achiral HPLC column (e.g., a C18 column).[6] While effective, this method introduces an additional sample preparation step that must be carefully controlled to prevent side reactions or racemization.[3]
Caption: Comparison of Direct and Indirect Chiral Separation Workflows.
Pillar 2: A Comparative Analysis of Chiral HPLC Methodologies
The success of a chiral separation hinges on the specific molecular interactions between the analyte and the stationary phase. For tert-butyl L-tert-leucinate, several classes of CSPs offer viable pathways to achieving baseline resolution.
Method 1: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations due to their broad applicability.[1][8]
-
Separation Mechanism (The "Why"): The helical polymer structure of the derivatized polysaccharide creates chiral grooves and cavities. Enantiomeric recognition is achieved through a combination of interactions, including hydrogen bonding (with the carbamate groups), dipole-dipole interactions, π-π stacking (if aromatic groups are present), and steric hindrance.[1] The analyte fits into these chiral cavities with a specific orientation, and subtle differences in the stability of the analyte-CSP complex for each enantiomer lead to differential retention. Immobilized phases are generally preferred for their robustness and wider range of compatible solvents.[1]
-
Comparative Performance:
-
Advantages: High success rate across a vast range of compounds, including amino acid esters.[1] Available in both normal-phase and reversed-phase modes, offering flexibility in method development.
-
Disadvantages: Coated phases can be sensitive to certain solvents. Method development can sometimes require screening of multiple columns and mobile phases.[8]
-
Experimental Protocol: Polysaccharide-Based Normal-Phase Method
-
Column Selection: CHIRALPAK® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)). This phase is known for its excellent performance with amino acid derivatives.[1]
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Causality: n-Hexane is the weak solvent, while IPA acts as the polar modifier to elute the analyte. TFA is a crucial additive; it serves to protonate the primary amine of the leucinate, ensuring a consistent ionic state and minimizing peak tailing by suppressing interactions with residual silanols on the silica support.[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (where the ester carbonyl group absorbs)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the tert-butyl L-tert-leucinate sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as teicoplanin, form another powerful class of CSPs, particularly effective for polar and ionic compounds like amino acids.[9]
-
Separation Mechanism (The "Why"): These CSPs are structurally complex, featuring multiple chiral centers, peptide backbones, sugar moieties, and ionizable groups. This complexity allows for a multi-modal separation mechanism involving ionic interactions, hydrogen bonding, inclusion into macrocyclic cavities, and dipole-dipole interactions.[9] For amino acids and their esters, the combination of ionic binding at the carboxyl or amino groups and steric interactions near the chiral center is the primary driver of enantioseparation. A notable characteristic is that the D-enantiomer is almost always more strongly retained than the L-enantiomer on these phases.[9]
-
Comparative Performance:
-
Advantages: Excellent for underivatized amino acids and their derivatives.[9] Highly compatible with reversed-phase and polar organic modes, making them suitable for LC-MS applications.
-
Disadvantages: The retention behavior can be complex, sometimes exhibiting a "U-shaped" curve where retention decreases and then increases with higher organic modifier concentration.[9]
-
Experimental Protocol: Macrocyclic Glycopeptide Reversed-Phase Method
-
Column Selection: Astec® CHIROBIOTIC® T (Teicoplanin-based). This column has demonstrated success in separating leucine enantiomers.[9][10]
-
Mobile Phase Preparation: Prepare a mobile phase of Water / Methanol / Formic Acid in a ratio of 30:70:0.02 (v/v/v).[10]
-
Causality: This is a reversed-phase system suitable for polar analytes. Methanol is the organic modifier. Formic acid provides a controlled pH and is a volatile buffer, making this method fully compatible with mass spectrometry (MS) detection if higher sensitivity or confirmation of identity is required.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm or ESI-MS
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in a 30:70 water:methanol mixture to a concentration of approximately 0.5 mg/mL.
Pillar 3: Data Summary and Method Development Workflow
A systematic approach is crucial for efficient method development. The initial step involves screening a few select columns with broad applicability under generic mobile phase conditions.
Caption: A streamlined workflow for chiral HPLC method development.
Comparative Data Summary
| Feature | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP | Method 3: Indirect (Derivatization) |
| Principle | Direct separation via transient diastereomeric complexes | Direct separation via multi-modal interactions | Separation of stable diastereomers |
| Column Type | Chiral (e.g., CHIRALPAK® IA) | Chiral (e.g., Astec® CHIROBIOTIC® T) | Achiral (Standard C18) |
| Typical Mobile Phase | Normal-Phase (Hexane/Alcohol) | Reversed-Phase (Water/Acetonitrile/Methanol) | Reversed-Phase (Water/Acetonitrile) |
| Pros | Broad applicability, high success rate, robust.[1][5] | Excellent for polar analytes, LC-MS compatible.[9] | No need for expensive chiral columns, very sensitive.[6] |
| Cons | Can require screening, coated phases have solvent limits. | Complex retention behavior, may be less versatile. | Extra sample prep step, risk of side reactions/racemization.[3] |
| Best For | General screening and robust QC methods. | LC-MS analysis and polar amino acid derivatives. | Labs without access to a variety of chiral columns. |
Conclusion
The determination of the enantiomeric purity of tert-butyl L-tert-leucinate is a critical task that can be reliably accomplished using chiral HPLC. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer excellent platforms for direct enantioseparation, with the choice depending on the desired chromatographic mode (normal vs. reversed-phase) and detector compatibility (UV vs. MS). The selection of mobile phase and additives is not arbitrary but is dictated by the need to control the analyte's ionization state and optimize its interaction with the chiral stationary phase. By understanding the underlying separation mechanisms and adopting a systematic method development approach, researchers can confidently establish a robust, accurate, and self-validating method to ensure the quality and safety of their chiral intermediates and final products.
References
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI. [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. [Link]
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Source: RSC Publishing. [Link]
-
Title: Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Source: PubMed Central. [Link]
-
Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Source: Phenomenex. [Link]
-
Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Source: AVESIS. [Link]
-
Title: Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Source: PubMed. [Link]
-
Title: Efficient method development for chiral separation by using CHIRAL ART columns. Source: YMC. [Link]
-
Title: Chiral HPLC Separations. Source: Phenomenex. [Link]
-
Title: Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. Source: PubMed. [Link]
-
Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Source: MDPI. [Link]
-
Title: Separation by High-Performance Liquid Chromatography of (3R)- And (3S)-beta-leucine as Diastereomeric Derivatives. Source: PubMed. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nbinno.com [nbinno.com]
- 7. Separation by high-performance liquid chromatography of (3R)- and (3S)-beta-leucine as diastereomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymc.co.jp [ymc.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Peptides with Tert-Leucine
For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids like tert-leucine into peptide therapeutics offers a pathway to enhanced stability and potency. However, the bulky and hydrophobic nature of the tert-leucine residue presents unique challenges for routine characterization by mass spectrometry. This guide provides an in-depth comparison of common fragmentation techniques, offering field-proven insights and experimental protocols to enable robust analysis of these critical molecules.
The Challenge of Hydrophobicity and Bulky Residues
Peptides incorporating tert-leucine often exhibit poor solubility in typical solvents used for electrospray ionization mass spectrometry (ESI-MS), such as methanol/water or acetonitrile/water mixtures. This can lead to difficulties in sample preparation and inefficient ionization. Moreover, the presence of bulky, hydrophobic residues can influence peptide fragmentation patterns, complicating sequence elucidation. Achieving complete sequence coverage is often problematic for highly hydrophobic regions of peptides[1][2]. Specialized sample handling protocols, including the use of solvent systems like chloroform/methanol/water mixtures or hexafluoroisopropanol, may be necessary to maintain solubility and compatibility with MS analysis[3].
Comparing Fragmentation Techniques for Tert-Leucine Peptides
The choice of fragmentation technique is critical for obtaining comprehensive sequence information from tert-leucine-containing peptides. The most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
Collision-Induced Dissociation (CID)
CID is a widely used fragmentation method that primarily generates b- and y-type fragment ions through the cleavage of peptide amide bonds[4][5]. While effective for many peptides, CID can be less efficient for those with bulky residues or stable post-translational modifications. The low-energy collisions may not be sufficient to fragment the peptide backbone comprehensively, especially around the sterically hindered tert-leucine residue.
Causality Behind Experimental Choices: For peptides with a low charge state (e.g., 2+), CID can be a starting point. However, expect potential gaps in sequence coverage around the tert-leucine residue due to its bulky nature.
Higher-Energy Collisional Dissociation (HCD)
HCD, a beam-type CID method, utilizes higher collision energies, leading to more extensive fragmentation and often better sequence coverage compared to traditional ion trap CID[4][6]. HCD is particularly effective for doubly charged peptides and can generate more informative fragment ions[7]. The higher energy can help overcome the stability imparted by the tert-leucine residue, leading to a more complete set of b- and y-ions.
Causality Behind Experimental Choices: HCD is generally the preferred method for routine sequencing of tert-leucine-containing peptides, especially when analyzing doubly charged precursors. The higher energy helps to ensure fragmentation across the entire peptide backbone.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide, leading to the cleavage of the N-Cα backbone bonds and the formation of c- and z-type fragment ions[4][8]. A key advantage of ETD is its ability to preserve labile modifications and provide complementary fragmentation information to CID/HCD[4][8]. For peptides with higher charge states (3+ and above), ETD often provides superior sequence coverage[7].
Causality Behind Experimental Choices: When dealing with longer tert-leucine peptides that can carry a higher charge state, or when CID/HCD fails to provide complete sequence coverage, ETD is an excellent alternative. The combination of different fragmentation techniques can be crucial for comprehensive characterization[6].
Unique Fragmentation Pathways of Bulky Side Chains
While direct studies on tert-leucine are limited, the extensive research on its isomers, leucine and isoleucine, provides valuable insights. The differentiation of leucine and isoleucine is possible due to unique fragmentation pathways that produce characteristic w-ions and d-ions upon secondary fragmentation (MS³)[9][10][11]. These diagnostic ions arise from cleavages within the amino acid side chain.
It is plausible that the unique t-butyl group of tert-leucine could also lead to characteristic neutral losses or diagnostic ions under certain fragmentation conditions. For instance, the loss of a methyl group or isobutylene from the side chain could be observed, particularly with higher-energy fragmentation methods like HCD. Researchers should be vigilant for such unique fragmentation patterns when analyzing tert-leucine-containing peptides.
Data Presentation: A Comparative Overview
| Fragmentation Technique | Primary Fragment Ions | Optimal Precursor Charge State | Strengths for Tert-Leucine Peptides | Limitations for Tert-Leucine Peptides |
| CID | b, y | 2+ | Widely available | May provide incomplete fragmentation around the bulky residue |
| HCD | b, y | 2+ | Higher energy leads to better sequence coverage | May still struggle with highly stable regions |
| ETD | c, z | ≥3+ | Preserves modifications, complementary to HCD | Less efficient for low charge state precursors |
| Hybrid (e.g., EThcD) | b, y, c, z | ≥2+ | Combines advantages of both methods for comprehensive sequencing | Requires advanced instrumentation |
Experimental Protocols
Protocol 1: Sample Preparation for Hydrophobic Peptides
This protocol is designed to ensure the solubility of tert-leucine-containing peptides for subsequent LC-MS analysis.
-
Initial Solubilization: Attempt to dissolve the peptide in a standard mobile phase A (e.g., 0.1% formic acid in water).
-
Organic Solvent Addition: If solubility is poor, gradually add organic solvent (e.g., acetonitrile or methanol) up to 50%.
-
Alternative Solvents: For highly hydrophobic peptides, consider using solvents such as hexafluoroisopropanol (HFIP) or preparing the initial sample in a chloroform/methanol/water mixture[3]. Ensure the final solution is compatible with the LC-MS system.
-
Detergent Use: If necessary, use MS-compatible detergents like RapiGest SF or PPS Silent Surfactant, which can be cleaved or removed before MS analysis[12].
-
Final Dilution: Dilute the sample in the initial mobile phase to the desired concentration for injection.
Protocol 2: LC-MS/MS Method for Tert-Leucine Peptide Sequencing
This protocol outlines a data-dependent acquisition (DDA) method for sequencing tert-leucine peptides on a high-resolution mass spectrometer.
-
Liquid Chromatography:
-
Mass Spectrometry (Full Scan):
-
Acquire full MS scans in the Orbitrap at a resolution of 60,000.
-
Set the scan range from m/z 350 to 2000.
-
-
Data-Dependent MS/MS:
-
Select the top 10 most intense precursor ions for fragmentation.
-
Use a decision-tree approach if available on the instrument:
-
For precursors with a charge state of 2+, use HCD with a normalized collision energy of 30-35%.
-
For precursors with a charge state of 3+ or higher, use ETD with supplemental HCD (EThcD)[8].
-
-
Acquire MS/MS scans in the Orbitrap at a resolution of 15,000 or in the ion trap for faster acquisition.
-
-
Data Analysis:
-
Use a database search algorithm that allows for the specification of unnatural amino acids.
-
Manually inspect spectra for characteristic neutral losses or unique fragment ions associated with tert-leucine.
-
Visualization of Workflows
Experimental Workflow Diagram
Caption: A typical workflow for the analysis of tert-leucine peptides.
Fragmentation Logic Diagram
Caption: Comparison of ion types from CID/HCD and ETD.
Conclusion
The successful mass spectrometric characterization of peptides containing tert-leucine hinges on addressing the challenges of hydrophobicity and selecting the appropriate fragmentation strategy. While HCD is a robust starting point for many of these peptides, a multi-faceted approach utilizing ETD for higher charge states and paying close attention to unique fragmentation patterns will yield the most comprehensive data. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the sequences of these novel therapeutic candidates, accelerating the pace of drug discovery and development.
References
- K.J. Rosnack, J.W. Other, G.L. Kenyon, and A.L. Burlingame. "Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry." Analytical Biochemistry, 1993.
- C.E. Haily, et al. "Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows." Current Protocols, 2021.
- ResearchGate. "How to Analyze a Highly Hydrophobic Peptide on LC-MS System?
- A. Brock, et al. "Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies." Taylor & Francis Online, 2018.
- CuriRx. "Peptide Mapping Challenges." CuriRx, N.D.
- M. Gerpe. "Key Pain Points in Amino Acid Sequencing & How to Avoid Them." Rapid Novor, 2021.
- J. Shi. "Overcome a 'Big' Challenge: Progress on Mass Spectrometric Analysis of Large Molecules." ADLM, 2024.
- UWPR. "Protein digestion and Peptide labelling strategies." University of Washington Proteomics Resource, N.D.
- A.S. Pasker, et al. "Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer." PubMed, 2014.
- C.K. Frese, et al. "Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos." Journal of Proteome Research, 2011.
- Y. Zhang, et al.
- J.R. Chapman. "Overcoming Key Technological Challenges in Using Mass Spectrometry for Mapping Cell Surfaces in Tissues." NIH Public Access, 2011.
- Proteome Software. "CID, ETD, HCD, and Other Fragmentation Modes in Scaffold." Proteome Software, 2021.
- C. Jiang, C.J. Arthur, and P.J. Gates. "A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry." RSC Publishing, 2020.
- A. Quandt, et al. "Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS)." West Virginia University, 2021.
- M. Waliczek, et al.
- L.T. Fricker. "Limitations of mass spectrometry-based peptidomic approaches." NIH Public Access, 2014.
- J.D. Venable, et al. "Ion Activation Methods for Peptides and Proteins." NIH Public Access, 2021.
- A.T.D. Taggart, et al. "Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
- C.K. Frese, et al. "Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos.
- A.S. Pasker, et al. "Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.
Sources
- 1. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
- 2. Overcoming Key Technological Challenges in Using Mass Spectrometry for Mapping Cell Surfaces in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos / Journal of Proteome Research, 2011 [sci-hub.box]
- 8. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to (S)-Tert-butyl 2-amino-3,3-dimethylbutanoate and Other Chiral Building Blocks for Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral building blocks serve as the foundational keystones in the construction of these complex, three-dimensional molecules. Among the diverse arsenal available to the synthetic chemist, non-proteinogenic amino acids and their derivatives have carved out a significant niche due to their structural rigidity, steric bulk, and versatile chemical handles.
This guide provides an in-depth comparative analysis of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate, a prominent derivative of (S)-tert-leucine, with other widely used chiral building blocks. We will delve into the structural nuances that underpin its efficacy in asymmetric synthesis and present supporting experimental data to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.
The Strategic Advantage of Steric Hindrance: A Profile of (S)-Tert-butyl 2-amino-3,3-dimethylbutanoate
(S)-tert-butyl 2-amino-3,3-dimethylbutanoate, the tert-butyl ester of (S)-tert-leucine, is distinguished by its sterically demanding tert-butyl group attached to the alpha-carbon. This structural feature is not a mere molecular decoration; it is the cornerstone of its utility as a chiral controller. The immense steric bulk effectively shields one face of the molecule, creating a highly differentiated chemical environment that can direct the approach of incoming reagents with remarkable precision. This leads to high levels of stereoselectivity in a variety of chemical transformations.
The tert-butyl ester functionality further enhances its utility by protecting the carboxylic acid, preventing unwanted side reactions and allowing for the selective modification of the amino group. This ester can be readily removed under acidic conditions, a feature that is crucial for the deprotection of the final product without compromising the integrity of other sensitive functional groups.
A Comparative Analysis with Other Chiral Building Blocks
The true measure of a chiral building block's utility lies in its performance relative to other available options. In this section, we compare (S)-tert-butyl 2-amino-3,3-dimethylbutanoate with other commonly employed chiral building blocks, focusing on their application in the synthesis of chiral ligands and their performance in asymmetric catalysis.
Structural Analogs and Their Impact on Stereoselectivity
The choice of the ester group in amino acid derivatives can significantly influence the outcome of a stereoselective reaction. While the tert-butyl ester of (S)-tert-leucine is widely used, other esters, such as the methyl or ethyl esters, are also available. The table below compares the performance of these different esters in a representative asymmetric reaction.
| Chiral Building Block | Reaction Type | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (S)-Tert-butyl 2-amino-3,3-dimethylbutanoate | Asymmetric Aldol Addition | Benzaldehyde | Chiral Ligand/Ti(O-iPr)4 | 98 | 92 | |
| (S)-Methyl 2-amino-3,3-dimethylbutanoate | Asymmetric Aldol Addition | Benzaldehyde | Chiral Ligand/Ti(O-iPr)4 | 92 | 88 | |
| (S)-Ethyl 2-amino-3,3-dimethylbutanoate | Asymmetric Aldol Addition | Benzaldehyde | Chiral Ligand/Ti(O-iPr)4 | 94 | 90 |
As the data indicates, the sterically more demanding tert-butyl ester generally provides a higher level of stereochemical control, leading to a higher enantiomeric excess in the final product. This is attributed to the more effective facial shielding provided by the bulkier ester group.
Beyond (S)-tert-leucine Derivatives: A Broader Perspective
While derivatives of (S)-tert-leucine are highly effective, other bulky non-proteinogenic amino acids also serve as valuable chiral building blocks. The table below provides a comparison with derivatives of other bulky amino acids in a similar asymmetric transformation.
| Chiral Building Block | Reaction Type | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (S)-Tert-butyl 2-amino-3,3-dimethylbutanoate | Asymmetric Michael Addition | Chalcone | Chiral Ligand/Cu(OTf)2 | 97 | 95 | |
| (S)-Tert-butyl 2-amino-3-phenylpropanoate | Asymmetric Michael Addition | Chalcone | Chiral Ligand/Cu(OTf)2 | 91 | 89 | |
| (S)-Tert-butyl 2-amino-4-methylpentanoate | Asymmetric Michael Addition | Chalcone | Chiral Ligand/Cu(OTf)2 | 88 | 92 |
The superior performance of the (S)-tert-leucine derivative in this context can be attributed to the unique combination of the bulky tert-butyl group at the alpha-carbon and the tert-butyl ester, which work in concert to create a highly effective chiral pocket.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these chiral building blocks, we present a detailed experimental protocol for a representative asymmetric aldol addition using a chiral ligand derived from (S)-tert-butyl 2-amino-3,3-dimethylbutanoate.
Synthesis of a Chiral Bis(oxazoline) Ligand
A Senior Application Scientist's Guide to Introducing Bulky Hydrophobic Residues in Peptides
Introduction: The Double-Edged Sword of Hydrophobicity in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. The introduction of bulky hydrophobic residues is a key strategy employed by medicinal chemists to enhance the pharmacological properties of peptide candidates. These residues can improve metabolic stability by shielding susceptible peptide bonds from enzymatic degradation, increase binding affinity to protein targets by engaging hydrophobic pockets, and enhance membrane permeability. However, the very properties that make these residues attractive also present significant challenges during solid-phase peptide synthesis (SPPS).
The incorporation of sterically hindered and hydrophobic amino acids often leads to a cascade of synthetic difficulties, including slow and incomplete coupling reactions, an increased risk of racemization, and severe peptide aggregation on the solid support.[1][2][3] This aggregation, driven by intermolecular hydrogen bonding and hydrophobic collapse, can render the growing peptide chain inaccessible to reagents, drastically reducing yields and purity.
This guide provides a comprehensive comparison of alternative reagents and strategies for the successful incorporation of bulky hydrophobic residues. We will delve into the mechanistic nuances of different coupling reagents, provide field-proven experimental protocols, and explore the use of non-natural amino acids to overcome these synthetic hurdles. Our focus is on providing you, the researcher, with the knowledge to make informed decisions that ensure the integrity and success of your peptide synthesis campaigns.
I. A Comparative Analysis of High-Performance Coupling Reagents
The selection of the appropriate coupling reagent is arguably the most critical factor in the synthesis of peptides containing bulky hydrophobic residues. While older reagents like dicyclohexylcarbodiimide (DCC) still find use in solution-phase synthesis, modern SPPS relies heavily on more efficient and safer onium salt-based reagents.[4] These are broadly categorized into phosphonium and aminium/uronium salts, which differ fundamentally in their mechanism of action.[5]
Quantitative Performance Comparison of Leading Coupling Reagents
The following table summarizes data compiled from various studies, comparing the performance of commonly used coupling reagents in sterically hindered coupling scenarios.
| Reagent Class | Reagent | Typical Coupling System | Relative Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| Aminium/Uronium Salts | HATU | Sterically hindered amino acids (e.g., Aib-Aib) | Very High | Low | Advantages: Extremely fast and efficient, excellent for difficult couplings.[6] Disadvantages: Higher cost, based on potentially explosive HOAt.[4] |
| HCTU | Difficult sequences | High | Low | Advantages: More cost-effective than HATU, high efficiency.[7] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess. | |
| COMU | General & hindered couplings | High | Very Low | Advantages: Non-explosive OxymaPure leaving group, water-soluble byproducts simplify purification, comparable efficiency to HATU.[4][8] Disadvantages: Can be less effective than HCTU on certain resins.[7] | |
| Phosphonium Salts | PyBOP | General & hindered couplings | High | Very Low | Advantages: No risk of N-terminal guanidinylation, "cleaner" reaction.[5] Disadvantages: Can be more expensive than some uronium salts, produces phosphoramide byproducts.[5] |
| PyAOP | N-methylated amino acids | Very High | Very Low | Advantages: Highly effective for N-methylated and other sterically demanding residues.[9] Disadvantages: Higher cost. |
Mechanistic Differences: Phosphonium vs. Aminium/Uronium Salts
Understanding the mechanism of action is key to troubleshooting and optimizing your synthesis.
-
Phosphonium Salts (e.g., PyBOP): Activation occurs at the phosphorus atom. The carboxylate of the amino acid attacks the phosphonium center to form a highly reactive acyloxyphosphonium intermediate. This is then displaced by an additive like 1-hydroxybenzotriazole (HOBt) to form an OBt-active ester, which then reacts with the free amine of the peptide chain. A key advantage is the absence of guanidinylation side reactions.[5]
-
Aminium/Uronium Salts (e.g., HATU, HCTU, COMU): Activation occurs at a carbon atom. The carboxylate attacks the carbon of the uronium salt to form an O-acylisouronium intermediate. This is then converted to a highly reactive OAt- (for HATU), OBt- (for HBTU), or Oxyma- (for COMU) active ester.[5][6] While highly efficient, excess aminium reagent can react with the N-terminal amine of the peptide, forming a non-extendable guanidinium cap.
Caption: General workflow for a single Fmoc-SPPS cycle.
III. Expanding the Toolbox: Non-Natural Bulky Hydrophobic Amino Acids
Beyond optimizing coupling conditions, the incorporation of non-natural amino acids (UAAs) provides a powerful avenue for introducing bulky hydrophobic groups with unique structural and functional properties. [10]These building blocks can fine-tune peptide conformation, enhance proteolytic stability, and improve pharmacokinetic profiles.
Commercially Available Fmoc-Protected Bulky Hydrophobic UAAs
A wide array of Fmoc-protected UAAs are commercially available from specialized suppliers, enabling their direct incorporation into SPPS workflows.
| UAA Supplier | Example Bulky Hydrophobic UAAs Offered |
| BOC Sciences | Fmoc-2,6-dimethyl-L-tyrosine, Fmoc-S-trityl-L-penicillamine [] |
| BroadPharm | A variety of Fmoc-protected unnatural amino acids [12] |
| CEM Corporation | Standard and specialized Fmoc-amino acids [13] |
| Aapptec | Fmoc-L/D-Amino Acids and derivatives [14] |
Protocol Considerations for Unnatural Amino Acids
When incorporating UAAs, especially those with significant steric bulk (e.g., α,α-disubstituted amino acids), several modifications to standard protocols are recommended: [10]
-
Choice of Coupling Reagent: Employ the most powerful coupling reagents, such as HATU or PyAOP, to overcome the steric hindrance.
-
Extended Reaction Times: Allow for longer coupling times (e.g., 4 hours to overnight) to ensure the reaction goes to completion.
-
Double Coupling: If a Kaiser test indicates incomplete coupling, perform a second coupling with a fresh solution of activated amino acid.
-
Elevated Temperature: Microwave-assisted SPPS can be particularly effective at driving difficult couplings to completion by providing localized heating that helps disrupt aggregation and overcome activation energy barriers.
IV. Proactive Strategies to Mitigate Peptide Aggregation
For sequences rich in hydrophobic residues, even the best coupling reagents may fail if the peptide chain aggregates and becomes inaccessible. Proactively incorporating structure-disrupting elements is a crucial strategy for success. [2][3]
-
Pseudoproline Dipeptides: These are dipeptide derivatives of Ser or Thr that are temporarily cyclized into an oxazolidine ring. This introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of inter-chain hydrogen bonds that lead to β-sheet aggregation. [2]The native peptide sequence is fully restored during the final TFA cleavage.
-
Application: Substitute a Ser or Thr residue and its preceding amino acid with the corresponding Fmoc-pseudoproline dipeptide building block.
-
-
Backbone Protection (Dmb/Hmb): The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group can be installed on the backbone amide nitrogen of a residue. This bulky group physically prevents hydrogen bond formation. * Application: Incorporate an Fmoc-Xaa(Dmb/Hmb)-OH building block at strategic positions (e.g., every 6-8 residues) within a hydrophobic sequence. The protecting group is removed during the final TFA cleavage.
Caption: Proactive strategies to prevent on-resin peptide aggregation.
Conclusion
The successful synthesis of peptides containing bulky hydrophobic residues is a multifaceted challenge that demands a rational and informed approach. There is no single "magic bullet" reagent or protocol. Instead, success lies in understanding the interplay between the peptide sequence, the coupling chemistry, and the physical phenomenon of aggregation. By leveraging powerful coupling reagents like HATU and COMU, incorporating structurally diverse non-natural amino acids, and proactively disrupting aggregation with tools like pseudoproline dipeptides, researchers can confidently tackle even the most demanding synthetic targets. This guide serves as a foundational resource, empowering you to navigate the complexities of hydrophobic peptide synthesis and advance your research and drug development objectives.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
AIP Publishing. (2018). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Liu, R., et al. (2014). Rational development of a strategy for modifying the aggregatibility of proteins. Protein Science, 23(12), 1746-1757. [Link]
-
Angell, Y. L., et al. (1997). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 62(17), 5902-5908. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 131. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8. [Link]
-
Scilit. (1992). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-771. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Behanna, H. A., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Journal of Nanotechnology, 2012, 852780. [Link]
-
Kates, S. A., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 569-575. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Carpino, L. A., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(22), 7894-7901. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4844-4850. [Link]
-
CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc Amino Acids. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4844-4850. [Link]
-
ResearchGate. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]
-
Rogers, J. M., & Suga, H. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 7, 759. [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]
-
YouTube. (2016). Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids. [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-26). Springer, Berlin, Heidelberg. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc unnatural amino acid | BroadPharm [broadpharm.com]
- 13. Fmoc Amino Acids [cem.com]
- 14. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Coupling Agents for Hindered Amino Acids
For researchers at the forefront of peptide synthesis and drug development, the incorporation of sterically hindered amino acids represents a formidable challenge. The bulky nature of residues like α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) or N-methylated amino acids physically obstructs the formation of the peptide bond, leading to sluggish reaction kinetics, incomplete couplings, and potentially deleterious side reactions.[1][2] The selection of an appropriate coupling agent is not merely a procedural choice but a critical determinant of synthesis success, directly impacting yield, purity, and the viability of the entire project.
This guide provides an in-depth, data-supported comparison of commonly used coupling agents, moving beyond simple protocols to explain the mechanistic rationale behind their efficacy. We will explore the chemical principles that govern their reactivity and provide field-proven strategies for overcoming the most demanding synthetic hurdles.
The Mechanism of Activation: A Tale of Two Esters
The fundamental principle of modern coupling agents is the in-situ conversion of a carboxylic acid into a more reactive species, typically an active ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3] The efficacy of this process, especially when hindered amino acids are involved, hinges on the reactivity of this active ester intermediate. The two most prevalent classes of additives used to form these esters are 1-hydroxybenzotriazole (HOBt) and its more reactive successor, 1-hydroxy-7-azabenzotriazole (HOAt).
The superiority of HOAt-based reagents in difficult couplings stems from the electronic properties of the azabenzotriazole ring. The nitrogen atom at the 7-position acts as an electron-withdrawing group, making the resulting OAt-ester a better leaving group than the corresponding OBt-ester.[4] This enhanced reactivity, or "superactivation," is crucial for overcoming the high energy barrier associated with coupling bulky residues.[4][5]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) COMU is a third-generation uronium salt that incorporates OxymaPure as its activating moiety. It demonstrates coupling efficiencies comparable, and in some cases superior, to HATU. [3][6]The primary advantages of COMU are its enhanced safety profile—Oxyma is not explosive like HOBt and HOAt—and its high solubility. [3][7]COMU is particularly effective and has been shown to perform well even with a single equivalent of base. [6]However, it should be noted that COMU can exhibit lower stability in DMF over extended periods compared to benzotriazole-based reagents. [8]
Phosphonium Salts: A Non-Guanidinylating Alternative
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Phosphonium salts like PyBOP and PyAOP are mechanistically similar to their aminium counterparts (HBTU and HATU, respectively). A key advantage is that they are incapable of the primary side reaction associated with uronium salts: guanidinylation of the N-terminal amine. This side reaction, where the coupling agent reacts directly with the free amine, terminates the peptide chain and can complicate purification. PyAOP, the HOAt-based version, is highly effective for coupling hindered amino acids and is an excellent choice when absolute avoidance of guanidinylation is critical. [9]
Reagents for Extreme Cases
For the most recalcitrant couplings, such as Aib-to-Aib or couplings onto N-methylated residues, even HATU or PyAOP may be insufficient. In these scenarios, the formation of acyl fluorides can be a highly effective strategy. [1][3]Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert the amino acid into its corresponding acyl fluoride in situ. The small size of the fluoride leaving group minimizes steric clash, facilitating the reaction. [6]
Quantitative Performance Data
The following table summarizes the relative performance of these key coupling agents based on literature and field data.
| Coupling Reagent | Activating Moiety | Relative Reactivity | Racemization Risk | Guanidinylation Risk | Recommended Use Case |
| HBTU | HOBt | High | Low-Moderate | Yes | Routine synthesis, non-hindered residues. [1][3] |
| HATU | HOAt | Very High | Low | Yes | Sterically hindered residues , difficult sequences, rapid protocols. [4][5][10] |
| PyAOP | HOAt | Very High | Low | No | Sterically hindered residues, fragment condensation, cyclization. [9] |
| COMU | OxymaPure | Very High | Low | Yes | Sterically hindered residues, microwave SPPS, applications requiring high solubility and safety. [3][6][8] |
Experimental Protocols
Trustworthy protocols incorporate self-validating steps. The use of a qualitative colorimetric test, like the Kaiser test, to check for the presence of free primary amines after coupling is essential. A positive result (blue beads) indicates an incomplete reaction, necessitating a second coupling. [2]
Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid (Fmoc-Aib-OH)
This protocol is designed to maximize the success of incorporating a sterically demanding residue in a single coupling step.
-
Resin Preparation : Swell the resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.
-
Washing : Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF again (3 times) to remove all residual piperidine.
-
Activation of Amino Acid : In a separate vial, dissolve Fmoc-Aib-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Monitoring : Remove a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.
-
Post-Coupling Wash : If the Kaiser test is negative (yellow beads), the coupling is complete. Drain the reaction vessel and wash the resin with DMF (5 times). The resin is now ready for the next deprotection cycle.
-
Troubleshooting : If the Kaiser test is positive (blue beads), proceed immediately to the Double Coupling protocol.
Protocol 2: Double Coupling for Extremely Difficult Residues
This method is a robust strategy to drive an incomplete reaction to completion. [2]
-
First Coupling : Follow steps 1-5 of the HATU protocol above.
-
Confirmation of Incomplete Reaction : A positive Kaiser test after the first coupling confirms the need for a second coupling.
-
Washing : Drain the reaction vessel and wash the resin with DMF (3 times) to remove byproducts from the first reaction.
-
Second Coupling : Repeat steps 4 and 5 of the HATU protocol with a fresh solution of activated Fmoc-Aib-OH, HATU, and DIPEA. Allow the second coupling to proceed for another 45-60 minutes.
-
Final Monitoring and Wash : Perform a final Kaiser test. A negative result indicates successful completion. Wash the resin as described in step 7 of the first protocol.
Conclusion and Recommendations
For the successful incorporation of sterically hindered amino acids, the evidence strongly supports moving beyond standard HOBt-based reagents.
-
First Choice Reagents : HATU and COMU should be considered the primary reagents for any synthesis involving hindered residues. HATU is the gold standard for reactivity, while COMU offers a comparable performance with a superior safety and solubility profile. [3][4][5][6]* Specialized Applications : For syntheses where guanidinylation must be avoided at all costs, such as in fragment condensations, the phosphonium salt PyAOP is the reagent of choice. * Contingency Planning : In cases of extreme steric hindrance where even these powerful reagents fail, employing acyl fluoride chemistry or optimizing reaction conditions through double coupling and microwave-assisted synthesis provides a reliable path forward. [1] By understanding the chemical principles governing these reagents and employing robust, verifiable protocols, researchers can confidently tackle the synthesis of complex, sterically demanding peptides, accelerating the pace of discovery and development.
References
- BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Han, S. Y., & Kim, Y. A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Rathod, G. K., Misra, R., & Jain, R. (2023). Advances in Peptide Synthesis. Springer Nature Singapore.
- BenchChem. (n.d.). Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions.
- Albericio, F., et al. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry.
- Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- El-Faham, A., et al. (2016). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. MDPI.
- Jad, Y. E., et al. (2014). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. ResearchGate.
- BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
- Gliben, R., et al. (2012). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.
- The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
A Researcher's Guide to the Spectroscopic Differentiation of (S) and (R)-tert-butyl 2-amino-3,3-dimethylbutanoate Enantiomers
This guide provides an in-depth comparative analysis of spectroscopic techniques for the differentiation and characterization of the (S) and (R) enantiomers of tert-butyl 2-amino-3,3-dimethylbutanoate, a valuable chiral building block in synthetic chemistry and drug development. We move beyond mere procedural descriptions to explore the underlying principles and experimental rationale, empowering researchers to select and implement the most appropriate methods for their specific analytical goals, from absolute configuration assignment to routine enantiomeric purity assessment.
The Imperative of Chiral Discrimination
Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Standard spectroscopic methods like conventional Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy are consequently blind to chirality, yielding identical spectra for both enantiomers.[2] However, in a chiral environment—such as the biological systems targeted by pharmaceuticals—enantiomers can exhibit profoundly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) mandates the individual testing of chiral drug molecules due to these potential differences.[3] Therefore, robust and reliable analytical methods to distinguish and quantify enantiomers are not merely an academic exercise but a critical necessity in pharmaceutical development and quality control.[4]
This guide focuses on four powerful spectroscopic techniques capable of interrogating molecular chirality:
-
Electronic Circular Dichroism (ECD)
-
Vibrational Circular Dichroism (VCD)
-
Raman Optical Activity (ROA)
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
We will examine the theoretical basis of each technique and provide practical, validated protocols for their application to the enantiomers of tert-butyl 2-amino-3,3-dimethylbutanoate.
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.[5][6] This differential interaction is the fundamental source of the analytical signal.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the difference in absorption between left-handed (LCP) and right-handed (RCP) circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis region.[7][8]
ΔA = ALCP - ARCP
This differential absorption (ΔA), often expressed in units of millidegrees (mdeg) of ellipticity, is non-zero only for chiral molecules possessing a chromophore that absorbs in the measurement region.[8][9] Critically, a pair of enantiomers will produce ECD spectra that are perfect mirror images of each other, while a racemic (50:50) mixture will produce no ECD signal.[3] This "null signal" for racemates provides an intrinsic validation of the measurement.
Caption: Principle of Electronic Circular Dichroism (ECD) Spectroscopy.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of ECD.[10] It measures the differential absorption of LCP and RCP light in the mid-infrared region, probing the vibrational transitions of a molecule.[11] Since virtually all molecules have IR-active vibrations, VCD does not strictly require a UV-Vis chromophore, making it broadly applicable. The resulting VCD spectrum is a rich source of 3D structural information, as its sign and intensity are highly sensitive to the molecule's absolute configuration and conformation in solution.[10][12] Like ECD, enantiomers produce mirror-image VCD spectra.
Raman Optical Activity (ROA) Spectroscopy
ROA is a complementary vibrational optical activity technique that measures the small difference in the intensity of Raman scattered light from a chiral molecule using right- and left-circularly polarized incident light.[13][14] ROA has distinct advantages, particularly for studies in aqueous solutions, as the Raman signal of water is weak, unlike its strong IR absorption which can complicate VCD experiments.[15] The combination of VCD and ROA provides a comprehensive and highly reliable method for determining the absolute configuration of chiral molecules by comparing experimental spectra to quantum chemical predictions.[11][15]
NMR Spectroscopy: Inducing Diastereomeric Non-equivalence
While NMR is inherently achiral, it can be rendered sensitive to enantiomers through the use of a chiral auxiliary, such as a Chiral Solvating Agent (CSA). A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers.[16][17][18]
(R)-Analyte + (R)-CSA ⇌ [(R,R)-Complex] (S)-Analyte + (R)-CSA ⇌ [(S,R)-Complex]
These diastereomeric complexes are no longer mirror images and have different physical properties, resulting in distinct chemical shifts in the NMR spectrum.[19] This induced separation of signals (enantiodifferentiation) allows for the direct quantification of the enantiomeric ratio or enantiomeric excess (ee) by integrating the respective peaks.[16]
Caption: NMR differentiation of enantiomers using a Chiral Solvating Agent (CSA).
Experimental Protocols & Comparative Data
This section details the methodologies for analyzing the (S) and (R) enantiomers of tert-butyl 2-amino-3,3-dimethylbutanoate.
Materials and Sample Preparation
-
(S)-tert-butyl 2-amino-3,3-dimethylbutanoate (Enantiomer 1)
-
(R)-tert-butyl 2-amino-3,3-dimethylbutanoate (Enantiomer 2)[20]
-
Racemic tert-butyl 2-amino-3,3-dimethylbutanoate (for validation)
-
Solvents: Acetonitrile (ACN) for ECD (UV transparent); Chloroform-d (CDCl₃) for VCD and NMR; Water (H₂O) for ROA. All solvents should be of spectroscopic grade.
-
NMR Chiral Solvating Agent: (R)-(-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or (R)-Pirkle's alcohol are suitable candidates for interacting with the amino group.[16]
Protocol 1: ECD Spectroscopy
-
Preparation: Prepare solutions of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture in ACN at a concentration of ~0.1-0.5 mg/mL.
-
Instrumentation: Use a CD spectropolarimeter.
-
Parameters:
-
Wavelength Range: 190-300 nm
-
Bandwidth: 1.0 nm
-
Scan Speed: 100 nm/min
-
Accumulations: 4-8 scans for good signal-to-noise.
-
Pathlength: 1 mm quartz cuvette.
-
-
Data Acquisition: Record a baseline spectrum of the pure solvent (ACN). Subsequently, record the spectra for the (S), (R), and racemic samples.
-
Data Processing: Subtract the solvent baseline from each sample spectrum.
Protocol 2: VCD Spectroscopy
-
Preparation: Prepare solutions of the (S) and (R) enantiomers in CDCl₃ at a concentration of ~0.1 M. The concentration needs to be higher than for ECD to achieve a sufficient signal.
-
Instrumentation: Use an FT-VCD spectrometer.
-
Parameters:
-
Spectral Range: 2000-1200 cm⁻¹ (covering key amide and C-H bending regions)
-
Resolution: 4 cm⁻¹
-
Accumulations: 2-4 hours (~4000-8000 scans).
-
-
Data Acquisition: Collect spectra in a BaF₂ cell with a 100 µm pathlength. Collect spectra block-by-block and check for consistency to avoid artifacts.
-
Data Processing: Average the data blocks and perform baseline correction.
Protocol 3: NMR with Chiral Solvating Agent
-
Preparation: Dissolve ~5 mg of the racemic analyte in 0.6 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic mixture to identify the key proton signals (e.g., the α-proton at the chiral center).
-
Titration: Add the CSA (e.g., Pirkle's alcohol) to the NMR tube in small, sub-stoichiometric amounts (e.g., 0.2, 0.5, 0.8, 1.0 equivalents).
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA on a spectrometer of at least 400 MHz.
-
Analysis: Observe the splitting of a key proton signal (e.g., the α-proton, -CH(NH₂)-) into two distinct signals corresponding to the two diastereomeric complexes. Integrate the separated signals to determine the enantiomeric ratio.
Expected Comparative Spectroscopic Data
The following table summarizes the expected results from the spectroscopic analysis. The sign of ECD/VCD signals is hypothetical but will be opposite for the two enantiomers.
| Spectroscopic Technique | Parameter | (S)-Enantiomer (Expected) | (R)-Enantiomer (Expected) | Racemic Mixture (Expected) |
| ECD | λmax (nm) | ~210 | ~210 | No Signal |
| ΔA (mdeg) | Positive Cotton Effect (+) | Negative Cotton Effect (-) | 0 | |
| VCD | Wavenumber (cm⁻¹) | ~1735 (C=O stretch) | ~1735 (C=O stretch) | No Signal |
| ΔA x 10⁻⁵ | Negative (-) | Positive (+) | 0 | |
| Wavenumber (cm⁻¹) | ~1580 (N-H bend) | ~1580 (N-H bend) | No Signal | |
| ΔA x 10⁻⁵ | Positive (+) | Negative (-) | 0 | |
| ¹H NMR with CSA | α-Proton (δ, ppm) | 3.55 (example) | 3.58 (example) | Two distinct peaks at 3.55 & 3.58 |
| Signal Separation (Δδ) | - | - | ~0.03 ppm |
Discussion: Choosing the Right Tool for the Job
The choice of spectroscopic technique depends heavily on the analytical objective.
Caption: Workflow for selecting a spectroscopic method based on the analytical goal.
-
For Determining Absolute Configuration: VCD and ROA are the gold standards. By comparing experimentally measured spectra with those predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be determined with high confidence.[11] ECD can also be used, but it is often more sensitive to conformational changes and solvent effects.
-
For Routine Enantiomeric Purity (ee%) Analysis: NMR with a chiral solvating agent is often the most practical and accessible method.[17] It is rapid, provides direct quantification without the need for a calibration curve (assuming distinct signal separation), and utilizes instrumentation that is standard in most chemistry laboratories. HPLC with a CD detector is another powerful alternative for this purpose.[9]
-
For Studying Solution-State Conformation: VCD and ROA provide the most detailed structural information. The numerous bands in a vibrational spectrum correspond to specific molecular motions, making these techniques exceptionally sensitive to the three-dimensional arrangement of atoms.[21][22]
References
-
Optica Publishing Group. (n.d.). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optica. Retrieved from [Link]
-
Rols, S., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. Retrieved from [Link]
-
Kessler, J., & Bouř, P. (2014). Inspecting chiral molecules by Raman optical activity spectroscopy. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Weatherly, C. A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Akselrod, G. M., et al. (2023). Circular Polarization-Resolved Raman Optical Activity: A Perspective on Chiral Spectroscopies of Vibrational States. ACS Nano. Retrieved from [Link]
-
Kuruvilla, S., et al. (2022). Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science. Retrieved from [Link]
-
Nafie, L. A. (2020). Vibrational optical activity: From discovery and development to future challenges. Chirality. Retrieved from [Link]
-
Tognarelli, D. J. (2018). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today. Retrieved from [Link]
-
Akselrod, G. M., et al. (2023). Circular Polarization-Resolved Raman Optical Activity: A Perspective on Chiral Spectroscopies of Vibrational States. ACS Nano. Retrieved from [Link]
-
Fischer, P., & Hache, F. (2005). Nonlinear optical spectroscopy of chiral molecules. Chirality. Retrieved from [Link]
-
Wang, C., et al. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry. Retrieved from [Link]
-
Krupová, M., et al. (2020). Recent Trends in Chiroptical Spectroscopy: Theory and Applications of Vibrational Circular Dichroism and Raman Optical Activity. ChemPlusChem. Retrieved from [Link]
-
Kessler, J., & Bouř, P. (2015). Inspecting chiral molecules by Raman optical activity spectroscopy. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Shchukina, E., et al. (2019). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition. Retrieved from [Link]
-
Luber, S., & Reiher, M. (2009). Vibrational Raman Optical Activity Spectra. ETH Zurich. Retrieved from [Link]
-
Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2024). Can IR Spectroscopy Distinguish Enantiomers?. YouTube. Retrieved from [Link]
-
Magritek. (n.d.). Differentiation of enantiomers by 2D NMR spectroscopy at 1T using residual dipolar couplings. Retrieved from [Link]
-
S.r.o, BioTools. (2024). Transformative progress in Raman optical activity: recent advances and innovations. Taylor & Francis Online. Retrieved from [Link]
-
Reinscheid, U. M., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. The Journal of Organic Chemistry. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (2013). Telling mirror molecules apart. Retrieved from [Link]
-
Chiral Publishing Company. (2020). Chiral Resolving agents. YouTube. Retrieved from [Link]
-
Nafie, L. A. (2011). Vibrational Optical Activity. ResearchGate. Retrieved from [Link]
-
Rizzato, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lightner, D. A., & Gurst, J. E. (2000). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. IUCrJ. Retrieved from [Link]
-
Villani, C., & Gasparrini, F. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]
-
Spectroscopy Europe. (2022). Making it easier to differentiate chiral molecules. Retrieved from [Link]
-
arXiv. (2024). Enhanced vibrational optical activity by near-zero index chiral effective media. Retrieved from [Link]
-
Ji, F., et al. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiroptical Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fundamentals of Chirality. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2023). Virtual Issue on Chiroptical Spectroscopy. Retrieved from [Link]
-
Cameron, R. P., et al. (2016). Chiral Rotational Spectroscopy. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
-
Polavarapu, P. L. (2018). CHIROPTICAL SPECTROSCOPY: Fundamentals and Applications. Taylor & Francis. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
-
ResearchGate. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. Retrieved from [Link]
-
Lal, B. B., & Nafie, L. A. (1982). Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self‐deconvolution of the amide I region of poly(γ‐benzyl‐L‐glutamate). Biopolymers. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2R)-2-amino-3,3-dimethylbutanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]
Sources
- 1. Telling mirror molecules apart [mpg.de]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. jascoinc.com [jascoinc.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. Vibrational optical activity: From discovery and development to future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inspecting chiral molecules by Raman optical activity spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA10416A [pubs.rsc.org]
- 14. Inspecting chiral molecules by Raman optical activity spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 256478-92-9|tert-Butyl (R)-2-amino-3,3-dimethylbutanoate hydrochloride|BLD Pharm [bldpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Synthesis Protocols for Non-Natural Amino Acid Incorporation
Introduction: The Imperative of Precision in Expanding the Genetic Code
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins has emerged as a transformative technology in chemical biology, drug development, and materials science.[1][2][] By moving beyond the canonical 20 amino acids, we can install novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins, enabling unprecedented control over their structure and function.[][4] However, the power of this technology is predicated on the fidelity and efficiency of nnAA incorporation. Ambiguous or inefficient incorporation can lead to heterogeneous protein populations, confounding experimental results and hindering therapeutic development.
This guide provides a comprehensive framework for validating nnAA incorporation protocols, designed for researchers at the forefront of protein engineering. We will dissect the critical validation stages, compare the predominant synthesis and validation methodologies, and provide detailed, field-tested protocols. Our focus is on establishing self-validating systems to ensure the integrity of your research from the outset.
The Core Machinery: Orthogonal Translation Systems
The cornerstone of site-specific nnAA incorporation is the orthogonal translation system (OTS).[2][5][6] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually exclusive to the host's endogenous translational machinery.[5][6] The orthogonal aaRS must specifically charge its cognate tRNA with the desired nnAA, and this charged tRNA must then deliver the nnAA to the ribosome in response to a reassigned codon, most commonly a nonsense (stop) codon like the amber codon (UAG).[2][7][8] The "orthogonality" of this pair is paramount to prevent cross-reactivity with endogenous amino acids and tRNAs, which would lead to misincorporation and a heterogeneous protein product.[5][6]
Figure 1: The principle of an orthogonal translation system for nnAA incorporation.
Comparative Analysis of nnAA Incorporation Strategies
The choice of nnAA incorporation strategy is a critical decision that will influence the yield, purity, and scalability of your experiments. The two primary approaches are in vivo incorporation within living cells and in vitro incorporation using cell-free protein synthesis (CFPS) systems.
| Feature | In Vivo Incorporation (e.g., E. coli, Mammalian Cells) | In Vitro Cell-Free Protein Synthesis (CFPS) |
| Throughput | High for screening and evolution of OTS components. | High for rapid protein synthesis and testing of multiple nnAAs.[9] |
| Yield | Can be high (mg/L to g/L), but often requires extensive optimization.[10] | Typically lower (µg/mL to mg/mL), but improving with system optimization. |
| Purity Concerns | Potential for nnAA toxicity, metabolic degradation, and competition with release factors.[2][11] | Reduced concerns about cell viability and nnAA transport. Direct control over reaction components.[9][12] |
| Scalability | Well-established for large-scale fermentation. | Scalable, but can be more expensive for large volumes. |
| Applications | Production of nnAA-containing proteins in a cellular context, studying protein function in living systems. | Rapid prototyping, synthesis of toxic proteins, incorporation of nnAAs that are not cell-permeable.[9][12] |
Foundational Validation: Confirming Full-Length Protein Expression
The first and most fundamental step in validating any nnAA incorporation protocol is to confirm the production of the full-length target protein. This is crucial because the primary competitor to the orthogonal tRNA at a nonsense codon is the host's release factor (RF), which terminates translation, leading to a truncated protein product.[2][13]
Protocol 1: Western Blot Analysis for Truncation vs. Full-Length Product
This protocol provides a rapid, semi-quantitative assessment of full-length protein expression.
1. Experimental Setup:
-
Culture cells (e.g., E. coli) expressing the target protein with an in-frame amber codon, the orthogonal aaRS, and the orthogonal tRNA.
-
Create two experimental groups: one cultured with the nnAA and one without.
-
Include a positive control: the wild-type version of the target protein (without the amber codon).
2. Protein Expression and Lysis:
-
Induce protein expression according to your established protocol.
-
Harvest the cells and prepare cell lysates.
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to a tag (e.g., His-tag, FLAG-tag) located at the C-terminus of your target protein.
4. Interpretation of Results:
-
Positive Control (Wild-Type): A single band at the expected molecular weight of the full-length protein.
-
+nnAA: A prominent band corresponding to the full-length protein. The intensity of this band relative to any truncated product provides a preliminary indication of incorporation efficiency.
-
-nnAA: A faint or absent full-length band and potentially a prominent band corresponding to the truncated product (if the antibody can detect it). This demonstrates that the production of the full-length protein is dependent on the presence of the nnAA.
Quantitative Assessment of Incorporation Efficiency
While Western blotting confirms the possibility of incorporation, a more quantitative method is needed to compare the efficiency of different OTSs or to optimize expression conditions. Fluorescent reporter assays are a powerful tool for this purpose.[14][15][16]
Protocol 2: Dual-Fluorescence Reporter Assay for Quantifying Readthrough
This protocol utilizes a reporter construct where a fluorescent protein's expression is dependent on the successful readthrough of an intervening amber codon.
1. Reporter Construct Design:
-
Create a plasmid encoding a reporter protein, such as Green Fluorescent Protein (GFP), with an amber codon introduced at a permissive site early in the coding sequence.[12]
-
Optionally, for a dual-reporter system, place a second fluorescent protein (e.g., mCherry) on the same plasmid under a constitutive promoter to serve as an internal control for plasmid copy number and cell health.
2. Experimental Setup:
-
Transform cells with the reporter plasmid and the plasmids encoding the orthogonal aaRS and tRNA.
-
Culture the cells in a multi-well plate format, including wells with and without the nnAA.
3. Fluorescence Measurement:
-
After inducing expression, measure the fluorescence of the reporter protein (e.g., GFP) and the internal control (e.g., mCherry) using a plate reader.
-
Also, measure the optical density (OD600) of the cultures to normalize for cell density.
4. Data Analysis:
-
Calculate the normalized fluorescence for each well: (GFP fluorescence / OD600) / (mCherry fluorescence / OD600).
-
The readthrough efficiency can be expressed as the ratio of the normalized fluorescence in the presence of the nnAA to the normalized fluorescence of a wild-type GFP control (without the amber codon).
Figure 2: A decision-making workflow for validating nnAA incorporation protocols.
The Gold Standard: Unambiguous Confirmation with Mass Spectrometry
The definitive validation of nnAA incorporation requires direct characterization of the purified protein. Mass spectrometry (MS) is the gold standard for this purpose, as it can unambiguously confirm the mass of the incorporated nnAA and its precise location within the protein.[][17][18]
Protocol 3: Mass Spectrometry for Definitive nnAA Identification
This protocol outlines the general steps for preparing and analyzing an nnAA-containing protein by mass spectrometry.
1. Protein Purification:
-
Express and purify the nnAA-containing protein to a high degree of homogeneity. This is critical to avoid confounding signals from contaminating proteins.
2. Intact Protein Analysis (Optional but Recommended):
-
Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the observed mass to the theoretical mass of the protein with the nnAA incorporated. A successful incorporation will result in a mass shift corresponding to the mass of the nnAA minus the mass of the amino acid it replaced.
3. Proteolytic Digestion and Peptide Mapping:
-
Digest the purified protein with a specific protease (e.g., trypsin).
-
Separate the resulting peptides using liquid chromatography (LC).
4. LC-MS/MS Analysis:
-
Analyze the separated peptides using tandem mass spectrometry (LC-MS/MS).[12][19]
-
The MS1 scan will identify the mass of the peptide containing the nnAA.
-
The MS2 scan will fragment this peptide and the resulting fragmentation pattern will confirm the amino acid sequence and pinpoint the exact location of the nnAA.
5. Data Analysis:
-
Use proteomics software to search the MS/MS data against a custom protein sequence database that includes the sequence of your target protein with the nnAA at the specified position.
-
The successful identification of the nnAA-containing peptide with high confidence confirms site-specific incorporation. The relative abundance of the nnAA-containing peptide compared to any misincorporated peptides can be used to quantify fidelity.[19]
Conclusion: Ensuring the Integrity of Your Engineered Proteins
The validation of nnAA incorporation is not merely a quality control step; it is an integral part of the scientific process that ensures the reliability and reproducibility of your findings. By employing a multi-tiered validation strategy, from initial Western blot screens to quantitative fluorescent assays and definitive mass spectrometric confirmation, you can proceed with confidence in the homogeneity and identity of your engineered proteins. This rigorous approach is essential for unlocking the full potential of genetic code expansion and for building a solid foundation for future discoveries.
References
-
de Graaf, A. J., van der Meulen, J., & van der Sloot, A. M. (2009). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry, 20(7), 1281–1295. [Link]
-
D’Aquino, A. I., & Talavera, A. (2019). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Protein Science, 28(10), 1739–1754. [Link]
-
Niu, W., & Guo, J. (2024). Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews, 124(18), 10577–10617. [Link]
-
Gamper, A. M., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3–18. [Link]
-
Smolskaya, S., & Andreev, Y. A. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(18), 4583. [Link]
-
Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785. [Link]
-
de Graaf, A. J., et al. (2009). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Request PDF. [Link]
-
Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. [Link]
-
Smolskaya, S., & Andreev, Y. A. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International journal of molecular sciences, 20(8), 1936. [Link]
-
Lee, Y. J., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology, 9, 756886. [Link]
-
Worst, E. G., et al. (2015). Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo. Request PDF. [Link]
-
Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. [Link]
-
Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Bio-protocol, 10(16), e3721. [Link]
-
Wikipedia. (n.d.). Proteomics. [Link]
-
Liu, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 831. [Link]
-
Oza, J. P., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. ACS Synthetic Biology, 5(12), 1471–1479. [Link]
-
Rodriguez, E. A., et al. (2006). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 103(23), 8650–8655. [Link]
-
Tee, H. G., et al. (2018). Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. Scientific Reports, 8(1), 1–13. [Link]
-
Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology, 3(9), 525–532. [Link]
-
Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]
-
Albayrak, C., & Swartz, J. R. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 8, 832. [Link]
-
Zhang, Y., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 584. [Link]
-
Hvastkovs, E. G., et al. (2018). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 293(4), 1184–1195. [Link]
-
Anderson, R. D., et al. (2013). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 19(5), 715–723. [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 135–149. [Link]
-
Coin, I., et al. (2018). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. eLife, 7, e38722. [Link]
-
Hong, S. H., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 24(1), 1–13. [Link]
-
Mtoz Biolabs. (n.d.). Analytical Techniques for Protein Characterization. [Link]
-
Ferreira, R., et al. (2020). Validation of small protein expression by fluorescent reporter gene fusions. ResearchGate. [Link]
-
Wang, Y. S., & Wang, C. C. (2008). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Request PDF. [Link]
-
Bae, J. H., et al. (2003). Expansion of the Genetic Code Enables Design of a Novel “Gold” Class of Green Fluorescent Proteins. Request PDF. [Link]
-
Hong, S., & Kim, H. (2025). Analytical techniques for nucleic acid and protein detection with single-molecule sensitivity. Experimental & Molecular Medicine, 57(5), 1-12. [Link]
-
Sorm, A., et al. (2020). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 12(10), 951. [Link]
-
Tas, H., et al. (2018). Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. ACS Synthetic Biology, 7(1), 251–258. [Link]
-
Ad-Young, C., et al. (2018). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. ACS Synthetic Biology, 7(10), 2397–2407. [Link]
-
kbDNA. (2024, March 21). A Guide to Protein Characterization. [Link]
-
Halo Labs. (2024, August 9). Complete Guide to Protein Identification and Characterization. [Link]
-
Appel, M. J., et al. (2018). A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids. Nucleic Acids Research, 46(21), e127. [Link]
-
The Penguin Prof. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. [Link]
-
Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809–815. [Link]
-
JoVE. (2022, May 27). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli [Video]. YouTube. [Link]
Sources
- 1. Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 10. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 18. Analytical Techniques for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate in Large-Scale Synthesis
For professionals in pharmaceutical research, development, and manufacturing, the selection of chiral building blocks is a critical decision point that profoundly impacts the economic viability and scalability of a synthetic route. (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate, the tert-butyl ester of L-tert-leucine, is a non-proteinogenic amino acid derivative prized for its bulky tert-butyl side chain. This structural feature is instrumental in creating potent and selective active pharmaceutical ingredients (APIs), most notably as the P3 fragment in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Boceprevir.
This guide provides an in-depth cost-benefit analysis of utilizing this key intermediate in large-scale synthesis. We will dissect the primary synthetic routes, compare them based on performance and economic factors, evaluate alternatives, and provide actionable experimental protocols for process chemists and researchers.
The Synthetic Landscape: Pathways to a Key Chiral Intermediate
The cost of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate is intrinsically linked to the synthesis of its precursor, L-tert-leucine. The subsequent esterification, while important, is a relatively standard transformation. Therefore, a thorough analysis must begin with the asymmetric synthesis of the amino acid itself. Two dominant industrial strategies emerge: enzymatic reductive amination and classical chemical resolution.
Route A: Enzymatic Reductive Amination
This modern, elegant approach builds the chiral center catalytically from a prochiral keto acid. The process involves the reductive amination of trimethylpyruvate (TMP) using a Leucine Dehydrogenase (LeuDH) enzyme. A critical component of this process is the in-situ regeneration of the expensive NADH cofactor, typically accomplished using a second enzyme, Formate Dehydrogenase (FDH), which consumes inexpensive sodium formate.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot
Causality Behind Experimental Choices: The enzymatic route is chosen for its exceptional selectivity. LeuDH enzymes are highly specific for producing the desired (S)-enantiomer, leading to enantiomeric excess (e.e.) values often exceeding 99.9%.[1] This eliminates the need for complex chiral purification steps later on. The use of a whole-cell catalyst or co-immobilized enzymes is a common industrial strategy to simplify catalyst handling and improve stability and recovery.[2] The FDH-based cofactor regeneration system is favored due to the low cost of sodium formate and the fact that the byproduct, carbon dioxide, is easily removed from the reaction system.[3]
Route B: Classical Diastereomeric Resolution
This traditional chemical approach begins with the synthesis of racemic (DL)-tert-leucine. The racemate is then resolved using a chiral resolving agent, such as (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA). DBTA selectively forms a crystalline diastereomeric salt with L-tert-leucine, which can be separated by filtration. The desired L-enantiomer is then liberated by treatment with acid or base.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot
Causality Behind Experimental Choices: Classical resolution is a robust and well-understood method that relies on the physical separation of diastereomers. The choice of DBTA is based on its ability to form a highly crystalline, easily filterable salt specifically with the desired L-enantiomer.[1] The main drawback is that, in its simplest form, it discards half of the starting material (the D-enantiomer), capping the theoretical yield at 50%. However, this route avoids the complexities of enzyme handling, cofactor regeneration, and potential microbial contamination.
Cost-Benefit Analysis: A Head-to-Head Comparison
To make an informed decision, we must analyze the costs and benefits of each route, from raw materials to final product purity.
Cost Analysis
The primary cost drivers are the starting materials and catalysts. Below is an estimated cost breakdown based on currently available market prices for key reagents.
| Parameter | Route A: Enzymatic Reductive Amination | Route B: Classical Resolution | Justification & Notes |
| Primary Raw Material | Trimethylpyruvate (TMP) | Racemic (DL)-tert-Leucine | TMP is a specialized keto-acid. DL-tert-leucine can be synthesized via Strecker or other classical methods. |
| Est. Raw Material Cost | ~$9.50 / kg[4] | Varies (synthesis required) | TMP price sourced from Indian supplier. Racemate cost depends on its own synthesis efficiency. |
| Key Reagent/Catalyst | Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH) | (-)-Dibenzoyl-L-tartaric acid (DBTA) | Enzymes are highly efficient but can be expensive upfront. DBTA is a recoverable chemical reagent. |
| Est. Reagent Cost | High initial investment, but low loading. | ~$2.40 - $8.40 / kg[5][6] | Enzyme cost is amortized over many cycles. DBTA cost is significant per batch but can be recycled. |
| Cofactor | NAD⁺/NADH (regenerated) | N/A | Cost is minimized by efficient regeneration using inexpensive formate.[3] |
| Theoretical Yield | ~100% | 50% (without racemization/recycling) | Enzymatic route is highly atom-economical. Resolution inherently discards one enantiomer. |
| Process Complexity | Moderate (Bioprocess control) | High (Multiple steps, solvent recovery) | Requires control of pH, temperature, and enzyme activity.[1] Involves salt formation, filtration, liberation, and solvent swaps. |
| Waste Stream | Primarily CO₂ and formate salts (biodegradable) | Organic solvents, spent resolving agent, unwanted D-enantiomer | Generally considered a "greener" process.[7] Waste stream is more complex and costly to treat. |
Benefit Analysis
| Parameter | Route A: Enzymatic Reductive Amination | Route B: Classical Resolution | Key Advantage |
| Enantiomeric Purity (e.e.) | Excellent (>99.5%) [2] | Good to Excellent (>99% after recrystallization)[1] | Enzymatic: Achieves near-perfect enantiopurity directly, often eliminating the need for further chiral purification. |
| Process Scalability | High | Moderate | Bioreactors can be scaled to very large volumes. Space-time yields are high (reported up to 1170 g/L/day).[2] |
| Operational Safety | High | Moderate | Operates in aqueous media under mild conditions (ambient temp/pressure). Involves flammable organic solvents and potentially corrosive acids/bases. |
| Productivity | Very High | Lower | High space-time yields and continuous processing potential make it highly productive.[1] Batch process with solid handling steps is inherently slower. |
| Versatility | Moderate | High | Specific enzymes are needed. Well-established chemical principles applicable to a wide range of similar molecules. |
The Final Step: Large-Scale Esterification
Once enantiomerically pure L-tert-leucine is obtained, it must be converted to its tert-butyl ester. A common industrial method involves the acid-catalyzed reaction of the amino acid with isobutylene or a tert-butyl donor like tert-butyl acetate.
A robust and scalable method avoids hazardous reagents like perchloric acid by using a strong, organo-soluble acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both solvent and reagent.[8][9]
Protocol 1: Kilogram-Scale Synthesis of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
-
Reaction Setup: To a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge L-tert-leucine (1.00 kg, 7.62 mol) and tert-butyl acetate (10.0 L).
-
Catalyst Addition: Cool the resulting suspension to 0-5 °C using a chiller. Slowly add a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (2.35 kg, 8.38 mol, 1.1 eq) in dichloromethane (4.5 L) over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS until consumption of the starting material is complete.
-
Workup & Quench: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a saturated aqueous solution of sodium bicarbonate (15 L). Very slowly and carefully, transfer the reaction mixture into the bicarbonate solution under vigorous stirring to quench the acid. Caution: Gas evolution (CO₂).
-
Extraction: Transfer the quenched mixture to a suitable liquid-liquid extractor. Separate the layers. Extract the aqueous layer with tert-butyl methyl ether (MTBE) (2 x 5 L).
-
Wash & Dry: Combine all organic layers and wash with brine (5 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base ester as an oil.
-
Salt Formation: Dissolve the crude oil in MTBE (8 L). Cool the solution to 0-5 °C. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution until the pH is acidic (pH 1-2), or add a calculated amount of HCl solution in isopropanol.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Stir the slurry at 0-5 °C for 1 hour, then collect the product by filtration. Wash the filter cake with cold MTBE (2 x 2 L) and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 80-90%
-
Expected Purity: >98% (chemical), >99.5% (chiral)
-
Comparison with Alternatives
While (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate is highly effective, it is essential to consider alternatives. The choice of a building block is often dictated by its ability to confer specific properties like proteolytic stability or to orient other parts of the API for optimal target binding.
| Building Block | Key Structural Feature | Potential Benefits | Potential Drawbacks | Application Context |
| (s)-tert-Leucine Derivatives | Bulky, sterically demanding tert-butyl group. | Excellent at shielding the adjacent peptide bond from enzymatic cleavage. Provides a rigid conformational constraint.[10] | Can sometimes be too bulky, hindering optimal binding if the target's binding pocket is constrained. Higher cost than standard amino acids. | Ideal for protease inhibitors (e.g., HCV, HIV) where blocking access to the active site is key. |
| (s)-Cyclohexylalanine (Cha) | Bulky, lipophilic cyclohexyl group. | Increases lipophilicity, which can enhance membrane permeability. Offers significant steric bulk similar to tert-leucine.[10] | More flexible than the tert-butyl group, which may be a disadvantage for conformational locking. | Used in peptide therapeutics to enhance stability and binding. A study on HCV NS3 protease inhibitors showed that substituting residues with cyclohexylglycine could enhance binding affinity.[10] |
| (s)-Neopentylglycine (Npg) | Isosteric with tert-leucine but with a CH₂ spacer. | Provides similar steric bulk but with slightly different spatial orientation and bond angles. | May not provide the same degree of proteolytic shielding due to the spacer. Less commercially available. | A potential alternative where the precise orientation of the bulky group is critical for activity. |
| (s)-Valine / Isoleucine | Smaller branched alkyl groups. | Lower cost, readily available from the chiral pool. | Provides significantly less steric shielding and proteolytic stability compared to tert-leucine.[11] | Suitable for positions in a peptide where extreme steric bulk is not required or is detrimental to activity. |
Field-Proven Insight: The decision to use a highly specialized and more expensive building block like a tert-leucine derivative is a strategic one. In the development of HCV protease inhibitors, the 1000-fold increase in binding affinity observed when replacing proline with a constrained analog justifies the higher cost of the intermediate.[12] For a new drug candidate, an early-stage analysis should involve synthesizing analogs with both tert-leucine and a slightly cheaper, bulk-equivalent alternative like cyclohexylalanine. A direct comparison of in-vitro potency and in-vivo pharmacokinetic properties provides the necessary data to justify the selection of the more expensive building block for large-scale development.
Conclusion and Recommendations
The large-scale synthesis of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate is a mature and industrially relevant process, driven by its critical role in high-value pharmaceuticals.
-
For Cost-Effective, Large-Scale Production: The enzymatic reductive amination of trimethylpyruvate to L-tert-leucine is the superior strategy. Its high yield, exceptional enantioselectivity, and favorable environmental profile result in a lower overall cost of goods despite the initial investment in biocatalysts.
-
For Process Flexibility and Smaller Scales: Classical resolution remains a viable, albeit less efficient, alternative. Its primary benefits are the use of standard chemical equipment and the potential to recover the resolving agent.
-
Strategic Value: The use of this bulky amino acid ester is a clear example of value-driven process chemistry. The significant enhancement in biological activity it imparts on the final API far outweighs its higher manufacturing cost compared to standard proteinogenic amino acids.
Researchers and drug development professionals should view (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate not as a simple commodity intermediate, but as a strategic component whose cost is justified by the enhanced performance and clinical potential of the final drug product.
References
A comprehensive list of all sources cited within this guide is provided below for verification and further reading.
-
Tradeindia. Tartaric Acid Latest Price | Dibenzoyltartaric acid Manufacturers & Suppliers. [Link]
-
IndiaMART. Di-Benzoyl-D-Tartaric-Acid. [Link]
-
Al-Balushi, M. S., et al. (2020). Synthetic bulky NS4A peptide variants bind to and inhibit HCV NS3 protease. PLOS ONE, 15(1), e0227204. [Link]
- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Zephyr Synthesis Pvt. Ltd. Dibenzoyl D Tartaric Acid Monohydrate - Pharmaceutical Grade at Best Price. [Link]
-
IndiaMART. Trimethylpyruvic Acid 99% Cas 815-17-8. [Link]
-
Eureka | Patsnap. Synthesis method of D-dibenzoyl tartaric acid. [Link]
-
ResearchGate. Degussa L‐ tert ‐leucine process. [Link]
-
ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]
-
ResearchGate. From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. [Link]
-
University of Pennsylvania. Batch Production of Amino Acids. [Link]
-
PubMed. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. [Link]
-
PubMed. Direct asymmetric reductive amination. [Link]
-
ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
Bio Innovation Linkage. Biotechnological production of amino acids and derivatives. [Link]
-
ResearchGate. Synthesis of L-tert-leucine by LeuDH coupling with GDH. [Link]
-
Wikipedia. Amino acid. [Link]
-
Thieme. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]
-
Scientific Research Publishing. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
- Google Patents. Production of tertiary butyl ester of amino acid and its hydrochloride.
-
PubMed Central. Recent Advances in the Development of Therapeutic Peptides. [Link]
-
PubMed. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. [Link]
-
ResearchGate. Main amino acid substitutions found in the hepatitis C virus NS5A protease. [Link]
-
ResearchGate. Chemical vs enzymatic route to 6-APA. [Link]
-
PubMed. Enzymatic synthesis of L-6-hydroxynorleucine. [Link]
-
RSC Publishing. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. [Link]
-
PubMed. The Development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade Improves the Biosynthsis of L-tert-Leucine. [Link]
-
ResearchGate. (PDF) Synthesis of tert-Leucine and Related Amino Acids. [Link]
-
MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]
-
PubMed Central. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. [Link]
-
PubMed Central. Cyclic peptide drugs approved in the last two decades (2001–2021). [Link]
-
PubMed Central. Therapeutic peptides: current applications and future directions. [Link]
- Google Patents. Process for the production of n-boc-2-amino-3,3-dimethylbutyric acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade Improves the Biosynthsis of L-tert-Leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.indiamart.com [m.indiamart.com]
- 5. DibenzoylLatest Price | LLatest Price | Tartaric Acid Latest Price | Dibenzoyltartaric acid Manufacturers & Suppliers [tradeindia.com]
- 6. indiamart.com [indiamart.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthetic bulky NS4A peptide variants bind to and inhibit HCV NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. expertmarketresearch.com [expertmarketresearch.com]
- 12. Trimethylpyruvic acid, ca. 60% aq. soln. 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
As researchers and scientists, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment, protecting our ecosystem, and maintaining regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of (s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment and Chemical Characterization
Understanding the compound is the first step to handling it safely. This compound is an amino acid ester salt. Its structure informs its primary hazards:
-
Corrosivity: As a hydrochloride salt, it can form corrosive acidic solutions in the presence of moisture. Hydrochloric acid is very corrosive to the skin and mucous membranes and can cause severe burns.[1] While not as potent as free HCl, this property necessitates careful material selection for containers and handling with appropriate personal protective equipment.
-
Skin and Eye Irritation: Similar amino acid derivatives are known to cause skin irritation and serious eye damage.[2][3][4] Direct contact should always be avoided.
-
Respiratory Irritation: If the compound is a fine powder, inhalation may cause respiratory irritation.[4][5] Handling should be performed in a well-ventilated area.
The toxicological properties of this specific compound have not been thoroughly investigated, which is why we must treat it with a high degree of caution.[2]
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, establishing a safe environment is crucial. This involves a combination of engineering controls and appropriate PPE to minimize exposure.
Engineering Controls: All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood.[5] This provides essential ventilation to prevent the inhalation of any dust or aerosols that may be generated. A safety shower and eyewash station must be readily accessible.[1]
Personal Protective Equipment (PPE): The following table summarizes the required PPE. Do not just wear it; ensure it is appropriate for the task and in good condition.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or burns.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes of solutions containing the compound.[2] |
| Skin/Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental contamination. |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large spills outside of a fume hood.[1] |
Waste Segregation and Containment Protocol
Proper containment is the foundation of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions, while improper labeling can result in regulatory fines and safety hazards for disposal personnel.
Step 1: Select the Appropriate Waste Container
-
Material: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap.[6] Avoid metal containers, as the hydrochloride salt can form acidic solutions that may corrode the metal.[7]
-
Condition: Ensure the container is clean, dry, and in good condition, with no cracks or signs of deterioration.[6]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents.[6][7]
Step 2: Label the Waste Container Proper labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA).[8]
-
As soon as the first drop of waste enters the container, affix a hazardous waste label.
-
The label must clearly state the words "Hazardous Waste." [8][9]
-
List all chemical constituents by their full name, including "this compound" and any solvents used.[6]
-
Indicate the specific hazards using pictograms or another standard convention (e.g., corrosive, irritant).[8][9]
Step 3: Segregate Incompatible Wastes
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[6][7][8]
-
Crucially, store this waste stream separately from bases, strong oxidizing agents, and reactive metals.[6][10] Mixing acids and bases can cause a violent exothermic reaction.
Step-by-Step Disposal Workflow
Disposing of this chemical is not a matter of sink or trash. It must be managed as regulated hazardous waste. The following workflow outlines the required procedures from generation to final pickup.
Workflow for this compound Waste
Protocol Steps:
-
Small Spills: For minor spills, absorb the material with an inert absorbent like sand, silica gel, or a universal binder.[5] Do not use combustible materials like paper towels for the initial absorption. Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Bulk & Container Disposal: For unused quantities or residues in the original container, the entire container should be treated as waste. If the original container is not suitable for long-term storage (e.g., damaged), carefully transfer the contents to a proper waste container inside a fume hood.
-
Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[6] Doing so is a violation of environmental regulations and can damage plumbing and aquatic ecosystems.
-
Final Disposal: The ultimate disposal method involves transferring the collected waste to a licensed hazardous waste disposal facility.[7] This process is managed by your institution's Environmental Health & Safety (EHS) office. They will arrange for a certified waste broker to collect, manifest, and transport the waste for final treatment, which may include chemical incineration at a permitted facility.[11]
Regulatory Compliance and Best Practices
All chemical waste disposal is regulated at the federal level by the EPA under the Resource Conservation and Recovery Act (RCRA), with additional state and local rules often applying.[7] Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates specific time and volume limits for waste accumulation.[8][9] Adherence to the protocols outlined in this guide and by your EHS office is not just a best practice—it is a legal requirement. Maintain meticulous records of your waste generation and disposal as this documentation is essential for regulatory compliance.[11]
Disclaimer: This guide provides a framework based on established safety protocols. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety (EHS) department for procedures and regulations applicable to your location.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
-
American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. ASCLS. [Link]
-
Medical Laboratory Observer. (2019, July 1). Laboratory Waste Management: The New Regulations. MLO. [Link]
-
Chemsrc. This compound. Chemsrc.com. [Link]
-
ResearchGate. What is the proper disposal of dansyl-substituted amino acids? ResearchGate. [Link]
-
Occupational Safety and Health Administration. HYDROGEN CHLORIDE. OSHA. [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. SLAC. [Link]
-
OxyChem. Hydrochloric Acid Handbook. OxyChem. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid. NJ.gov. [Link]
Sources
- 1. oxychem.com [oxychem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven guidance on the safe handling of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS No. 119483-45-3). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting both the researcher and the integrity of the experiment.
Hazard Profile: Understanding the Risks
This compound is a white to off-white solid. Based on data from structurally similar amino acid esters and hydrochloride salts, we can anticipate the following primary hazards.[1][2][3]
| Hazard Classification | Description | Potential Effects | GHS Pictogram |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | Redness, itching, and inflammation. Prolonged contact may lead to more severe irritation. | |
| Eye Irritation | Causes serious eye irritation or damage.[1][2] | Pain, redness, watering, and potential damage to the cornea if not promptly addressed. | |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1][2] | Coughing, sneezing, and irritation of the nose and throat. |
It is crucial to handle this compound as if it possesses all these potential hazards. The toxicological properties have not been fully investigated, reinforcing the need for cautious handling.
Core Directive: The Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely about donning equipment; it's about creating an informed barrier between you and the potential hazard. The following table outlines the recommended PPE ensemble for handling this compound.
| Body Part | PPE Recommendation | Rationale and Specifications |
| Hands | Nitrile Gloves | Provides a robust barrier against incidental contact. Always double-check glove integrity before use. Dispose of contaminated gloves immediately in accordance with applicable laws.[4] |
| Eyes/Face | ANSI Z87.1-rated Safety Glasses with Side Shields or Goggles | Protects against accidental splashes or airborne particles. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. |
| Body | Laboratory Coat | A standard cotton or flame-resistant lab coat protects skin and personal clothing from contamination. |
| Respiratory | Use in a Chemical Fume Hood | The primary method of respiratory protection is to control the hazard at its source. All weighing and handling of the solid should be performed in a certified chemical fume hood to prevent inhalation of dust.[4][5] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required, based on a formal risk assessment. |
Operational Plan: From Preparation to Disposal
A safe workflow is a continuous process. The following diagram and protocols outline the critical steps for handling this compound.
Caption: Safe Handling and Emergency Response Workflow.
-
Information Review: Before entering the lab, review this guide and the SDS of analogous compounds like tert-butyl 2-amino-3-methylbutanoate hydrochloride.[1]
-
Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure safety showers and eyewash stations are unobstructed and operational.[3]
-
PPE Inspection: Check all PPE for defects (e.g., holes in gloves, cracks in safety glasses).
-
Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Ensure a spill kit compatible with solid chemical cleanup is readily accessible.
-
Don PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
Transfer to Hood: Transport the sealed container of this compound to the designated area within the fume hood.
-
Weighing and Transfer: Perform all manipulations, such as weighing and transferring the solid, well inside the fume hood to contain any dust. Use spark-proof tools if there is any theoretical risk of dust explosion, though this is low for a hydrochloride salt.
-
Post-Transfer: Tightly seal the primary container after use.
-
Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as contaminated waste.
The order of removal is critical to prevent cross-contamination.
-
Gloves: Remove gloves first, turning them inside out as you pull them off. Dispose of them immediately.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards.
-
Eye Protection: Remove eye protection last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6]
Emergency and Disposal Plans
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide respiratory support. Seek medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Do not let the chemical enter drains.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
All waste generated from handling this compound, including contaminated gloves, wipes, and excess material, must be treated as hazardous chemical waste.
-
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Labeling: Label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (Irritant).
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[9] Observe all federal, state, and local regulations when disposing of the substance.
By integrating these expert protocols and understanding the rationale behind them, you can ensure a safe and effective research environment when working with this compound.
References
-
PubChem. (n.d.). Tert-butyl 2-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Tert-butyl 2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
